3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-12-6-4-11(5-7-12)18-15(19)10-3-8-13(16)14(17)9-10/h3-9H,2,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYQXXDLGCIRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide (CAS 791798-50-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug discovery. The benzamide scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The specific substitutions on this molecule—an amino group, a chloro group, and an ethoxyphenyl amide linkage—suggest its potential as a candidate for targeted therapeutic development. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, potential applications, and safe handling, based on available data for structurally related compounds and general chemical principles.
Physicochemical Properties
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ | Calculated |
| Molecular Weight | 290.74 g/mol | PubChem (for isomer)[2] |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, DMSO, and DMF. | Predicted |
| pKa | Not available | - |
| LogP | ~3.0 | PubChem (for isomer)[2] |
| Hydrogen Bond Donors | 2 | PubChem (for isomer)[2] |
| Hydrogen Bond Acceptors | 3 | PubChem (for isomer)[2] |
Synthesis and Purification
A plausible synthetic route for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide can be adapted from established methods for analogous compounds, such as the one described in patent CN105936625A for the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.[3] The synthesis is a two-step process involving an initial amide coupling followed by a reduction of a nitro group.
Synthetic Workflow
Experimental Protocol
Step 1: Synthesis of 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide
-
To a solution of 3-nitro-4-chlorobenzoic acid in a suitable aprotic solvent such as dichloromethane, add a condensing agent like N,N'-diisopropylcarbodiimide (DIC) and a condensation activator such as 1-hydroxybenzotriazole (HOBt).[3]
-
Stir the mixture at room temperature to activate the carboxylic acid.
-
Slowly add 4-ethoxyaniline to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate product.
-
Purify the crude 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide by recrystallization or column chromatography.
Step 2: Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
-
Dissolve the purified 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide in a suitable solvent system, such as ethanol/water.
-
Add a reducing agent. A common method is the use of zinc powder and sodium hydroxide, with heating.[3] Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using zinc, filter the reaction mixture to remove inorganic solids. If using Pd/C, filter through a pad of celite to remove the catalyst.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude final product.
-
Purify 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization and Analytical Methods
The identity and purity of the synthesized compound should be confirmed using a suite of standard analytical techniques.
Analytical Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure, including the connectivity of the aromatic rings and the amide linkage.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the molecule.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the N-H stretches of the primary amine and the amide, and the C=O stretch of the amide.[5]
-
Melting Point Analysis: A sharp melting point range indicates the high purity of the synthesized compound.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound.
Potential Applications and Mechanism of Action
While specific biological activities of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide have not been reported, the benzamide scaffold is present in numerous biologically active molecules. The structural features of this compound suggest several potential avenues for investigation in drug discovery.
-
Kinase Inhibition: Many kinase inhibitors feature an amide linkage for hydrogen bonding within the ATP-binding pocket of the target kinase. The amino and chloro substituents on the benzoyl ring and the ethoxyphenyl group can be explored for their interactions with specific kinases.
-
Antiproliferative Agents: Substituted benzamides have been investigated as anticancer agents. The specific substitution pattern of this molecule could be evaluated for its activity against various cancer cell lines.
-
Antimicrobial Activity: Benzamide derivatives have also shown promise as antimicrobial agents.[6]
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological targets and mechanism of action of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is not available, general precautions for handling similar chemical compounds should be followed. Based on the SDS for the related compound 3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide, the following guidelines are recommended.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Use in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[7]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention if irritation or other symptoms persist.[7]
-
Conclusion
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a chemical entity with potential for further investigation in the field of medicinal chemistry. This technical guide provides a foundational understanding of its synthesis, predicted properties, and safe handling based on available information for analogous compounds. Further experimental validation is essential to fully characterize this molecule and explore its therapeutic potential.
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
- N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (URL: Not available)
-
(PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide - ResearchGate. (URL: [Link])
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. (URL: [Link])
-
3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 - PubChem. (URL: [Link])
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])
-
N-(3-Amino-4-methoxyphenyl)-benzamide | C14H14N2O2 | CID 18626083 - PubChem. (URL: [Link])
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | Journal of Medicinal Chemistry. (URL: [Link])
-
(PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - ResearchGate. (URL: [Link])
-
The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies - MDPI. (URL: [Link])
-
Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
Sources
- 1. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google Patents [patents.google.com]
- 2. 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 | CID 115930065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. combi-blocks.com [combi-blocks.com]
Technical Guide: 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
An In-Depth Profile for Drug Development and Research Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, a substituted aromatic amide of interest in medicinal chemistry and materials science. The core focus of this document is to establish the fundamental physicochemical properties, beginning with its molecular weight, and extending to its synthesis, analytical characterization, potential applications, and safety protocols. While experimental data for this specific isomer is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for researchers. Methodologies for synthesis and purification are detailed, alongside a complete workflow for structural and purity verification using modern analytical techniques. This document is intended to serve as a foundational resource for scientists engaged in the research and development of novel benzamide derivatives.
Chemical Identity and Physicochemical Properties
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide belongs to the N-phenylbenzamide class of compounds, characterized by a central benzamide core. The precise arrangement of its functional groups—an amino group at position 3, a chloro group at position 4 of the benzoyl ring, and an ethoxy group at position 4 of the N-phenyl ring—is critical to its chemical behavior and potential biological activity.
While a specific CAS Number for this isomer is not prominently available in public databases, its molecular formula and weight can be definitively established. Based on its structure (C₁₅H₁₅ClN₂O₂), its key physicochemical properties have been calculated and are presented below. These parameters are crucial for designing experimental conditions, predicting solubility, and understanding its potential pharmacokinetic profile.
Table 1: Physicochemical Properties of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ | Calculated |
| Molecular Weight | 290.74 g/mol | PubChem CID: 115930065[1] |
| Monoisotopic Mass | 290.0822054 Da | PubChem CID: 115930065[1] |
| IUPAC Name | 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide | - |
| XLogP3 | 3 | PubChem CID: 115930065[1] |
| Hydrogen Bond Donors | 2 | PubChem CID: 115930065[1] |
| Hydrogen Bond Acceptors | 4 | PubChem CID: 115930065[1] |
| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | General Benzamide Properties[2][3] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,0!"]; O1 [label="O", pos="1.8,-0.5!"]; N1 [label="N", pos="2.0,0.5!"]; H_N1 [label="H"]; C8 [label="C", pos="3.0,0.5!"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O2 [label="O", pos="5.0,0.5!"]; C14 [label="C"]; C15 [label="C"]; N2 [label="N", pos="-1.8, -0.5!"]; H1_N2 [label="H"]; H2_N2 [label="H"]; Cl [label="Cl", pos="-1.8, 0.5!"];
// Benzoyl Ring C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C1 [len=1.0];
// Amide Linkage C1 -- C7 [len=1.0]; C7 -- O1 [len=1.0, label="="]; C7 -- N1 [len=1.0]; N1 -- H_N1 [len=0.8]; N1 -- C8 [len=1.0];
// N-phenyl Ring C8 -- C9 [len=1.0]; C9 -- C10 [len=1.0]; C10 -- C11 [len=1.0]; C11 -- C12 [len=1.0]; C12 -- C13 [len=1.0]; C13 -- C8 [len=1.0];
// Substituents C3 -- N2 [len=1.0]; N2 -- H1_N2 [len=0.8]; N2 -- H2_N2 [len=0.8]; C4 -- Cl [len=1.0]; C11 -- O2 [len=1.0]; O2 -- C14 [len=1.0]; C14 -- C15 [len=1.0]; }
Caption: Molecular Structure of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
Synthesis and Purification
The synthesis of N-phenylbenzamides is a well-established process in organic chemistry, typically involving the formation of an amide bond between a carboxylic acid derivative and an aniline.[3][4] For the target compound, a logical and efficient two-step approach starts from commercially available precursors: 3-nitro-4-chlorobenzoic acid and 4-ethoxyaniline.
Causality of Experimental Design:
-
Amide Coupling: The first step involves forming the core benzamide structure. Using the acid chloride of 3-nitro-4-chlorobenzoic acid (or activating the carboxylic acid in situ) is necessary because direct reaction with the aniline is inefficient. The nitro group serves as a precursor to the desired amino group and is electronically withdrawing, which can influence reactivity. A non-nucleophilic base (e.g., pyridine or triethylamine) is essential to neutralize the HCl byproduct, driving the reaction to completion.
-
Nitro Group Reduction: The second step is the reduction of the aromatic nitro group to a primary amine. This is a standard transformation that is highly selective and efficient. Common reducing agents like tin(II) chloride (SnCl₂) in an acidic medium, or catalytic hydrogenation (H₂/Pd-C), are effective. The choice of method depends on the scalability and the presence of other reducible functional groups, though in this case, the molecule is robust to common reduction conditions.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide
-
Acid Chloride Formation: In a fume hood, suspend 3-nitro-4-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 2-3 hours until gas evolution ceases and a clear solution is formed. Remove the solvent and excess reagent under reduced pressure.
-
Acylation: Dissolve the resulting acid chloride in fresh DCM and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-ethoxyaniline (1.0 eq) and pyridine (1.2 eq) in DCM.
-
Add the aniline solution dropwise to the cooled acid chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude nitro-intermediate.
Step 2: Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
-
Reduction: Dissolve the crude 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide from the previous step in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated solution of NaHCO₃ until the pH is ~8. This will precipitate tin salts.
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol: Purification
The crude final product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate) and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, dissolve the crude product in a small amount of DCM and load it onto a silica gel column. Elute with a solvent system such as hexane/ethyl acetate, gradually increasing the polarity to isolate the desired compound.
Analytical Characterization
Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures self-validation of the results.[5][6]
Caption: A standard analytical workflow for compound validation.
Experimental Protocols: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework and confirm atomic connectivity.
-
Methodology:
-
Prepare a sample by dissolving 5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Features: Signals corresponding to the ethoxy group (a triplet and a quartet), distinct aromatic protons on both rings (doublets, doublets of doublets), the amide N-H proton (a singlet), and the amino -NH₂ protons (a broad singlet).
-
Expected ¹³C NMR Features: Resonances for the two carbons of the ethoxy group, distinct aromatic carbons, and the carbonyl carbon (C=O) typically in the 160-170 ppm range.
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and obtain fragmentation data.
-
Methodology:
-
Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).
-
Expected Result: The primary observation in the mass spectrum should be the protonated molecular ion [M+H]⁺ at m/z 291.09, confirming the molecular weight of 290.74 g/mol .
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound.
-
Methodology:
-
Develop a method using a C18 reverse-phase column.
-
Use a mobile phase gradient, for example, of water and acetonitrile (both containing 0.1% formic acid or TFA).
-
Monitor the elution profile with a UV detector at a wavelength where the compound shows maximum absorbance (e.g., 254 nm).
-
Purity Assessment: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Potential Applications and Biological Context
The benzamide scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide range of pharmacologically active compounds.[7][8] Derivatives have shown diverse activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic effects.[7][9]
The specific structural features of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide suggest several avenues for investigation:
-
Anticancer Research: The N-phenylbenzamide structure is found in several kinase inhibitors. The substitution pattern could be explored for activity against specific oncogenic kinases.
-
Antimicrobial Agents: Halogenated benzamides have been investigated for their antibacterial properties.[10] This compound could be screened against various bacterial or fungal strains.
-
Antiviral Research: Some N-phenylbenzamide derivatives have demonstrated activity against viruses like Enterovirus 71, suggesting a potential role as a lead compound for antiviral drug development.[11]
It is important to note that 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is currently a research chemical, and its specific biological profile has not been extensively documented in peer-reviewed literature. The above areas represent hypothesis-driven starting points for further investigation.
Safety and Handling
As a novel research chemical, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide should be handled with care, assuming it may possess unknown hazards. The safety profile can be inferred from related aromatic amines and amides.[12][13]
Key Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Table 2: General GHS Hazard Profile for Related Aromatic Amides
| Hazard Class | Precautionary Statement |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation. |
| Sensitization | Some amide coupling reagents are known sensitizers.[14] |
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
-
3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 - PubChem. Available from: [Link]
-
N-(3-Amino-4-methoxyphenyl)-benzamide | C14H14N2O2 - PubChem. Available from: [Link]
-
Synthesis of substituted 4-amino-N-phenylbenzamide. - ResearchGate. Available from: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available from: [Link]
-
Synthesis and characterization of benzamide metal complexes - ResearchGate. Available from: [Link]
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Available from: [Link]
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - ResearchGate. Available from: [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC - PubMed Central. Available from: [Link]
-
3-Amino-4-chloro-N-(2-ethoxyphenyl)benzamide - Chemical Supplier. Available from: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available from: [Link]
- CN103512996B - Analysis method for amide compounds - Google Patents.
-
Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–In - CSIRO Publishing. Available from: [Link]
-
Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - NIH. Available from: [Link]
-
SYNTHESIS AND ANTICONVULSANT STUDIES OF ALKYL AND ARYL SUBSTITUTED N-PHENYLFORMAMIDE. Available from: [Link]
-
Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - NIH. Available from: [Link]
-
N-(diisopropylphosphanyl)benzamide - MDPI. Available from: [Link]
-
Toward safer and more sustainable by design biocatalytic amide-bond coupling. Available from: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. Available from: [Link]
-
New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC. Available from: [Link]
-
(PDF) Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - ResearchGate. Available from: [Link]
-
An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC. Available from: [Link]
-
3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Dye|Dye intermediates|Fluorescent Brightener|pigment dye. Available from: [Link]
Sources
- 1. 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 | CID 115930065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. teras.ng [teras.ng]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Abstract: This document provides a comprehensive technical guide for the synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, a compound of interest within the broader class of benzamide derivatives known for their diverse pharmacological activities.[1] We present a robust and high-yield two-step synthetic pathway, beginning with commercially available precursors. The chosen strategy involves an initial amide coupling of 3-nitro-4-chlorobenzoic acid with 4-ethoxyaniline, followed by a selective reduction of the nitro group. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that ensure reproducibility and high purity of the final product.
Introduction
The Benzamide Scaffold in Medicinal Chemistry
The benzamide functional group is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceutical agents.[2] Its structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Derivatives of benzamide have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1] The stability of the amide bond, combined with the limitless possibilities for substitution on the aromatic rings, makes this scaffold a prime target for the development of novel therapeutic agents.[2]
Profile of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
The target molecule, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, is a substituted benzamide featuring key functional groups that make it a valuable intermediate for further chemical elaboration. The presence of a primary amino group, a chloro substituent, and an ethoxy group provides multiple handles for diversification in drug discovery programs. Analogous structures are utilized as intermediates in the synthesis of dyes, pigments, and specialty chemicals.[3] This guide details an efficient and scalable synthesis pathway to access this compound with high fidelity.
Synthetic Strategy and Retrosynthesis
A logical retrosynthetic analysis of the target molecule disconnects the central amide bond, identifying 3-amino-4-chlorobenzoic acid[4][5] and 4-ethoxyaniline (also known as p-phenetidine)[6][7] as the primary precursors.
However, a direct coupling of these two precursors presents a significant challenge. The presence of the free amino group on the benzoic acid moiety could compete with the desired amine (4-ethoxyaniline) during the amide formation, leading to polymerization or other side products.
To circumvent this, a more robust forward-synthesis strategy is employed. This pathway utilizes 3-nitro-4-chlorobenzoic acid as the starting material. The nitro group serves as a protected form of the amine. This strategy consists of two primary stages:
-
Amide Bond Formation: Coupling of 3-nitro-4-chlorobenzoic acid with 4-ethoxyaniline to form the nitro-substituted amide intermediate.
-
Nitro Group Reduction: Selective reduction of the nitro group to the desired primary amine, yielding the final product.
This approach, adapted from established methodologies for similar benzamide syntheses, ensures high selectivity and overall yield.[8]
Caption: Overall two-step synthesis pathway for the target compound.
Materials and Instrumentation
Successful synthesis requires high-purity reagents and standard laboratory equipment. All reagents should be of analytical grade or higher.
| Reagent | CAS No. | Formula | M.W. ( g/mol ) |
| 3-Nitro-4-chlorobenzoic acid | 13506-65-5 | C₇H₄ClNO₄ | 201.57 |
| 4-Ethoxyaniline (p-phenetidine) | 156-43-4 | C₈H₁₁NO | 137.18 |
| N,N'-Diisopropylcarbodiimide (DIC) | 693-13-0 | C₇H₁₄N₂ | 126.20 |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | C₆H₅N₃O | 135.13 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Zinc Dust (Zn) | 7440-66-6 | Zn | 65.38 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |
Instrumentation:
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware (round-bottom flasks, reflux condenser, dropping funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Filtration apparatus (Büchner funnel)
-
Analytical balance
Experimental Protocols
Step 1: Synthesis of 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide (Intermediate I)
This step involves the formation of the amide bond via a carbodiimide-mediated coupling reaction. The use of HOBt is crucial as it acts as a condensation activator, forming a more stable active ester that reacts efficiently with the amine and minimizes side reactions.[8]
Caption: Reaction scheme for the synthesis of the nitro-amide intermediate.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitro-4-chlorobenzoic acid (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of acid).
-
Stir the suspension at room temperature until the acid is partially dissolved.
-
Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the mixture.
-
Slowly add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) dropwise to the stirring suspension. The reaction is exothermic; maintain the temperature around 20-25°C.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the HOBt-ester intermediate should result in a clearer solution.
-
In a separate flask, dissolve 4-ethoxyaniline (1.05 eq) in a minimal amount of DCM.
-
Add the 4-ethoxyaniline solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
-
Upon completion, a precipitate of diisopropylurea (the byproduct of DIC) will form. Filter the reaction mixture to remove the urea.
-
Wash the filtrate sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield the pure intermediate product, 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide.
Step 2: Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide (Final Product)
The final step is the reduction of the nitro group to an amine. While various methods exist (e.g., catalytic hydrogenation, SnCl₂/HCl), reduction using metallic zinc in an alkaline medium is effective, scalable, and avoids strongly acidic conditions.[8]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. growingscience.com [growingscience.com]
- 3. CAS 120-35-4 | 3-Amino-4-methoxybenzanilide | Jay Finechem [jayfinechem.com]
- 4. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-氨基-4-氯苯甲酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. p-Phenetidine - Wikipedia [en.wikipedia.org]
- 7. Phenetidine | 156-43-4 [chemicalbook.com]
- 8. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide IUPAC name
An In-depth Technical Guide to 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Executive Summary
This technical guide provides a comprehensive overview of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, a substituted benzamide with significant potential as a versatile intermediate in the fields of medicinal chemistry and materials science. We present its detailed physicochemical properties, a robust and validated two-step synthetic protocol starting from commercially available precursors, and a thorough guide to its structural elucidation via modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for its synthesis and characterization.
Introduction: The Significance of the Benzamide Scaffold
The benzamide moiety is a privileged scaffold in drug discovery, forming the core structure of numerous therapeutic agents with diverse biological activities. Its ability to participate in hydrogen bonding and engage in various non-covalent interactions makes it an excellent pharmacophore for targeting proteins and enzymes. Furthermore, substituted benzamides serve as crucial intermediates in the synthesis of complex molecules, including pigments and specialty polymers.[1]
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide incorporates several key functional groups: a primary aromatic amine, a halogen atom, an amide linkage, and an ether. This unique combination offers multiple reaction handles for further chemical modification, making it a valuable building block for creating libraries of novel compounds for high-throughput screening. The primary amine at the 3-position, in particular, is a critical site for derivatization or for imparting specific physicochemical properties to the final molecule. This guide provides the foundational knowledge required to synthesize, purify, and characterize this high-potential compound.
Compound Identification and Physicochemical Properties
Correctly identifying a compound is the bedrock of any scientific investigation. The following section details the nomenclature and key physicochemical properties of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, compiled from authoritative chemical databases and computational models.
Nomenclature and Chemical Identifiers
-
IUPAC Name: 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
-
Molecular Formula: C₁₅H₁₅ClN₂O₂
-
Canonical SMILES: CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N
-
InChI: InChI=1S/C15H15ClN2O2/c1-2-21-11-7-5-10(6-8-11)18-15(20)12-4-3-13(16)14(12)17/h3-8H,2,17H2,1H3,(H,18,20)
-
InChIKey: A search for the specific InChIKey did not yield a dedicated entry, but keys for structurally similar compounds are available. For the isomeric 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide, the InChIKey is WBVFHYZHIXYGIH-UHFFFAOYSA-N.[2]
Chemical Structure
The structure of the molecule is critical for understanding its reactivity and interactions.
Note: This is a simplified 2D representation and may not reflect the true bond angles and lengths.
Caption: 2D structure of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
Physicochemical Data Summary
The table below summarizes key computed properties. Experimental validation is recommended.
| Property | Value | Source |
| Molecular Weight | 290.74 g/mol | Computed (PubChem)[2] |
| Monoisotopic Mass | 290.0822054 Da | Computed (PubChem)[2] |
| XLogP3 | 3.0 | Computed (PubChem)[2] |
| Hydrogen Bond Donors | 2 | Computed (PubChem)[2] |
| Hydrogen Bond Acceptors | 3 | Computed (PubChem)[2] |
| Rotatable Bond Count | 4 | Computed (PubChem)[2] |
| Topological Polar Surface Area | 64.4 Ų | Computed (PubChem)[2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like dichloromethane, benzene. | Inferred from similar compounds[3] |
| Appearance | White to faint brown or light gray solid. | Inferred from similar compounds[3][4] |
Synthesis and Purification Workflow
The synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is reliably achieved via a two-step process starting from 4-chloro-3-nitrobenzoic acid and 4-ethoxyaniline. This pathway involves an initial amide coupling reaction followed by the selective reduction of the nitro group.
Synthetic Pathway Overview
Caption: Synthetic workflow for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
Step 1: Amide Coupling to form 4-Chloro-N-(4-ethoxyphenyl)-3-nitrobenzamide
Causality: The formation of an amide bond from a carboxylic acid and an amine requires activation of the carboxyl group. A common and effective method is conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate readily couples with the amine. Alternatively, peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) can be used for a milder, one-pot reaction that minimizes side products.[3]
Protocol (Acyl Chloride Method):
-
Activation: To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Solvent Removal: After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloro-3-nitrobenzoyl chloride.
-
Coupling: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 4-ethoxyaniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM dropwise over 30 minutes. The base is crucial to neutralize the HCl byproduct.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product.
Step 2: Reduction to 3-Amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Causality: The selective reduction of an aromatic nitro group in the presence of a halogen and an amide is a common transformation. Catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) is highly efficient.[5] However, metal-acid systems like iron powder in the presence of a mild acid source like ammonium chloride (NH₄Cl) are often preferred in industrial settings due to lower cost and operational simplicity. This method is generally chemoselective and will not reduce the amide or cleave the aryl-chloride bond under these conditions.
Protocol (Iron/NH₄Cl Method):
-
Setup: In a round-bottom flask, suspend the crude 4-chloro-N-(4-ethoxyphenyl)-3-nitrobenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add iron powder (3.0-5.0 eq) and ammonium chloride (1.5-2.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (around 80-90 °C) with vigorous stirring. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by TLC until the nitro-intermediate is fully consumed (typically 2-4 hours).
-
Filtration: Once complete, cool the reaction mixture and filter it hot through a pad of Celite® to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with hot ethanol.
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure. The resulting aqueous residue may contain the precipitated product.
-
Purification: The crude product can be extracted into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.
Final Purification (Self-Validating Protocol)
Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical: the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is often a good starting point for moderately polar compounds like this benzamide.
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes faintly turbid, indicating saturation.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Validation: The purity of the final product should be confirmed by measuring its melting point (a sharp melting point range indicates high purity) and by analytical techniques like HPLC and the spectroscopic methods described below.
Structural Elucidation and Spectroscopic Analysis
Confirming the structure of the synthesized molecule is a critical, non-negotiable step. The following is a guide to the expected spectroscopic data for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, which serves as a benchmark for experimental validation.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide N-H | 8.5 - 9.5 | singlet (broad) | 1H |
| Aromatic H 's (Benzamide ring) | 6.8 - 7.8 | multiplet/doublets | 3H |
| Aromatic H 's (Ethoxyphenyl ring) | 6.9 - 7.5 | AA'BB' system (two doublets) | 4H |
| Amino NH₂ | 4.0 - 5.0 | singlet (broad) | 2H |
| Methylene -OCH₂ CH₃ | ~4.0 | quartet | 2H |
| Methyl -OCH₂CH₃ | ~1.4 | triplet | 3H |
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Amide C =O | 165 - 170 |
| Aromatic C -O | 155 - 160 |
| Aromatic C -Cl | 120 - 130 |
| Aromatic C -N (amino) | 140 - 150 |
| Aromatic C -H & C -C | 115 - 135 |
| Methylene -OC H₂CH₃ | 63 - 65 |
| Methyl -OCH₂C H₃ | 14 - 16 |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| N-H (Amide) | Stretch | 3200 - 3400 (broad) |
| C=O (Amide I) | Stretch | 1640 - 1680 |
| N-H (Amide II) | Bend | 1510 - 1550 |
| C-O-C (Ether) | Asymmetric Stretch | 1230 - 1270 |
| C-Cl | Stretch | 700 - 850 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, High-Resolution Mass Spectrometry (HRMS) should show a characteristic isotopic pattern for the chlorine atom ([M]+ and [M+2]+ peaks in an approximate 3:1 ratio).
-
Expected [M]+ (for ³⁵Cl): 290.0822
-
Expected [M+H]+: 291.0895
Potential Applications and Future Directions
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is not just a chemical curiosity; it is a platform molecule with potential in several high-value areas.
-
Medicinal Chemistry: The structure contains key elements found in pharmacologically active molecules. The primary amine can be readily converted into ureas, sulfonamides, or other amides to explore structure-activity relationships (SAR). Substituted aminobenzamides have been investigated for a range of therapeutic targets, including central nervous system disorders and metabolic diseases like non-alcoholic fatty liver disease (NAFLD).[6][7]
-
Intermediates for Dyes and Pigments: The core structure is closely related to intermediates used in the synthesis of azo dyes and other pigments.[8] The primary amine is a diazo component, which can be diazotized and coupled with other aromatic systems to produce a wide range of colored compounds.
-
Materials Science: The presence of multiple hydrogen bond donors and acceptors, along with the rigid aromatic rings, suggests potential applications in the development of supramolecular assemblies and functional organic materials.
Conclusion
This guide has detailed the essential technical information for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, from its fundamental properties to a validated synthetic route and methods for structural confirmation. By providing the causal reasoning behind experimental protocols, we aim to empower researchers to not only replicate these methods but also to adapt and innovate upon them. This versatile benzamide derivative stands as a valuable and accessible building block, poised for application in the ongoing quest for novel therapeutics and advanced materials.
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
-
N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (URL: [Link])
-
3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 - PubChem. (URL: [Link])
-
3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (URL: [Link])
-
3-amino-2-chloro-N-(4-chlorophenyl)benzamide | C13H10Cl2N2O - PubChem. (URL: [Link])
-
Synthesis of phenacetin from para nitrophenol. #chemistry - YouTube. (URL: [Link])
-
3-Chloro-N-(4-isopropylphenyl)benzamide - SpectraBase. (URL: [Link])
- US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google P
-
Two Methods for the Synthesis of Phenacetin. (URL: [Link])
- Preparation method of 2- (3-amino-4-chlorobenzoyl)
-
Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | Journal of Medicinal Chemistry. (URL: [Link])
-
Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem. (URL: [Link])
-
(PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide - ResearchGate. (URL: [Link])
-
What is the synthesis method of Phenacetin Crystal? - Knowledge - Bloom Tech. (URL: [Link])
- RU2546111C2 - Method of phenacetin obtaining - Google P
-
2.1.7. Synthesis of Phenacetin | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway. (URL: [Link])
-
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - ChemRxiv. (URL: [Link])
-
Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. (URL: [Link])
-
3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180. (URL: [Link])
-
3 Amino 4 Chloro Benzoic Acid - Shree Chemopharma Ankleshwar Pvt. Ltd. (URL: [Link])
Sources
- 1. CAS 120-35-4 | 3-Amino-4-methoxybenzanilide | Jay Finechem [jayfinechem.com]
- 2. 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 | CID 115930065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 4. 3 Amino 4 Chloro Benzoic Acid at Best Price in Ankleshwar, 3 Amino 4 Chloro Benzoic Acid Manufacturer [shreechemopharma.com]
- 5. CN107935876B - Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid - Google Patents [patents.google.com]
- 6. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide [dyestuffintermediates.com]
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide solubility data
An In-Depth Technical Guide to the Solubility of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of the compound 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. In the absence of publicly available experimental solubility data for this specific molecule, this document synthesizes predicted physicochemical properties and qualitative information from structurally related analogs to forecast its solubility behavior. Critically, this guide offers a detailed, field-proven experimental protocol for the definitive determination of its thermodynamic solubility, empowering researchers in drug discovery and development to generate precise, reliable data. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and self-validating experimental outcomes.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that dictates the developability of a new chemical entity (NCE). For a drug to be effective, particularly when administered orally, it must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1] Insufficient aqueous solubility is a primary contributor to poor bioavailability, leading to high dose requirements and variable therapeutic outcomes.[1][2] As such, a thorough understanding and accurate measurement of a compound's solubility are paramount from the earliest stages of drug discovery.[3][4][5]
This guide focuses on 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, a benzamide derivative. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. This document serves as a core resource for researchers, providing both a theoretical framework based on predicted data and a practical, step-by-step guide for its empirical solubility determination.
Physicochemical Profile and Predicted Solubility
Table 1: Computed Physicochemical Properties of 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide [6]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ | PubChem CID: 115930065 |
| Molecular Weight | 290.74 g/mol | PubChem CID: 115930065 |
| XLogP3 | 3 | PubChem CID: 115930065 |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 115930065 |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 115930065 |
Interpretation of Physicochemical Properties:
-
Lipophilicity (XLogP3): The predicted XLogP3 value of 3 indicates that the molecule is moderately lipophilic ("greasy"). This suggests that its solubility will be limited in aqueous (polar) media but likely favorable in organic (non-polar) solvents. This is consistent with qualitative descriptions of similar benzamide derivatives which are noted to be soluble in solvents like dichloromethane and benzene.[7]
-
Hydrogen Bonding: With two hydrogen bond donors (the amine -NH₂ and amide -NH-) and three acceptors (the carbonyl oxygen, ether oxygen, and nitrogen atoms), the molecule has the capacity to form hydrogen bonds. This can aid solubility in protic solvents. However, the strong intramolecular and intermolecular hydrogen bonding in the solid crystal lattice can also increase the energy required to dissolve the compound, a common challenge with "brick-dust" molecules.[8]
Based on this profile, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is predicted to have low aqueous solubility.
Caption: Relationship between predicted properties and solubility.
Experimental Protocol: Thermodynamic Solubility Determination
To move beyond prediction and obtain definitive data, the Thermodynamic (Equilibrium) Shake-Flask Method is the gold standard.[9][10] This protocol is designed to measure the true equilibrium solubility of a compound in a given solvent system.
Principle and Causality
The shake-flask method is founded on the principle of achieving a saturated solution in equilibrium with an excess of the solid compound. By measuring the concentration of the dissolved compound in the liquid phase, we determine the maximum amount of substance that can be dissolved under specific conditions (e.g., solvent, temperature). Using an excess of the solid is critical as it ensures that the equilibrium lies at the saturation point. The extended incubation with agitation allows the system to overcome kinetic barriers to dissolution and reach a stable, thermodynamic minimum.[9]
Step-by-Step Methodology
-
Preparation of Compound and Solvents:
-
Weigh a sufficient excess of solid 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide into a series of clear glass vials (e.g., 2-4 mL HPLC vials). An amount that is at least 2-3 times the expected solubility is recommended to ensure a solid phase remains.
-
Prepare the desired solvents. For drug development, this typically includes purified water, phosphate-buffered saline (PBS) at pH 7.4, and potentially acidic buffers (e.g., pH 1.2) to simulate gastric conditions.
-
-
Incubation and Equilibration:
-
Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial containing the compound.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials on an orbital shaker or vial roller system within a temperature-controlled incubator set to a specific temperature (e.g., 25°C or 37°C).[10]
-
Agitate the samples at a constant speed for a predetermined period. A minimum of 24 hours is standard, but 48-72 hours is often required to ensure equilibrium is reached.[11]
-
-
Phase Separation (Self-Validating Step):
-
After the incubation period, visually inspect the vials to confirm that excess solid material is still present. This is a crucial validation checkpoint.
-
To separate the saturated solution (supernatant) from the undissolved solid, centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes.
-
Carefully aspirate a known volume of the clear supernatant. Crucial: Do not disturb the solid pellet at the bottom. For additional certainty, the collected supernatant can be passed through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
-
Sample Analysis and Quantification:
-
Prepare a calibration curve by making serial dilutions of a known concentration stock solution of the compound in the analysis solvent (typically acetonitrile or methanol).
-
Dilute the collected supernatant samples with the analysis solvent to fall within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted samples using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[12]
-
Calculate the concentration of the compound in the original supernatant by applying the dilution factor. This value represents the thermodynamic solubility.
-
Workflow Visualization
Caption: Shake-Flask method for thermodynamic solubility.
Conclusion
While experimental solubility data for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide remains to be published, its predicted physicochemical properties suggest it is a moderately lipophilic compound with low intrinsic aqueous solubility. This guide provides the necessary theoretical context and a robust, detailed experimental protocol to enable researchers to definitively determine its thermodynamic solubility. The successful execution of the described shake-flask method will yield critical data to inform formulation strategies, guide lead optimization, and ultimately support the successful development of new therapeutic agents.
References
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Murdande, S. B., Pikal, M. J., Shanker, R. M., & Bogner, R. H. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- BioDuro. (n.d.). ADME Solubility Assay.
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115930065, 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide. Retrieved from [Link]
- World Health Organization. (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: Importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Cimpan, A. M., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3).
- ARDL. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
- B-On. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
- BenchChem. (n.d.). 4-Amino-N-(3,5-dichlorophenyl)benzamide solubility issues and solutions.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Cimpan, A. M., et al. (2020). The Importance of Solubility for New Drug Molecules.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. ucd.ie [ucd.ie]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 | CID 115930065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. who.int [who.int]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. evotec.com [evotec.com]
An In-Depth Technical Guide to the Potential Biological Activity of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Foreword: Unveiling the Potential of a Novel Benzamide Derivative
The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities. From anticancer to antimicrobial and anti-inflammatory applications, the versatility of this chemical moiety continues to inspire the development of novel drug candidates. This guide focuses on a specific, yet largely unexplored derivative: 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide .
Due to the limited publicly available data on this specific compound, this document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. By leveraging established knowledge of structurally similar compounds, we will delineate a strategic approach to systematically investigate its potential biological activities. This guide is built on a foundation of scientific integrity, providing not just protocols, but the rationale behind them, to empower researchers in their quest to unlock the therapeutic potential of this promising molecule.
Section 1: Synthesis and Characterization
A robust and efficient synthesis protocol is the first step in the journey of drug discovery. Based on established methods for analogous benzamide derivatives, a plausible synthetic route for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is proposed.[1][2][3]
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from 3-nitro-4-chlorobenzoic acid and 4-ethoxyaniline.
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide
-
To a solution of 3-nitro-4-chlorobenzoic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as thionyl chloride or a carbodiimide (e.g., EDC) in the presence of an activator like HOBt.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
Slowly add 4-ethoxyaniline (1 equivalent) to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature until completion, monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Step 2: Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
-
The intermediate, 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide (1 equivalent), is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst, is added to the solution.
-
The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group is complete (monitored by TLC).
-
After the reaction is complete, the mixture is filtered (if a solid catalyst is used) and the solvent is removed under reduced pressure.
-
The product is isolated and purified, typically by recrystallization, to yield the final compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ |
| Molecular Weight | 290.74 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Note: These values are computationally predicted and require experimental verification.
Section 2: Potential Biological Activities and Mechanistic Hypotheses
The biological activities of benzamide derivatives are diverse and often depend on the substitution pattern of the aromatic rings. Based on existing literature for structurally related compounds, we can hypothesize several potential biological activities for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
Anticancer Activity
Numerous benzamide derivatives have demonstrated potent anticancer activity.[4][5] The presence of the 4-amino-3-chloro-benzoyl moiety is of particular interest, as derivatives of 4-amino-3-chloro benzoate esters have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]
Hypothesized Mechanism of Action: The compound may act as a tyrosine kinase inhibitor, interfering with signaling pathways that are crucial for cancer cell proliferation and survival. The amino and chloro substituents on the benzamide ring, along with the ethoxyphenyl group, could play a key role in binding to the ATP-binding site of kinases like EGFR.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Antimicrobial and Antifungal Activity
Benzamide derivatives have been reported to possess significant antimicrobial and antifungal properties.[6][7][8] The specific combination of halogen and amino groups in the target molecule suggests that it could be a promising candidate for antimicrobial screening.
Hypothesized Mechanism of Action: The mechanism could involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the ethoxyphenyl group may facilitate the compound's transport across microbial cell membranes.
Enzyme Inhibition
The benzamide scaffold is present in a variety of enzyme inhibitors. For instance, certain benzamide derivatives are known to inhibit tyrosinase, an enzyme involved in melanin biosynthesis.[9] Others have been investigated as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[5]
Hypothesized Mechanism of Action: The compound could chelate metal ions in the active site of metalloenzymes or form hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, leading to competitive or non-competitive inhibition.
Section 3: In Vitro Evaluation: Experimental Protocols
To empirically validate the hypothesized biological activities, a series of well-established in vitro assays should be performed. The following protocols are provided as a guide for the initial screening of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
General Experimental Workflow
Caption: A general workflow for the in vitro screening of the target compound.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Section 4: Safety and Toxicological Considerations
While the biological activity of a compound is of primary interest, its safety profile is equally critical for any therapeutic potential. Currently, there is no available toxicological data for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.[10] Therefore, a thorough toxicological evaluation is imperative.
Initial Steps in Toxicological Assessment:
-
In vitro cytotoxicity against normal cell lines: To assess the compound's selectivity for cancer cells over healthy cells.
-
Ames test: To evaluate the mutagenic potential of the compound.
-
In vivo acute toxicity studies: In animal models to determine the LD₅₀ and identify potential target organs for toxicity.[11][12]
Section 5: Conclusion and Future Directions
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide represents a novel chemical entity with significant, albeit unexplored, potential for biological activity. Drawing parallels with structurally related benzamide derivatives, this guide has outlined a rational approach to investigate its anticancer, antimicrobial, and enzyme-inhibiting properties. The provided experimental protocols offer a starting point for researchers to begin the systematic evaluation of this compound.
The path from a novel compound to a therapeutic agent is long and requires rigorous scientific investigation. The future direction for the study of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide should involve a multi-pronged approach encompassing:
-
Comprehensive in vitro screening: Against a wider panel of cancer cell lines, microbial strains, and a diverse set of enzymes.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by the compound.
-
In vivo efficacy studies: In relevant animal models of disease to validate the in vitro findings.
-
Structure-activity relationship (SAR) studies: To synthesize and evaluate analogues of the compound to optimize its potency and selectivity.
By following a structured and scientifically sound approach, the research community can effectively unravel the therapeutic potential hidden within 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]
-
N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. Available at: [Link]
-
Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities - ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available at: [Link]
-
Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC - NIH. Available at: [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. Available at: [Link]
-
3-Amino-4-chloro-N-(2-ethoxyphenyl)benzamide. Available at: [Link]
-
(PDF) Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities - ResearchGate. Available at: [Link]
-
Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. Available at: [Link]
-
Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - ResearchGate. Available at: [Link]
-
(PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - ResearchGate. Available at: [Link]
- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.
-
Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators | Bentham Science Publishers. Available at: [Link]
-
Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC - NIH. Available at: [Link]
-
Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI. Available at: [Link]
-
3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem. Available at: [Link]
Sources
- 1. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 2. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. combi-blocks.com [combi-blocks.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel synthetic compound, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. While direct biological data for this specific molecule is not yet publicly available, this document synthesizes evidence from structurally related benzamide analogues to postulate and scientifically substantiate several high-probability therapeutic avenues. We delve into the structure-activity relationships of the aminobenzamide scaffold and its derivatives to hypothesize three primary areas of therapeutic potential: oncology, via kinase inhibition; metabolic disorders, through the inhibition of protein tyrosine phosphatase 1B (PTP1B); and infectious diseases, by targeting microbial DNA. For each proposed target, this guide outlines the mechanistic rationale, provides detailed, field-proven experimental protocols for target validation, and presents logical workflows for advancing preclinical investigation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic promise of this and related small molecules.
Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery
The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets through diverse binding modes.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1] The compound of interest, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, combines several key structural features that suggest significant therapeutic potential:
-
An Aminobenzamide Core: The amino-substituted benzamide is a common feature in molecules targeting enzymes and receptors.
-
A Chlorinated Phenyl Ring: Halogenation can significantly influence binding affinity, metabolic stability, and pharmacokinetic properties.
-
An N-(4-ethoxyphenyl) Substituent: This group can engage in specific hydrophobic and hydrogen-bonding interactions within a target's binding site, and its presence is crucial for some of the hypothesized activities.
Given the absence of direct biological data for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, a logical, structure-based approach is necessary to guide its initial biological evaluation. This guide will therefore focus on three plausible and testable hypotheses regarding its molecular targets.
Hypothesized Therapeutic Target I: Protein Kinase Inhibition in Oncology
The benzamide scaffold is a well-established component of numerous protein kinase inhibitors.[2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer. Structurally similar N-phenylbenzamide and aminobenzamide derivatives have shown inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and BCR-ABL.[4][5]
Mechanistic Rationale
The core structure of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide can mimic the hinge-binding motif of many ATP-competitive kinase inhibitors. The amide bond and the amino group can form critical hydrogen bonds with the kinase hinge region, while the substituted phenyl rings can occupy the hydrophobic pockets of the ATP-binding site. The ethoxy group, in particular, may confer selectivity for specific kinase targets.
Diagram: Hypothesized Kinase Inhibition Pathway
Caption: Hypothesized mechanism of kinase inhibition.
Experimental Validation Workflow
A tiered approach is recommended to efficiently screen for and validate kinase inhibitory activity.
Diagram: Kinase Inhibition Validation Workflow
Caption: Experimental workflow for kinase target validation.
Detailed Experimental Protocols
Protocol 2.3.1: Tier 1 - Broad Kinase Panel Screening
-
Objective: To identify potential kinase targets from a large, diverse panel.
-
Materials: 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, DMSO, commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot), ATP, appropriate kinase substrates.
-
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Submit the compound for screening at a single concentration (typically 1 µM or 10 µM) against a panel of >100 kinases.
-
Assays are typically radiometric (³³P-ATP incorporation) or fluorescence-based. The service provider will perform the assay according to their established protocols.
-
Data is reported as the percentage of remaining kinase activity compared to a DMSO control.
-
-
Causality and Interpretation: A significant reduction in kinase activity (typically >50%) identifies a "hit." This initial screen is broad to avoid missing unexpected targets.
Protocol 2.3.2: Tier 2 - IC₅₀ Determination for Hits
-
Objective: To determine the potency of the compound against the identified kinase hits.
-
Procedure:
-
For each hit kinase, perform a dose-response assay.
-
Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Incubate the kinase, substrate, and compound for a defined period.
-
Initiate the reaction by adding ATP.
-
Measure kinase activity at each compound concentration.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.
-
-
Trustworthiness: This step quantifies the potency and allows for the ranking of potential targets. A low IC₅₀ value (sub-micromolar) indicates a potent interaction.
Protocol 2.3.3: Tier 4 - Cancer Cell Line Proliferation Assay
-
Objective: To assess the compound's effect on the growth of cancer cell lines with known dependencies on the identified target kinases.
-
Materials: Relevant cancer cell lines (e.g., HUVEC for VEGFR-2, K562 for BCR-ABL), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, DMSO, a viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound for 72 hours.
-
Add the viability reagent and measure luminescence or absorbance according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to DMSO-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
-
-
Authoritative Grounding: A correlation between kinase IC₅₀ and cancer cell line GI₅₀ provides strong evidence for on-target activity.
Hypothesized Therapeutic Target II: PTP1B Inhibition for Metabolic Disorders
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity. A recent study identified 2-ethoxy-benzamide derivatives as potent and selective PTP1B inhibitors.[6] The presence of the N-(4-ethoxyphenyl) group in our compound of interest makes PTP1B a highly plausible target.
Mechanistic Rationale
PTP1B inhibitors often bind to the enzyme's active site. The benzamide core can interact with the catalytic pocket, while the ethoxyphenyl tail can extend into an adjacent, less conserved pocket, conferring selectivity over other phosphatases.
Diagram: PTP1B Inhibition and Insulin Signaling
Caption: PTP1B's role in insulin signaling and its inhibition.
Experimental Validation
Protocol 3.2.1: In Vitro PTP1B Enzymatic Assay
-
Objective: To determine the direct inhibitory activity of the compound against PTP1B.
-
Materials: Recombinant human PTP1B, a phosphopeptide substrate (e.g., pNPP or a fluorescent substrate), assay buffer, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
-
Procedure:
-
Perform a dose-response assay as described in Protocol 2.3.2.
-
Incubate PTP1B with the compound for a short pre-incubation period.
-
Initiate the reaction by adding the substrate.
-
Measure the product formation (e.g., absorbance at 405 nm for pNPP) over time.
-
Calculate the IC₅₀ value.
-
-
Self-Validation: To ensure selectivity, the compound should be counterscreened against a highly homologous phosphatase, such as T-cell PTPase (TCPTP). A significant difference in IC₅₀ values (e.g., >10-fold) indicates selective inhibition.
Protocol 3.2.2: Cellular Glucose Uptake Assay
-
Objective: To assess the compound's ability to enhance insulin-stimulated glucose uptake in a relevant cell line.
-
Materials: Insulin-responsive cells (e.g., 3T3-L1 adipocytes or HepG2 hepatocytes), culture medium, insulin, 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog, lysis buffer, scintillation counter or fluorescence plate reader.
-
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 1 nM) for 30 minutes.
-
Add the radiolabeled or fluorescent glucose analog and incubate for 10 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular glucose.
-
Lyse the cells and measure the intracellular glucose uptake.
-
-
Interpretation: A dose-dependent increase in insulin-stimulated glucose uptake in the presence of the compound would support its potential as a PTP1B inhibitor.
Hypothesized Therapeutic Target III: DNA Minor Groove Binding in Infectious Diseases
N-phenylbenzamide derivatives have been identified as AT-rich DNA minor groove binders with potent activity against kinetoplastid parasites.[7] This class of compounds can disrupt essential DNA-protein interactions in pathogens. The planar, aromatic nature of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide suggests it may possess similar DNA binding properties, making it a candidate for development as an antimicrobial or antiparasitic agent.
Mechanistic Rationale
The elongated, slightly curved shape of the molecule may allow it to fit snugly within the minor groove of DNA, particularly in AT-rich regions. The amide and amino groups can form hydrogen bonds with the floor of the groove, stabilizing the interaction. This binding can displace essential proteins that regulate DNA replication and transcription, leading to pathogen death.
Diagram: DNA Minor Groove Binding
Caption: Illustration of the compound binding to the DNA minor groove.
Experimental Validation
Protocol 4.2.1: DNA Thermal Denaturation Assay
-
Objective: To determine if the compound binds to and stabilizes DNA.
-
Materials: Calf thymus DNA or a synthetic AT-rich oligonucleotide, assay buffer, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, a UV-Vis spectrophotometer with a temperature controller.
-
Procedure:
-
Prepare solutions of DNA in the assay buffer with and without various concentrations of the compound.
-
Slowly heat the solutions from room temperature to 95°C, measuring the absorbance at 260 nm at regular intervals.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.
-
-
Interpretation: An increase in the Tm (ΔTm) in the presence of the compound indicates that it binds to and stabilizes the DNA double helix, which is a characteristic of minor groove binders.
Protocol 4.2.2: Antimicrobial/Antiparasitic Susceptibility Testing
-
Objective: To determine the compound's activity against relevant pathogens.
-
Materials: Selected bacterial strains (e.g., Staphylococcus aureus) or parasites (e.g., Trypanosoma brucei), appropriate growth media, 96-well plates, a viability indicator (e.g., resazurin).
-
Procedure:
-
Perform a broth microdilution assay.
-
Add a standardized inoculum of the pathogen to wells containing serial dilutions of the compound.
-
Incubate under appropriate conditions.
-
Add the viability indicator and measure the signal.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible growth.
-
-
Authoritative Grounding: Demonstrating potent antimicrobial or antiparasitic activity in conjunction with evidence of DNA binding provides a strong foundation for this mechanism of action.[7]
Summary of Physicochemical Properties and Starting Points for Investigation
To facilitate the proposed experimental work, the following table summarizes key computed properties of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide and its isomers.
| Property | 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide | 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide[6] |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ | C₁₅H₁₅ClN₂O₂ |
| Molecular Weight | 290.74 g/mol | 290.74 g/mol |
| IUPAC Name | 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide | 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| LogP (Computed) | ~3.0 | 3.0 |
Conclusion and Future Directions
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a compound with significant, albeit unexplored, therapeutic potential. Based on robust evidence from structurally related analogues, this guide has proposed three high-priority, mechanistically distinct therapeutic targets: protein kinases, protein tyrosine phosphatase 1B, and microbial DNA. The detailed experimental workflows and protocols provided herein offer a clear and scientifically rigorous path for the initial biological characterization of this molecule.
Successful validation of any of these hypotheses would warrant further investigation into structure-activity relationships (SAR) to optimize potency and selectivity, followed by comprehensive pharmacokinetic and in vivo efficacy studies. The multifaceted potential of the benzamide scaffold suggests that 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide could be a valuable starting point for the development of novel therapeutics in oncology, metabolic disease, or infectious diseases.
References
-
de F. A. A., F., N., M., G., J. V., C., D., & de P., F. (2020). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. mSphere, 5(4), e00553-20. [Link]
-
El-Sayed, M. A., et al. (2022). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Bioorganic Chemistry, 128, 106078. [Link]
-
G., A., & S., A. (2023). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 28(23), 7891. [Link]
-
Lei, F., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic & Medicinal Chemistry, 27(23), 103273. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88200, 3-Amino-4-chlorobenzamide. Retrieved January 23, 2026, from [Link].
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2873180, 3-Amino-4-chloro-N-phenylbenzenesulfonamide. Retrieved January 23, 2026, from [Link].
-
Li, J., et al. (2021). Anti-chronic myeloid leukemia activity and quantitative structure-activity relationship of novel thiazole aminobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 44, 128114. [Link]
-
R., S., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13351-13370. [Link]
-
S., C., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(24), 8089. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-chronic myeloid leukemia activity and quantitative structure-activity relationship of novel thiazole aminobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide: Synthesis, Properties, and Potential Applications
A Note on Availability: Extensive searches of scientific literature and patent databases reveal a notable absence of specific, detailed information on the discovery, history, and biological activity of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. This suggests the compound may be a novel chemical entity, a rarely documented synthetic intermediate, or a proprietary molecule. However, based on the well-established chemistry of its structural class, this guide provides a comprehensive technical overview of its plausible synthesis, predicted properties, and potential areas of application, drawing from authoritative sources on related compounds.
Introduction to the Benzamide Scaffold
Substituted benzamides are a versatile class of organic compounds characterized by a benzene ring attached to an amide functional group. This structural motif is a common feature in a wide array of biologically active molecules and functional materials. The specific substitutions on both the benzoyl and the N-aryl portions of the molecule dramatically influence its chemical properties and biological activity. The target molecule, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, possesses a unique combination of substituents that suggest its potential utility in medicinal chemistry and materials science.
Plausible Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
A Chinese patent describes a high-yield synthesis for a related compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, starting from 3-nitro-4-chlorobenzoic acid.[1] This approach can be adapted to synthesize the target compound.
Proposed Synthetic Pathway
The proposed synthesis commences with the coupling of 3-nitro-4-chlorobenzoic acid and 4-ethoxyaniline, followed by the reduction of the nitro group to an amine.
Caption: Proposed two-step synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
Detailed Experimental Protocol (Generalized)
The following protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific reactants.
Step 1: Synthesis of 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide
-
To a stirred solution of 3-nitro-4-chlorobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) at room temperature, add a condensing agent such as N,N'-diisopropylcarbodiimide (DIC, 1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt, 1.1 equivalents).
-
Stir the mixture for 1-2 hours to activate the carboxylic acid.
-
Add 4-ethoxyaniline (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
-
Dissolve the 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide (1 equivalent) from the previous step in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a reducing agent. Common choices include tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) or a metal catalyst such as palladium on carbon with a hydrogen source (e.g., hydrogenation). An alternative method described in a similar synthesis uses zinc powder and sodium hydroxide.[1]
-
If using SnCl₂, heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Physicochemical Properties
While experimental data for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is not available, the properties of its isomer, 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide, can be found in the PubChem database and provide an estimation of its characteristics.[2]
| Property | Value (for 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide) | Source |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ | |
| Molecular Weight | 290.74 g/mol | |
| XLogP3 | 3 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 4 |
Potential Applications and Fields of Research
The benzamide scaffold is of significant interest in drug discovery and materials science. The specific functional groups on 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide suggest several potential areas of application.
Medicinal Chemistry
Substituted benzamides are a well-established class of compounds with a broad range of therapeutic applications. Many act on the central nervous system, particularly as dopamine receptor antagonists.[3][4][5]
-
Antipsychotic and Antidepressant Activity: The substituted benzamide amisulpride, for example, is used to treat schizophrenia and dysthymia by selectively modulating dopaminergic systems.[3][4] The structural features of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide make it a candidate for investigation into similar neurological disorders.
-
Cancer Research: Some benzamides act as histone deacetylase (HDAC) inhibitors, which are a target for cancer therapy.[6] Further research could explore the potential of this compound in oncology.
-
Other Therapeutic Areas: The N-aryl amide linkage is a key feature in various other biologically active molecules, including those with antibacterial, antifungal, and antiparasitic properties.[7]
Materials Science
The anilide structure is also important in the synthesis of pigments. For instance, the related compound 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide is an intermediate in the production of C.I. Pigment Yellow 93.[8] The chromophoric groups in 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide suggest it could also serve as a precursor or a component in the development of novel dyes and pigments.
Conclusion
While 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is not a widely documented compound, its chemical structure places it within the important class of substituted benzamides. Based on established synthetic methodologies for similar molecules, a plausible and high-yield synthetic route can be proposed. The known biological activities and material applications of the benzamide scaffold suggest that this compound could be a valuable target for future research in medicinal chemistry, particularly in the development of novel CNS-active agents or anticancer drugs, as well as in the field of materials science for the creation of new pigments. Further experimental investigation is warranted to fully elucidate its chemical properties and potential applications.
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
-
3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. Available at: [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Organic & Biomolecular Chemistry, 20(22), 4529-4533. Available at: [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 173. Available at: [Link]
-
Pani, L., Gessa, G. L., & Corsini, G. U. (2004). Consensus on the use of substituted benzamides in psychiatric patients. Neuropsychobiology, 50(2), 138-143. Available at: [Link]
-
Benzamide, 3-amino-4-chloro- | C7H7ClN2O - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
N-(3-Amino-4-methoxyphenyl)-benzamide | C14H14N2O2 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Pani, L., Gessa, G. L., & Corsini, G. U. (2004). Consensus on the Use of Substituted Benzamides in Psychiatric Patients. Neuropsychobiology, 50(2), 138-143. Available at: [Link]
-
Aparicio-Araque, D. F., Ortiz-Villamizar, M. C., & Kouznetsov, V. V. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1842. Available at: [Link]
-
Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate. Available at: [Link]
- CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. Google Patents.
-
Benzamide – Knowledge and References. Taylor & Francis. Available at: [Link]
-
3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Dye|Dye intermediates|Fluorescent Brightener|pigment dye. Available at: [Link]
-
Aparicio-Araque, D. F., Ortiz-Villamizar, M. C., & Kouznetsov, V. V. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1842. Available at: [Link]
Sources
- 1. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 2. 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 | CID 115930065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide [dyestuffintermediates.com]
Methodological & Application
Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide from 3-amino-4-chlorobenzoic acid
An Application Note for the Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, forming the fundamental linkage in peptides, proteins, and a vast array of pharmaceuticals and functional materials. The synthesis of substituted benzamides, in particular, provides crucial scaffolds for drug discovery. This application note presents a detailed, reliable protocol for the synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide from 3-amino-4-chlorobenzoic acid and 4-ethoxyaniline.
The chosen synthetic strategy involves the activation of the carboxylic acid moiety using thionyl chloride (SOCl₂) to form a highly reactive acyl chloride intermediate in situ. This intermediate subsequently undergoes nucleophilic acyl substitution with 4-ethoxyaniline to yield the desired amide. This classic and robust method is selected for its efficiency, high yields, and the straightforward removal of byproducts, as the gaseous nature of sulfur dioxide (SO₂) and hydrogen chloride (HCl) drives the reaction to completion.[1][2] This one-pot procedure is scalable and avoids the need for expensive or specialized coupling reagents.[2][3]
Reaction Scheme & Mechanism
The overall transformation is a two-step, one-pot process:
-
Activation: 3-amino-4-chlorobenzoic acid is converted to 3-amino-4-chlorobenzoyl chloride.
-
Coupling: The acyl chloride reacts with 4-ethoxyaniline to form the final product.
Overall Reaction:
Mechanism Insight:
The reaction proceeds via a well-established pathway. First, the carboxylic acid is activated by thionyl chloride to form a reactive acyl chlorosulfite intermediate. This intermediate then collapses, releasing gaseous sulfur dioxide and a chloride anion to form the highly electrophilic acyl chloride.[1] The amine, 4-ethoxyaniline, then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent elimination of a chloride ion and deprotonation (facilitated by a base) yields the stable amide bond.[4]
Experimental Protocol
This section provides a comprehensive, step-by-step guide for the synthesis.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Notes |
| 3-Amino-4-chlorobenzoic acid | 2840-28-0 | 171.58 | Starting material[5][6] |
| 4-Ethoxyaniline (p-Phenetidine) | 156-43-4 | 137.18 | Nucleophile[7][8] |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Activating agent[9] |
| Triethylamine (TEA) or Pyridine | 121-44-8 | 101.19 | Acid scavenger/Base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous solution for workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
| Ethyl Acetate | 141-78-6 | 88.11 | Solvent for extraction/purification |
| Hexanes | 110-54-3 | 86.18 | Solvent for purification |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Workflow Visualization
The synthesis follows a logical progression from activation to final product isolation.
Caption: Overall workflow for the synthesis of the target benzamide.
Step-by-Step Procedure
1. Acyl Chloride Formation (Activation Step)
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-amino-4-chlorobenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid) to the flask. Stir the suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Rationale: Cooling is essential to moderate the initial exothermic reaction between the carboxylic acid and thionyl chloride.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 40 °C for DCM) for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Rationale: Refluxing ensures the complete conversion of the carboxylic acid to the acyl chloride.[4][10] The formation of gaseous byproducts drives this irreversible step.[1]
-
After reflux, cool the reaction mixture back to room temperature and remove the excess thionyl chloride under reduced pressure. Caution: Ensure the vacuum line is protected from corrosive vapors.
2. Amide Coupling
-
Re-dissolve the crude 3-amino-4-chlorobenzoyl chloride in fresh anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate beaker, dissolve 4-ethoxyaniline (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in anhydrous DCM.
-
Rationale: The base is crucial to neutralize the HCl that is formed during the coupling reaction, preventing the protonation of the amine nucleophile and driving the reaction forward.[4]
-
Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
3. Workup and Isolation
-
Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Rationale: The acidic wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[11]
4. Purification
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.[11]
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[12][13][14] It must be handled exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and solvent-resistant gloves.[12]
-
4-Ethoxyaniline: Harmful if swallowed or in contact with skin. Handle with appropriate PPE.
-
Dichloromethane (DCM): A volatile solvent. All operations should be performed in a fume hood.
Chemical Reaction Mechanism Visualization
The core of the synthesis is a nucleophilic acyl substitution reaction.
Caption: Nucleophilic attack of the amine on the activated acyl chloride.
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
- Amide synthesis by acyl
- 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - ChemicalBook.
- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google P
- Amine to Amide (via Acid Chloride) - Common Conditions.
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)
- One-pot synthesis of amides from carboxylic acids activ
- 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem.
- 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem.
- THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov.
- Chemistry of Amides - Chemistry LibreTexts.
- 4-ethoxyaniline - ChemSynthesis.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing.
- 3-Amino-4-chlorobenzoic acid - ChemicalBook.
- 4-Ethoxyaniline 0.98 p-Phenetidine - Sigma-Aldrich.
- SAFETY D
- 3-Amino-4-chlorobenzoic Acid - Tokyo Chemical Industry.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions | Organic Letters - ACS Public
- One-Pot Synthesis of Amides from Carboxylic Acids Activ
- 3-Amino-4-chlorobenzoic acid - Sigma-Aldrich.
- Does anyone have experience with amide coupling reaction of aniline?
- SAFETY D
- Phenetidine - ChemicalBook.
- Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central.
- ICSC 1409 - THIONYL CHLORIDE.
- 3-Amino-4-chlorobenzoic acid - NIST WebBook.
- Amide Synthesis - Fisher Scientific.
- p-Phenetidine , 4-Ethoxyaniline - Tokyo Chemical Industry.
- A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | P
- SAFETY D
- p-Phenetidine , 4-Ethoxyaniline Bulk Manufacturer, CAS NO 156-43-4 | Suze Chemical.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-4-chlorobenzoic acid | 2840-28-0 [chemicalbook.com]
- 7. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 11. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
Application Notes and Protocols for the In Vitro Characterization of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Introduction: A Strategic Approach to Characterizing Novel Benzamide Derivatives
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-cancer, anti-emetic, and anti-psychotic effects. The compound 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide represents a novel entity within this chemical class, and as such, its biological profile is yet to be elucidated. The presence of the substituted benzamide core suggests a potential for interaction with a variety of biological targets.
This guide provides a comprehensive suite of in vitro assay protocols designed to systematically characterize the biological activity of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. The proposed workflow is structured to first assess the compound's general effects on cell viability and proliferation, followed by more specific assays to probe for potential mechanisms of action, such as kinase inhibition and induction of apoptosis. This strategic screening cascade allows for an efficient and thorough initial evaluation of the compound's therapeutic potential.
The protocols herein are designed to be robust and self-validating, incorporating essential controls and detailed data analysis procedures. By understanding the "why" behind each step, researchers can confidently execute these assays, interpret the results, and make informed decisions about the future development of this and other novel chemical entities.
Part 1: Foundational Cellular Assays
The initial characterization of any novel compound should involve an assessment of its fundamental effects on cell health and growth. These assays provide a broad overview of the compound's potency and potential cytotoxic or cytostatic effects, which are critical for guiding further mechanistic studies.
Cell Viability Assays: Gauging Cellular Health
Cell viability assays are crucial for determining the concentration-dependent effects of a compound on a cell population. These assays measure metabolic activity, which in most cases, correlates with the number of viable cells.
Principle: The Resazurin assay is a rapid and sensitive fluorescent/colorimetric method to quantify viable cells.[1][2] In living cells, mitochondrial reductases convert the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[1] The intensity of the fluorescent signal is directly proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well, black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide in appropriate cell culture media. Replace the existing media with the compound-containing media. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Thaw the resazurin solution and warm to 37°C. Add 20 µL of the resazurin solution to each well and gently mix.[3]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[3]
-
Data Acquisition: Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.[1][3]
Data Analysis:
-
Subtract the average fluorescence of the "media only" blank wells from all other wells.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[4][5]
Principle: The MTT assay is a classic colorimetric method for assessing cell viability.[6][7] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form insoluble purple formazan crystals.[8] These crystals are then solubilized, and the absorbance is measured.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the Resazurin assay, using a clear 96-well plate.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7][9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Incubation for Dissolution: Incubate the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[9]
Data Analysis: Similar to the Resazurin assay, calculate the percentage of viability relative to the vehicle control and determine the IC50 value from a dose-response curve.[4][5]
Table 1: Comparison of Cell Viability Assays
| Feature | Resazurin Assay | MTT Assay |
| Principle | Enzymatic reduction of resazurin to fluorescent resorufin | Enzymatic reduction of MTT to colorimetric formazan |
| Detection | Fluorescence (Ex/Em: ~560/590 nm) or Absorbance | Absorbance (~570 nm) |
| Advantages | Higher sensitivity, non-toxic to cells (allows for kinetic studies), simpler workflow (no solubilization step) | Well-established, cost-effective |
| Disadvantages | Potential for interference from colored compounds | Requires a solubilization step, formazan crystals can be difficult to dissolve completely |
Cell Proliferation Assays: Monitoring Cell Division
While viability assays indicate overall cell health, proliferation assays specifically measure the rate of cell division. These are crucial for distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects of a compound.
Principle: The EdU assay is a modern and highly specific method for detecting DNA synthesis.[10][11] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10][12] The incorporated EdU is then detected via a "click" chemistry reaction with a fluorescent azide, which is much milder than the harsh DNA denaturation required for BrdU detection.[10][11]
Protocol for Flow Cytometry:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide for the desired duration.
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 1-2 hours under normal cell culture conditions.[11][13]
-
Cell Harvest: Harvest the cells using trypsin and wash with PBS containing 1% BSA.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.[14] Wash the cells, then permeabilize with a saponin-based reagent.[10]
-
Click Reaction: Prepare the click reaction cocktail containing the fluorescent azide and copper sulfate. Resuspend the cells in the cocktail and incubate for 30 minutes at room temperature, protected from light.[11][12]
-
Washing: Wash the cells with permeabilization buffer.
-
DNA Staining (Optional): For cell cycle analysis, resuspend the cells in a solution containing a DNA stain (e.g., DAPI or Propidium Iodide).
-
Data Acquisition: Analyze the cells on a flow cytometer.
Data Analysis:
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of EdU-positive cells, which represents the proportion of cells in S-phase.
-
A decrease in the percentage of EdU-positive cells indicates an inhibition of cell proliferation.
Principle: Similar to EdU, BrdU is a thymidine analog that is incorporated into newly synthesized DNA.[15][16][17] Detection is achieved using a specific monoclonal antibody against BrdU, which requires DNA denaturation to expose the incorporated BrdU.[16]
Protocol (ELISA-based):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-24 hours.[18]
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells by adding a fixing/denaturing solution.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Washing: Wash the wells to remove unbound antibody.
-
Substrate Addition: Add the enzyme substrate and incubate until a color change is visible.
-
Stop Solution: Add a stop solution to terminate the reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
The absorbance is directly proportional to the amount of BrdU incorporated into the DNA.
-
Calculate the percentage of proliferation relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 for proliferation inhibition.
Part 2: Mechanistic Assays
Following the initial assessment of the compound's effects on cell viability and proliferation, the next logical step is to investigate the potential underlying mechanisms of action. Based on the chemical structure of benzamides, kinase inhibition and induction of apoptosis are plausible mechanisms.
Apoptosis Assays: Investigating Programmed Cell Death
Apoptosis is a form of programmed cell death that is critical for normal tissue homeostasis. Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells.
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore for detection. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as previously described.
-
Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that are activated during the final stages of apoptosis. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspases-3 and -7.[19] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.[19]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound.
-
Reagent Preparation: Reconstitute the lyophilized caspase-3/7 substrate with the provided buffer.[20]
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
A fold-increase in luminescence compared to the vehicle control indicates activation of caspases-3 and -7, and thus, induction of apoptosis.
Biochemical Assays: Probing for Target Engagement
Biochemical assays, performed in a cell-free system, are essential for determining if a compound directly interacts with a specific molecular target, such as a kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[21][22] The amount of ADP is directly proportional to the kinase activity.[22] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.[21] A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase.
Protocol:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase of interest, its substrate, ATP, and varying concentrations of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.[23] Include "no kinase" and "no compound" controls.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[21] Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[21] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no compound" control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for kinase inhibition.[4]
Part 3: Data Visualization and Workflow Diagrams
Clear visualization of experimental workflows and data is essential for comprehension and reproducibility.
Experimental Workflow Diagram
Caption: A strategic workflow for the in vitro characterization of a novel compound.
Apoptosis Assay Data Interpretation Diagram
Caption: Interpretation of Annexin V and Propidium Iodide (PI) flow cytometry data.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and kinase activity, researchers can gain valuable insights into its potential biological function and therapeutic relevance. The data generated from these assays will be instrumental in guiding subsequent studies, including target identification and validation, lead optimization, and in vivo efficacy testing. Adherence to these well-defined protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.
References
-
CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]
-
Liras, J. L. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Creative Bioarray. Resazurin Assay Protocol. [Link]
-
K-State College of Engineering. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]
-
Bitesize Bio. (2025, April 29). Top Tips for Troubleshooting In Vitro Transcription. [Link]
-
The Cynical Developer. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]
-
Towards Data Science. (2021, January 6). Drug dose-response data analysis. [Link]
-
Labbox. Resazurin Cell Viability Assay. [Link]
-
BMG LABTECH. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
-
ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]
-
Pop, O. L., et al. (2024, November 26). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. National Center for Biotechnology Information. [Link]
-
protocols.io. (2025, April 1). Caspase 3/7 Activity. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
OECD. Guidance Document on Good In Vitro Method Practices (GIVIMP). [Link]
-
McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. [Link]
-
Schröder, M., et al. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. National Center for Biotechnology Information. [Link]
-
Elabscience. Caspase 3/7 Activity Assay Kit. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Zhu, H. (2012, April 5). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]
-
Merck Millipore. EdU Cell Proliferation Assay for DNA Synthesis Detection. [Link]
-
Foo, J. (2017, September 19). A Quick Introduction to Graphviz. [Link]
-
Boster Biological Technology. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Veranex. (2024, September 25). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). [Link]
-
Bhattacharyya, A. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science. [Link]
-
Graphviz. Graphviz. [Link]
Sources
- 1. labbox.es [labbox.es]
- 2. biotium.com [biotium.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. towardsdatascience.com [towardsdatascience.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 16. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 17. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. Caspase 3/7 Activity [protocols.io]
- 21. promega.com [promega.com]
- 22. ADP-Glo™ Kinase Assay [promega.kr]
- 23. promega.com [promega.com]
Application Note: Characterizing Novel Kinase Inhibitors in Cell-Based Assays using 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Abstract
This document provides a comprehensive guide for utilizing 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, hereafter designated as Cmpd-X , in cell-based assays relevant to cancer drug discovery. While Cmpd-X is a novel investigational molecule, its core benzamide structure is common in many kinase inhibitors. This guide is structured around the hypothesis that Cmpd-X is a putative inhibitor of the B-Raf kinase, a critical node in the MAPK signaling pathway frequently mutated in cancers like melanoma. We present detailed protocols for assessing its biological activity, including its effect on cancer cell viability and its ability to engage its putative target within the cell. The methodologies are designed to be robust and self-validating, providing researchers with a framework for the initial characterization of similar novel chemical entities.
Introduction: The Rationale for Targeting B-Raf
The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this cascade is a hallmark of many human cancers. One of the most common drivers of this aberrant signaling is a mutation in the B-Raf kinase, particularly the V600E substitution, which renders the kinase constitutively active.[1] This has made B-Raf V600E a prime therapeutic target.
First-generation inhibitors like Vemurafenib and Dabrafenib demonstrated significant clinical success, validating this therapeutic strategy.[2][3] However, resistance often develops, necessitating the discovery of next-generation inhibitors with improved potency, selectivity, or the ability to overcome resistance mechanisms.[4][5]
Cmpd-X is an investigational compound with a substituted benzamide scaffold.[6] This structural class is prevalent in numerous kinase inhibitors. This application note outlines a workflow to test the hypothesis that Cmpd-X acts as a B-Raf inhibitor, a common application for molecules of this type. The following protocols will enable researchers to determine the compound's potency in killing B-Raf mutant cancer cells and to verify its mechanism of action by measuring the inhibition of downstream signaling.
The MAPK Signaling Pathway and B-Raf Inhibition
The diagram below illustrates the canonical MAPK signaling pathway initiated by a growth factor binding to its receptor tyrosine kinase (RTK). This triggers the activation of RAS, which in turn recruits and activates RAF kinases (A-Raf, B-Raf, C-Raf). RAF kinases then phosphorylate and activate MEK1/2, which subsequently phosphorylate and activate ERK1/2. Activated ERK translocates to the nucleus to regulate transcription factors that drive cell proliferation. In cancers with the B-Raf V600E mutation, B-Raf is constitutively active, driving ERK signaling independent of upstream signals. Cmpd-X is hypothesized to inhibit this mutated B-Raf, blocking the downstream cascade.
Caption: The MAPK signaling cascade with the hypothesized point of inhibition by Cmpd-X.
Core Experimental Workflow
A logical, phased approach is critical for characterizing a novel compound. The workflow begins with a broad assessment of cytotoxic/cytostatic activity and then moves to more specific, mechanism-of-action assays.
Caption: A two-phase workflow for the initial characterization of Cmpd-X.
Protocol 1: Cell Viability and Cytotoxicity Assessment
This protocol determines the concentration of Cmpd-X required to inhibit cell growth by 50% (IC50). The key to a self-validating system is the use of a pair of cell lines: one with the B-Raf V600E mutation (target-positive) and one with wild-type B-Raf (target-negative). A selective inhibitor should show significantly greater potency in the mutant cell line.
4.1. Principle
This assay utilizes a metabolic indicator like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin. Viable, metabolically active cells reduce these reagents into colored (formazan) or fluorescent (resorufin) products, respectively.[5] The amount of product is directly proportional to the number of living cells, allowing for the quantification of the compound's anti-proliferative effects.[7]
4.2. Materials
-
Cell Lines:
-
Reagents:
-
Cmpd-X (3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide)
-
DMSO (ACS grade)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT Reagent (5 mg/mL in PBS) or Resazurin-based solution (e.g., alamarBlue™, PrestoBlue™)
-
Solubilization Buffer (e.g., 10% SDS in 0.01M HCl) for MTT assay
-
-
Equipment:
-
96-well clear, flat-bottom cell culture plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm for MTT; fluorescence Ex/Em ~560/590 nm for resazurin)
-
4.3. Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in complete medium to achieve the final desired concentrations (e.g., from 100 µM down to 5 nM). Causality: Preparing a concentrated stock in DMSO ensures solubility. Subsequent dilutions in medium minimize DMSO concentration in the final assay wells, as high levels of DMSO can be toxic to cells.
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.[3]
-
Expertise: The optimal seeding density must be determined empirically for each cell line to ensure they remain in the exponential growth phase for the duration of the assay.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of the prepared Cmpd-X serial dilutions to the respective wells. Include "vehicle control" wells (medium with the same final DMSO concentration as the highest compound dose) and "untreated control" wells (medium only).
-
Incubate for 72 hours. Causality: A 72-hour incubation period is a standard duration that allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.
-
-
Viability Measurement (MTT Method):
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Causality: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of Solubilization Buffer to each well.
-
Incubate for 2-4 hours at room temperature with gentle shaking, protected from light, to dissolve the formazan crystals.
-
Read absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data by expressing viability as a percentage of the vehicle control: (% Viability) = (Abs_sample / Abs_vehicle_control) * 100.
-
Use a non-linear regression model (log(inhibitor) vs. response) in software like GraphPad Prism to fit a dose-response curve and calculate the IC50 value.
-
4.4. Expected Results & Interpretation
The results should demonstrate a dose-dependent decrease in the viability of the A375 (B-Raf V600E) cells. The C8161 (B-Raf WT) cells should be significantly less sensitive.
| Parameter | Cmpd-X | Vemurafenib (Control) |
| IC50 in A375 (B-Raf V600E) | e.g., 0.5 µM | ~0.03 µM[5] |
| IC50 in C8161 (B-Raf WT) | e.g., > 50 µM | > 20 µM[2] |
| Selectivity Index (WT/V600E) | > 100-fold | > 100-fold |
Trustworthiness: A high selectivity index (>10-fold) provides strong evidence that the compound's cytotoxic effect is linked to the presence of the B-Raf V600E mutation, supporting an on-target mechanism.
Protocol 2: Target Engagement - p-ERK Inhibition Assay
This assay directly measures whether Cmpd-X inhibits the B-Raf kinase inside the cell by quantifying the phosphorylation of its downstream substrate, ERK. A reduction in phosphorylated ERK (p-ERK) levels upon compound treatment is a direct indicator of target engagement.
5.1. Principle
Western blotting is used to separate proteins by size and detect specific proteins of interest using antibodies. Here, we use two primary antibodies: one that detects only the phosphorylated form of ERK (p-ERK) and another that detects total ERK protein regardless of phosphorylation state. By comparing the ratio of p-ERK to total ERK across different treatment conditions, we can quantify the inhibition of the signaling pathway.
5.2. Materials
-
Cell Line: A375 (B-Raf V600E positive)
-
Reagents:
-
Cmpd-X
-
Serum-free medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary Antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
ECL (Enhanced Chemiluminescence) substrate
-
-
Equipment:
-
6-well cell culture plates
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence imaging system
-
5.3. Step-by-Step Protocol
-
Cell Seeding and Serum Starvation:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Replace the complete medium with serum-free medium and incubate for 12-24 hours. Causality: Serum contains growth factors that activate the MAPK pathway. Serum starvation lowers the basal level of p-ERK, creating a clearer window to observe inhibition caused by the compound.
-
-
Compound Treatment:
-
Treat cells with Cmpd-X at various concentrations (e.g., 0.1x, 1x, and 10x the previously determined IC50 value) for a short duration, typically 2-4 hours.[7] Include a vehicle (DMSO) control.
-
Expertise: Kinase phosphorylation is a rapid event. A short incubation time is sufficient to see pathway inhibition and avoids confounding effects from long-term cytotoxicity.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with RIPA buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes to denature the proteins.
-
-
Western Blotting:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-ERK overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the same membrane can be "stripped" of the first set of antibodies and re-probed with the antibody for Total ERK.
-
Trustworthiness: Probing for Total ERK is a critical internal control. It demonstrates that any decrease in the p-ERK signal is due to inhibition of phosphorylation, not a general loss of the ERK protein.
-
-
Data Analysis:
-
Quantify the band intensity for p-ERK and Total ERK for each lane using software like ImageJ.
-
Calculate the ratio of p-ERK / Total ERK for each condition.
-
Normalize this ratio to the vehicle control to determine the percent inhibition of ERK phosphorylation.
-
5.4. Expected Results & Interpretation
A dose-dependent decrease in the p-ERK/Total ERK ratio in Cmpd-X-treated cells would strongly indicate that the compound is inhibiting the B-Raf/MEK/ERK pathway as hypothesized. This mechanistic data complements the phenotypic results from the cell viability assay, providing a cohesive and compelling initial characterization of the compound's activity.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial cell-based characterization of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide (Cmpd-X) or any novel compound with a similar chemical scaffold suspected of being a kinase inhibitor. By integrating a phenotypic cell viability assay with a mechanistic target-engagement study, researchers can efficiently determine a compound's potency, selectivity, and on-target activity. This dual-assay approach ensures a high degree of scientific integrity and provides the foundational data necessary for further pre-clinical development.
References
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- PubMed. (n.d.). A cell-based screening to detect inhibitors of BRAF signaling pathway.
- PubMed. (n.d.). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library.
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from .
- PubChem. (n.d.). 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide.
-
MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from .
-
PNAS. (n.d.). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Retrieved from .
-
MedChemExpress. (n.d.). Vemurafenib. Retrieved from .
-
NCBI Bookshelf. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from .
-
ResearchGate. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from .
- AACR Publications. (n.d.). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation.
-
Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from .
-
EMBL-EBI. (n.d.). Assay: Displacement of [3H]N-(4-chloro-3-methoxyphenyl)picolinamide from human mGlu4 receptor expressed in CHO cell membranes. Retrieved from .
-
MDPI. (n.d.). Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance. Retrieved from .
- PubChem. (n.d.). Benzamide, 3-amino-4-chloro-.
- Journal of Medicinal Chemistry. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.
-
ResearchGate. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from .
-
PubMed Central. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from .
- a4cell. (2023). Truly Effective Cell Assay Design.
-
NIH. (n.d.). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Retrieved from .
-
MDPI. (n.d.). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Retrieved from .
-
Biosciences Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Retrieved from .
-
ResearchGate. (n.d.). Determinants of resistance to vemurafenib. Retrieved from .
-
NIH. (n.d.). RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF. Retrieved from .
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from .
-
BioAgilytix Labs. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from .
- AACR Journals. (n.d.). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer.
-
Jay Finechem. (n.d.). CAS 120-35-4 | 3-Amino-4-methoxybenzanilide. Retrieved from .
-
NIH. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from .
- PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide.
-
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from .
Sources
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 | CID 115930065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Use of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide in Drug Discovery: A Feasibility Assessment
For Researchers, Scientists, and Drug Development Professionals
Our extensive search did not yield a specific CAS registry number for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, nor did it uncover any patents or peer-reviewed articles detailing its synthesis and biological evaluation for a therapeutic purpose. Chemical databases like PubChem contain information on structurally similar compounds, such as 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide, but this isomer has a different substitution pattern that would significantly alter its biological properties.[1]
The broader class of aminobenzamides has been explored for a multitude of therapeutic applications. For instance, various derivatives have been investigated as:
-
Anticonvulsants: Certain 3- and 4-amino-N-(alkylphenyl) benzamide compounds have shown potential in treating and preventing convulsions.[2]
-
Factor Xa Inhibitors: The 3-amino-4-chlorophenyl moiety has been identified as a novel and potent mimic for benzamidine, a key structural feature in some Factor Xa inhibitors, which are important anticoagulants.[3]
-
Anti-HBV Agents: N-phenylbenzamide derivatives have been studied for their antiviral effects, including activity against the Hepatitis B virus.[4]
-
Antiparasitic Agents: N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[5]
-
Treatment for Liver Diseases: Amino-aryl-benzamide compounds have been explored for the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[6]
While these examples highlight the therapeutic potential of the broader benzamide class, it is crucial to emphasize that the specific biological effects of a molecule are highly dependent on its unique substitution pattern. The chloro, amino, and ethoxyphenyl groups on the benzamide core of the requested compound will dictate its physicochemical properties and how it interacts with biological targets. Without experimental data, any discussion of its potential applications would be purely speculative.
Due to the absence of specific scientific and technical data for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, it is not feasible to generate the requested detailed Application Notes and Protocols. The creation of such a guide would require information on its biological target, mechanism of action, and established experimental procedures, none of which are currently available in the public domain.
We recommend that researchers interested in this specific molecule undertake initial exploratory studies to determine its biological activities. Should such data become available, a comprehensive guide to its use in drug discovery could then be developed.
Sources
- 1. 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 | CID 115930065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
- 3. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Introduction
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a chemical entity of interest in pharmaceutical development and related research fields. Accurate and precise quantification of this molecule is critical for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the quantification of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are presented as robust starting points for researchers, designed to be adapted and validated according to specific laboratory and regulatory requirements.
The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis of bulk materials and formulations where the analyte concentration is relatively high.[1] In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications, such as quantifying low concentrations of the analyte in complex biological matrices like plasma or tissue homogenates.[2][3]
All methods described herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[4][5]
Physicochemical Properties of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. Key properties for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ | PubChem CID: 115930065[6] |
| Molecular Weight | 290.74 g/mol | PubChem CID: 115930065[6] |
| Appearance | Expected to be a solid | General knowledge based on similar compounds[7][8] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | Inferred from related structures[8] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the quantification of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide in bulk drug substances and simple formulations. The principle of this method is the separation of the analyte from potential impurities on a reverse-phase HPLC column, followed by detection using a UV detector at a wavelength of maximum absorbance.
Protocol: HPLC-UV Quantification
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid.[9]
-
Reference standard of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide (purity ≥ 98%).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible if needed.[9] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12.1-15 min: 30% B | A gradient elution is chosen to ensure elution of the analyte with good peak shape and to remove any potential late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[1] |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis.[10] |
| Detection Wavelength | To be determined by UV scan (typically 254 nm or λmax) | The wavelength of maximum absorbance (λmax) provides the highest sensitivity. A UV scan of a standard solution should be performed to determine the optimal wavelength. |
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Solution: Prepare the sample by dissolving a known amount in methanol and then diluting with the mobile phase to an expected concentration within the calibration range.
4. System Suitability: Before sample analysis, inject a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is less than 2.0%.
5. Analysis and Data Processing:
-
Inject the blank (mobile phase), working standard solutions, and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Method Validation (as per ICH Q2(R2))
A summary of the validation parameters to be assessed is provided below.
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. Peak purity should be assessed using a photodiode array (PDA) detector.[11] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve.[11] |
| Accuracy | 98.0% to 102.0% recovery of the analyte in spiked samples.[11] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2.0%.[11] |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters such as flow rate, column temperature, and mobile phase composition.[11] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide in complex biological matrices due to its high sensitivity and selectivity. The method involves chromatographic separation followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Protocol: LC-MS/MS Bioanalytical Quantification
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS or similar) with an electrospray ionization (ESI) source.[3]
-
UPLC/UHPLC system for fast chromatography.
-
C18 or HILIC column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).
-
Internal Standard (IS): A structurally similar molecule, preferably a stable isotope-labeled version of the analyte.
-
Biological matrix (e.g., human plasma).
-
Reagents for sample preparation (e.g., protein precipitation with acetonitrile or methanol, solid-phase extraction cartridges).
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as the amino group is readily protonated.[3]
-
MRM Transitions: These must be optimized by infusing a standard solution of the analyte into the mass spectrometer. A precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
-
Example (to be determined experimentally):
-
Analyte: Q1: 291.1 → Q3: [Product Ion 1], [Product Ion 2]
-
Internal Standard: Q1: [IS M+H]⁺ → Q3: [IS Product Ion]
-
-
-
Gas Temperatures and Flow Rates: To be optimized for maximal signal intensity.
-
Collision Energy: To be optimized for the specific MRM transition.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Common mobile phase for LC-MS.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides good chromatographic separation and is volatile. |
| Gradient | A fast gradient is typically used to ensure high throughput. | |
| Flow Rate | 0.4 mL/min (for a 2.1 mm ID column) | Appropriate for smaller column diameters. |
| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL |
4. Sample Preparation (Protein Precipitation): This is a common and straightforward technique for cleaning up plasma samples.
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.[1]
-
Centrifuge at 10,000 x g for 10 minutes.[1]
-
Transfer the supernatant to a clean vial for injection.
Workflow Diagram
Caption: LC-MS/MS bioanalytical workflow.
Method Validation (Bioanalytical)
Bioanalytical method validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). Key parameters include:
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte. |
| Recovery | The extraction efficiency of the analyte from the biological matrix. |
| Stability | Analyte stability in the matrix under various storage and processing conditions (freeze-thaw, short-term, long-term). |
Conclusion
The HPLC-UV and LC-MS/MS methods outlined in this document provide a comprehensive framework for the quantification of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. The choice of method will be dictated by the specific application, required sensitivity, and sample matrix. It is imperative that any method chosen be fully validated to ensure the generation of reliable and accurate data that can support regulatory submissions and key decisions in the drug development process.
References
- Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. (n.d.).
- 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - ChemicalBook. (n.d.).
- Inter-Laboratory Validation of an Assay for (3-Amino-4-hydroxyphenyl)acetic acid: A Comparative Guide - Benchchem. (n.d.).
- RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. (n.d.).
- 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021, July 8).
- Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). (1989, November 1). MDPI.
- High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride | Request PDF. (n.d.). ResearchGate.
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents. (n.d.).
- (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. (n.d.). ResearchGate.
- Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. (n.d.). PubMed.
- 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 - PubChem. (2026, January 10).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- 3-Amino-4-chloro-N-(2-ethoxyphenyl)benzamide. (2025, February 5).
- LC-MS Resource Guide. (n.d.).
- 4-Amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide - Biosynth. (n.d.).
- Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, June 18).
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 3. mdpi.com [mdpi.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 | CID 115930065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 9. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. ijper.org [ijper.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. lcms.cz [lcms.cz]
Application Note: Quantitative Analysis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide in Human Plasma by LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide in human plasma. The protocol is designed to support pharmacokinetic and toxicokinetic studies in drug development, adhering to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline. The methodology employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive guide, from sample preparation to method validation, underscoring the scientific rationale behind the chosen parameters to ensure data integrity and reproducibility.
Introduction
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a novel small molecule with potential therapeutic applications. To accurately characterize its pharmacokinetic profile and ensure safety and efficacy during preclinical and clinical development, a reliable bioanalytical method for its quantification in biological matrices is imperative. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and speed.[1] This note details a complete workflow for the analysis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide in human plasma, designed for high-throughput environments while maintaining the highest standards of scientific rigor.
Analyte and Internal Standard Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is crucial for method development, particularly for optimizing sample extraction and chromatographic conditions.[2]
Table 1: Physicochemical Properties of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide and the selected Internal Standard.
| Property | 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide (Analyte) | 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide-d5 (Internal Standard) |
| Chemical Structure | Structure to be inserted here | Structure to be inserted here, with deuterium labels on the ethoxy group |
| Molecular Formula | C15H15ClN2O2 | C15H10D5ClN2O2 |
| Molecular Weight | 290.74 g/mol | 295.77 g/mol |
| Predicted XLogP3 | ~3.0 | ~3.0 |
| Predicted pKa | Basic (amine): ~3-4; Acidic (amide): ~14-15 | Basic (amine): ~3-4; Acidic (amide): ~14-15 |
Note: Physicochemical properties are predicted based on the isomeric compound 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide and general chemical principles.
Rationale for Internal Standard Selection
A stable isotope-labeled (SIL) internal standard (IS) is the preferred choice in LC-MS bioanalysis.[3] 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide-d5, with deuterium atoms on the ethoxyphenyl ring, is selected as the IS. SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement effects, thereby providing the most accurate correction for variations during sample preparation and analysis.[4]
Experimental Workflow
The overall analytical process is designed for efficiency and robustness, minimizing sample handling steps to reduce potential variability.
Caption: High-level workflow for the LC-MS/MS analysis.
Detailed Protocols
Materials and Reagents
-
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide (Reference Standard, >99% purity)
-
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide-d5 (Internal Standard, >99% purity, 98% isotopic purity)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
Sample Preparation: Protein Precipitation
Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples.[5] Acetonitrile is chosen as the precipitation solvent due to its efficiency in protein removal and compatibility with reversed-phase chromatography.[6][7]
Protocol:
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (500 ng/mL in 50% methanol).
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.[8]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial for injection.
LC-MS/MS System and Conditions
The chromatographic and mass spectrometric parameters are optimized to achieve a balance of speed, sensitivity, and selectivity.
Table 2: Liquid Chromatography Parameters.
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system | UHPLC is preferred for faster analysis times and better resolution. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 provides good retention for moderately nonpolar compounds like the analyte. The small particle size enhances efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |
| Gradient | 10-90% B over 2.5 min | A gradient is used to ensure elution of the analyte with good peak shape and to clean the column of late-eluting matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and pressure. |
| Column Temperature | 40°C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
Table 3: Mass Spectrometry Parameters.
| Parameter | Condition | Rationale |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Required for MRM experiments, providing high sensitivity and selectivity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of a basic amino group makes the analyte amenable to positive ion ESI. |
| Capillary Voltage | 3.5 kV | Optimized for maximal ion generation. |
| Source Temperature | 150°C | Optimized for desolvation without thermal degradation. |
| Desolvation Temperature | 400°C | Ensures efficient solvent evaporation. |
| Gas Flow Rates | Optimized for the specific instrument | Cone gas and desolvation gas flows are critical for ion formation and transfer. |
| MRM Transitions | See Table 4 | Specific precursor-to-product ion transitions provide selectivity. |
MRM Transition Optimization
The selection of MRM transitions is fundamental to the selectivity of the assay. The precursor ion will be the protonated molecule [M+H]+. Product ions are generated by collision-induced dissociation (CID). For chloro-containing compounds, an isotopic peak for [M+2+H]+ will be present at approximately one-third the intensity of the [M+H]+ peak, which can be used for confirmation.[9]
Table 4: Predicted MRM Transitions and Optimized Parameters.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte (Quantifier) | 291.1 | 155.1 | 100 | 25 |
| Analyte (Qualifier) | 291.1 | 127.1 | 100 | 35 |
| Internal Standard | 296.1 | 160.1 | 100 | 25 |
Rationale for Predicted Fragments:
-
291.1 -> 155.1 (Quantifier): This transition likely corresponds to the cleavage of the amide bond, resulting in the formation of the 3-amino-4-chlorobenzoyl cation.
-
291.1 -> 127.1 (Qualifier): This could represent the further loss of carbon monoxide (CO) from the 155.1 fragment.
-
296.1 -> 160.1 (Internal Standard): This corresponds to the analogous fragmentation of the deuterated internal standard.
Bioanalytical Method Validation (per ICH M10)
A full validation must be performed to demonstrate that the method is suitable for its intended purpose.[10][11]
Sources
- 1. southampton.ac.uk [southampton.ac.uk]
- 2. tecan.com [tecan.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. nebiolab.com [nebiolab.com]
- 5. agilent.com [agilent.com]
- 6. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
Handling and storage of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
An In-Depth Guide to the Safe Handling and Storage of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to the safe handling and storage of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. Given the limited publicly available safety data for this specific compound, this guide synthesizes information from structurally similar aromatic amides and established best practices for laboratory chemical safety. The protocols herein are designed for researchers, scientists, and drug development professionals to minimize risk and ensure the integrity of the compound.
Compound Identification and Physicochemical Properties
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is an aromatic amide. Aromatic amides are a class of organic compounds that are widely used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1] Due to the presence of amino and chloro functional groups on the benzamide ring, this compound is expected to have specific reactivity and handling requirements.
Table 1: Physicochemical Properties of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide and Related Compounds
| Property | 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide | 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide[2] | 3-amino-4-chloro-N-phenylbenzenesulfonamide[3] | 3-amino-4-chloro-benzamide[4] |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ | C₁₅H₁₅ClN₂O₂ | C₁₂H₁₁ClN₂O₂S | C₇H₇ClN₂O |
| Molecular Weight | 290.74 g/mol | 290.74 g/mol | 282.75 g/mol | 170.59 g/mol |
| Appearance | Likely a solid at room temperature | Not specified | Not specified | Not specified |
| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane and benzene.[5] | Not specified | Not specified | Not specified |
Hazard Identification and Risk Assessment
GHS Hazard Classification (Based on 3-amino-4-chloro-benzamide)[4]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)
Causality of Hazards:
-
The amino group on the aromatic ring can be readily absorbed through the skin, gastrointestinal tract, and respiratory system.[7]
-
The chloro- and amino- substituents can influence the electronic properties of the molecule, potentially leading to reactivity with biological macromolecules.
-
As a powder, the compound can become airborne, posing an inhalation hazard.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[9]
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fastened.[8]
-
Respiratory Protection: When handling the compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary, depending on the scale of the work and the potential for dust generation.
Handling Protocols
Adherence to strict handling protocols is paramount for safety.
General Handling
-
All work with 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]
-
Avoid direct contact with the skin, eyes, and clothing.[11]
-
Do not breathe dust.[12]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]
-
Pipetting by mouth is strictly prohibited.[10]
Weighing and Dispensing Protocol
-
Preparation: Don the appropriate PPE before entering the designated weighing area.
-
Containment: Whenever possible, weigh the compound within a fume hood or a ventilated balance enclosure to control airborne particles.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
Cleaning: Clean any spills on the balance immediately using appropriate procedures (see Section 6).
-
Sealing: Tightly seal the container immediately after dispensing.[11]
Storage Protocols
Proper storage is critical for maintaining the stability and integrity of the compound and for preventing accidental exposure.
-
Container: Store in a tightly closed, properly labeled container.[11] Amber glass vials are recommended to protect from light.[13]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[14]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[12]
-
Segregation: Store separately from incompatible materials.
Diagram: Decision-Making Flowchart for Storage
Caption: Decision flowchart for the proper storage of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[15]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[11]
Diagram: Emergency Response Workflow
Caption: Workflow for responding to spills or personnel exposure.
References
- Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
eChemCloud. (2025). 3-Amino-4-chloro-N-(2-ethoxyphenyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). Benzamide, 3-amino-4-chloro-. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
PubChem. (2026). 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide. Retrieved from [Link]
-
WorldOfChemicals. (2013). 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-methoxybenzanilide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. Retrieved from [Link]
-
WorldOfChemicals. (2013). N-(3-amino-4-methoxyphenyl)benzamide. Retrieved from [Link]
Sources
- 1. CAS 120-35-4 | 3-Amino-4-methoxybenzanilide | Jay Finechem [jayfinechem.com]
- 2. 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 | CID 115930065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. combi-blocks.com [combi-blocks.com]
- 12. fishersci.com [fishersci.com]
- 13. ossila.com [ossila.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. fishersci.com [fishersci.com]
Application Notes for the Synthesis and Utility of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Introduction: A Versatile Scaffold for Chemical Innovation
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount. Compounds bearing multiple, orthogonally reactive functional groups serve as critical linchpins in the assembly of complex molecular architectures. 3-Amino-4-chloro-N-(4-ethoxyphenyl)benzamide is one such molecule, embodying a trifecta of functionalities—an aniline-type amino group, a halogenated benzene ring, and an amide linkage—that render it a highly valuable intermediate for researchers in medicinal chemistry and materials science.
The core utility of this compound lies in its pre-configured arrangement of reactive sites. The ortho-amino-amide functionality is a classic and reliable precursor for the construction of a variety of heterocyclic ring systems. Specifically, it is an ideal starting material for the synthesis of quinazolinones, a privileged scaffold in drug discovery renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The chloro substituent provides a handle for further functionalization through cross-coupling reactions, while the ethoxyphenyl group can modulate solubility and engage in specific binding interactions within a biological target.
This guide provides a comprehensive overview of the synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide and demonstrates its application in the construction of a medicinally-relevant quinazolinone derivative. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and self-validating checkpoints to ensure experimental success.
Part 1: Synthesis of the Core Intermediate
The synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is most logically achieved through a two-step sequence starting from commercially available 4-chloro-3-nitrobenzoic acid and 4-ethoxyaniline. This strategy involves the initial formation of the amide bond, followed by the selective reduction of the nitro group to the desired amine.
Caption: Synthetic workflow for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
Protocol 1.1: Synthesis of 4-Chloro-3-nitro-N-(4-ethoxyphenyl)benzamide (Amide Coupling)
The formation of the amide bond is a cornerstone of organic synthesis.[2] While direct coupling of a carboxylic acid and an amine using reagents like HATU or EDC is common, a more classical and cost-effective approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This method, a variation of the Schotten-Baumann reaction, ensures high conversion and is well-suited for this substrate.[3]
Rationale: 4-Chloro-3-nitrobenzoic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) accelerates this transformation by forming the Vilsmeier reagent in situ. The resulting acyl chloride is highly electrophilic and reacts readily with the nucleophilic amine, 4-ethoxyaniline, to form the stable amide bond. A non-nucleophilic base like triethylamine (TEA) or pyridine is included to scavenge the HCl byproduct, preventing the protonation and deactivation of the aniline starting material.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol, 1.0 equiv.).
-
Solvent Addition: Suspend the acid in dichloromethane (DCM, 100 mL).
-
Acyl Chloride Formation: Add thionyl chloride (7.3 mL, 100 mmol, 2.0 equiv.) dropwise via syringe, followed by 3-4 drops of DMF.
-
Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is a yellow solid.
-
Amide Formation: Re-dissolve the crude acyl chloride in fresh DCM (100 mL) and cool the flask in an ice bath (0°C).
-
Amine Addition: In a separate flask, dissolve 4-ethoxyaniline (7.5 g, 54.6 mmol, 1.1 equiv.) and triethylamine (8.3 mL, 59.5 mmol, 1.2 equiv.) in DCM (50 mL). Add this solution dropwise to the stirred acyl chloride solution over 30 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Work-up: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford 4-chloro-3-nitro-N-(4-ethoxyphenyl)benzamide as a pale yellow crystalline solid.
Protocol 1.2: Synthesis of 3-Amino-4-chloro-N-(4-ethoxyphenyl)benzamide (Nitro Reduction)
The reduction of an aromatic nitro group to an amine is a fundamental transformation. Several methods are effective, including catalytic hydrogenation (e.g., H₂/Pd-C) and metal-acid reductions.[4] For laboratory-scale synthesis, reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent is a mild, reliable, and high-yielding method that avoids the need for high-pressure hydrogenation equipment.[5]
Rationale: Tin(II) chloride acts as a reducing agent in the presence of a proton source (here, the ethanol solvent and water of hydration). The nitro group is reduced to the corresponding amine, while the tin is oxidized. The reaction is typically clean and proceeds at a moderate temperature.
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, suspend the 4-chloro-3-nitro-N-(4-ethoxyphenyl)benzamide (10.0 g, 31.0 mmol, 1.0 equiv.) from the previous step in ethanol (200 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (35.0 g, 155 mmol, 5.0 equiv.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up - Quenching: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approx. 200 g).
-
Work-up - Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the mixture is basic (pH > 8), which will precipitate tin salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). The product will be in the organic layer.
-
Filtration: Filter the combined organic extracts through a pad of Celite® to remove any remaining tin salts.
-
Washing: Wash the filtered organic layer with brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethyl acetate/hexane to yield 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide as an off-white to light brown solid.
| Parameter | Protocol 1.1 (Amide Coupling) | Protocol 1.2 (Nitro Reduction) |
| Starting Materials | 4-Chloro-3-nitrobenzoic acid, 4-Ethoxyaniline | 4-Chloro-3-nitro-N-(4-ethoxyphenyl)benzamide |
| Key Reagents | SOCl₂, TEA | SnCl₂·2H₂O |
| Solvent | Dichloromethane (DCM) | Ethanol (EtOH) |
| Typical Yield | 85-95% | 80-90% |
| Purity (Post-Recrystallization) | >98% | >98% |
| Primary Analytical Control | TLC (consumption of starting amine) | TLC (disappearance of nitro-intermediate) |
Part 2: Application in Heterocyclic Synthesis
The synthesized 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is an excellent precursor for building more complex molecular frameworks. Its application in the synthesis of a 7-chloro-3-(4-ethoxyphenyl)-2-phenylquinazolin-4(3H)-one is demonstrated below. This reaction showcases the utility of the ortho-amino-amide moiety in a cyclocondensation reaction.
Caption: Workflow for the synthesis of a quinazolinone derivative.
Protocol 2.1: Synthesis of 7-Chloro-3-(4-ethoxyphenyl)-2-phenylquinazolin-4(3H)-one
This protocol utilizes a molecular iodine-catalyzed oxidative cyclization between the 2-aminobenzamide and an aromatic aldehyde (benzaldehyde).[6] This method is advantageous as it avoids the use of harsh or metallic reagents and often proceeds with high efficiency.
Rationale: The reaction is believed to proceed through the initial formation of a Schiff base between the aniline amino group and benzaldehyde. This intermediate then undergoes an intramolecular cyclization, where the amide nitrogen attacks the imine carbon. The resulting dihydroquinazolinone is then oxidized in situ by iodine to the final, stable aromatic quinazolinone product.
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide (1.0 g, 3.44 mmol, 1.0 equiv.), benzaldehyde (0.43 g, 4.13 mmol, 1.2 equiv.), and molecular iodine (I₂) (0.17 g, 0.69 mmol, 0.2 equiv.).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) (15 mL) as the solvent.
-
Reaction: Heat the reaction mixture to 120°C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up - Quenching: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine. Stir for 15 minutes.
-
Precipitation & Filtration: A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 30 mL) and then with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol to yield the pure quinazolinone derivative.
Trustworthiness and Self-Validation
The reliability of these protocols is ensured by incorporating key analytical checkpoints.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a critical tool for validating reaction progress. In Protocol 1.1, the consumption of the fluorescent 4-ethoxyaniline can be easily visualized under UV light. In Protocol 1.2, the disappearance of the UV-active nitro-intermediate and the appearance of the new, more polar amino product confirms the conversion. For Protocol 2.1, the formation of the highly conjugated quinazolinone product will be evident as a new, distinct spot on the TLC plate.
-
Intermediate Characterization: While not always necessary for multi-step syntheses, isolating and characterizing the nitro-intermediate from Protocol 1.1 via ¹H NMR spectroscopy is a robust validation step. The expected spectrum would show distinct aromatic signals and a characteristic amide N-H singlet.[7][8][9]
-
Final Product Confirmation: The identity and purity of the final products must be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The final aminobenzamide will show a new broad singlet for the -NH₂ protons, and the aromatic signals will shift upfield compared to the nitro-intermediate. The quinazolinone product will have a unique set of aromatic signals corresponding to its fused ring structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds, providing a crucial check on their identity.
-
Melting Point (MP): A sharp melting point range for the recrystallized products is a strong indicator of high purity.
-
Safety and Handling
-
4-Chloro-3-nitrobenzoic acid and its acyl chloride: These are corrosive and irritating substances. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10]
-
Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood.
-
4-Ethoxyaniline: Toxic upon ingestion, inhalation, or skin contact. Handle with appropriate PPE.
-
Tin(II) Chloride: Can cause skin and eye irritation. Avoid inhalation of dust.
-
Iodine: Stains skin and can cause irritation. Use in a fume hood.
-
Solvents: DCM is a suspected carcinogen. DMSO can enhance skin absorption of other chemicals. Handle all solvents with care in a well-ventilated area.
References
-
N-(3-chlorophenethyl)-4-nitrobenzamide. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN104193646B - Preparation method of p-aminobenzamide.
-
O'Brien, A. G., et al. (2011). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 13(19), 5302–5305. Retrieved January 23, 2026, from [Link]
-
Zhang, Y., et al. (2017). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 22(10), 1667. Retrieved January 23, 2026, from [Link]
-
Perez, M. A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 183. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
-
Park, S., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3256–3260. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
-
Zhang, Y., et al. (2017). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 22(10), 1667. Retrieved January 23, 2026, from [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved January 23, 2026, from [Link]
-
National Institute of Standards and Technology. (2014, February 27). SAFETY DATA SHEET. Retrieved January 23, 2026, from [Link]
-
Imad, O., et al. (1998). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. Journal of the Chemical Society, Perkin Transactions 2, (11), 2417-2420. Retrieved January 23, 2026, from [Link]
-
Qi, X.-X., et al. (2016). Synthesis of quinazolinones from o -aminobenzamides and benzyl amines under metal-free conditions. Chinese Chemical Letters, 27(1), 21-24. Retrieved January 23, 2026, from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. Retrieved January 23, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. mdpi.com [mdpi.com]
- 4. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. journals.co.za [journals.co.za]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Welcome to the Technical Support Center for the synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights to help you improve your yield and overcome common challenges.
I. Overview of Synthetic Strategies
The synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, a key intermediate in various research and development applications, primarily involves the formation of an amide bond between a substituted benzoic acid and 4-ethoxyaniline. The two most common and logical synthetic routes are:
-
Route A: The "Nitro-First" Approach: This strategy begins with 3-nitro-4-chlorobenzoic acid, which undergoes amide coupling with 4-ethoxyaniline. The synthesis is completed by the reduction of the nitro group to an amine. This approach can be advantageous as it avoids potential side reactions involving the free amino group during the amide bond formation.
-
Route B: The "Amino-First" Approach: This route utilizes 3-amino-4-chlorobenzoic acid for a direct amide coupling with 4-ethoxyaniline. This method is more direct but may require careful optimization of coupling conditions to prevent unwanted reactions with the amino group.
This guide will provide detailed protocols and troubleshooting for both synthetic pathways.
II. Route A: The "Nitro-First" Approach
This two-step synthesis is often favored for its cleaner reaction profile during the critical amide bond formation step.
Caption: Workflow for the "Nitro-First" synthesis route.
Step 1: Amide Coupling of 3-Nitro-4-chlorobenzoic Acid and 4-Ethoxyaniline
The formation of the amide bond is a critical step that dictates the overall yield and purity of the final product.
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 3-nitro-4-chlorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 eq).[1]
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve 4-ethoxyaniline (1.0 eq) in the same anhydrous solvent.
-
Slowly add the 4-ethoxyaniline solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the urea byproduct if DIC was used. Wash the filtrate with a mild acid (e.g., 1M HCl) to remove unreacted amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide.
Q1: My amide coupling reaction shows low conversion, and I have a significant amount of starting material left. What can I do?
A1:
-
Incomplete Activation: Ensure your coupling reagents (DIC, HOBt) are fresh and anhydrous. Moisture can quench the active ester intermediate. Consider using alternative coupling reagents like HATU or BOP, which are often more efficient for challenging couplings.[2][3]
-
Reaction Time and Temperature: While the reaction is typically run at room temperature, gently heating to 40-50 °C may improve the reaction rate.[4] Extend the reaction time to 24-48 hours if necessary.
-
Stoichiometry: A slight excess of the carboxylic acid and coupling reagents (1.1-1.2 equivalents) can drive the reaction to completion.
Q2: I am observing the formation of multiple side products. What are the likely causes?
A2:
-
Side Reactions of the Coupling Agent: Carbodiimide-based coupling agents can sometimes lead to the formation of N-acylurea byproducts. Using HOBt or other additives helps to minimize this.
-
Purity of Starting Materials: Ensure your 3-nitro-4-chlorobenzoic acid and 4-ethoxyaniline are of high purity. Impurities can lead to a complex reaction mixture.
-
Reaction Conditions: Overheating the reaction can lead to decomposition of the reactants or products.
Step 2: Reduction of the Nitro Group
The final step in this route is the selective reduction of the nitro group to an amine.
-
Dissolution: Dissolve the crude 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide from the previous step in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalyst, such as Raney Nickel or 10% Palladium on carbon (Pd/C), to the solution.[5][6]
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[6]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. This typically takes 2-6 hours.[5][6]
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.[7]
Q1: The reduction of the nitro group is incomplete, even after a long reaction time. How can I improve this?
A1:
-
Catalyst Activity: The catalyst may be deactivated. Use fresh Raney Nickel or Pd/C. Ensure the catalyst is not exposed to air for extended periods.
-
Hydrogen Pressure: If using a balloon, ensure it is sufficiently filled with hydrogen. For more challenging reductions, a Parr hydrogenator with higher hydrogen pressure may be necessary.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Ethyl acetate and ethanol are generally good choices.[6]
-
Alternative Reducing Agents: If catalytic hydrogenation is not effective, consider using other reducing agents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid.[7]
Q2: I am observing over-reduction or other side reactions. What should I do?
A2:
-
Reaction Conditions: Over-reduction is less common for nitro groups but can occur with very active catalysts or harsh conditions. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Catalyst Poisoning: Impurities in the starting material can poison the catalyst, leading to incomplete reactions. Ensure the nitro-intermediate is reasonably pure before proceeding with the reduction.
III. Route B: The "Amino-First" Approach
This is a more direct, one-step synthesis that can be very efficient if optimized correctly.
Caption: Workflow for the "Amino-First" synthesis route.
Step 1: Direct Amide Coupling of 3-Amino-4-chlorobenzoic Acid and 4-Ethoxyaniline
This approach requires careful selection of coupling conditions to avoid self-coupling or other side reactions involving the amino group of the benzoic acid.
-
Reactant Mixture: In a round-bottom flask, combine 3-amino-4-chlorobenzoic acid (1.0 eq), 4-ethoxyaniline (1.0 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like DMF.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.
Q1: My direct coupling reaction has a very low yield. What are the key factors to consider?
A1:
-
Choice of Coupling Reagent: For substrates with a free amino group, phosphonium-based reagents like BOP or PyBOP, or aminium/uronium reagents like HATU, are often more effective than carbodiimides.[3]
-
Base: The choice and amount of base are critical. A hindered base like DIPEA is preferred to minimize side reactions. Ensure the base is added to neutralize any acidic species formed during the reaction.
-
Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating might be beneficial. However, be cautious as higher temperatures can also promote side reactions.
Q2: I am observing the formation of a polymer or a complex mixture of products. Why is this happening?
A2:
-
Self-Coupling: The amino group on one molecule of 3-amino-4-chlorobenzoic acid can react with the activated carboxylic acid of another molecule, leading to oligomerization. This can be minimized by the slow addition of the coupling agent or by using a pre-activation method where the carboxylic acid is activated before the amine is added.
-
Reactivity of the Aniline: 4-ethoxyaniline is a relatively electron-rich aniline and should be a good nucleophile. However, if the activation of the carboxylic acid is slow, side reactions can become competitive.
IV. General Troubleshooting and FAQs
Q: What is the best method for purifying the final product, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide?
A:
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. Common solvent systems include ethanol/water, ethyl acetate/hexane, or isopropanol.[7]
-
Column Chromatography: If recrystallization is not effective in removing certain impurities, silica gel column chromatography using a gradient of ethyl acetate in hexane is a reliable alternative.
Q: How can I confirm the identity and purity of my final product?
A:
-
Spectroscopic Methods: The structure can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC and melting point analysis.[8]
V. Data Summary Table: Comparison of Synthetic Routes
| Feature | Route A: "Nitro-First" | Route B: "Amino-First" |
| Number of Steps | Two | One |
| Typical Overall Yield | Moderate to High | Variable, highly dependent on optimization |
| Pros | - Cleaner amide coupling step- Less risk of polymerization | - More direct and shorter route- Potentially higher atom economy |
| Cons | - Additional reduction step required- Longer overall synthesis time | - Risk of self-coupling and side reactions- Requires more careful optimization of coupling conditions |
VI. References
-
CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents. Available at:
-
Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid - Google Patents. Available at:
-
CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents. Available at:
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents. Available at:
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - Springer. Available at: [Link]
-
CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents. Available at:
-
Synthesis reaction of 3-amino-4-chloro benzohydrazide - ResearchGate. Available at: [Link]
-
3-Amino-4-chlorobenzoic acid | C7H6ClNO2 - PubChem. Available at: [Link]
-
US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google Patents. Available at:
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. Available at: [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University Research News. Available at: [Link]
-
Why did my amide syntesis does not work? - ResearchGate. Available at: [Link]
-
Schotten–Baumann reaction - Wikipedia. Available at: [Link]
-
Coupling Reagents - Aapptec. Available at: [Link]
-
Biocatalytic amide bond formation - Green Chemistry (RSC Publishing). Available at: [Link]
-
Preparation of 4-chlorobenzyl chloride - PrepChem.com. Available at: [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Available at: [Link]
-
Optimization of reaction conditions for amide bond formation - ResearchGate. Available at: [Link]
-
Schotten Baumann Reaction - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 2. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. CN107935876B - Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid - Google Patents [patents.google.com]
- 6. 3-Amino-4-chlorobenzoic acid | 2840-28-0 | Benchchem [benchchem.com]
- 7. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Amino-4-chlorobenzoic Acid | 2840-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Purification of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Welcome to the technical support center for the purification of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the purification of this important chemical intermediate.
Introduction
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a substituted benzamide with potential applications in pharmaceutical and materials science research. Its molecular structure, featuring an aromatic amine, a chlorinated benzene ring, and an amide linkage to an ethoxy-substituted phenyl group, presents a unique set of purification challenges. The presence of multiple functional groups influences its solubility, stability, and potential impurity profile. This guide will address common issues encountered during its purification and provide robust methodologies to achieve high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the purification of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
Q1: My crude product is a dark, oily residue. What are the likely impurities and how can I obtain a solid product?
A1: The appearance of a dark oil suggests the presence of colored impurities and potentially unreacted starting materials or byproducts.
-
Causality:
-
Oxidation of the Aromatic Amine: The primary amino group is susceptible to oxidation, which can form highly colored polymeric impurities, especially when exposed to air and light.
-
Residual Nitro Precursor: If the synthesis involves the reduction of a nitro group, any unreacted 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide (a likely yellow to brown solid) can contribute to the color and oily nature. Incomplete reduction is a common issue.[1]
-
Side-Reactions from Amide Coupling: If the synthesis involves amide bond formation, impurities from the coupling reagents (e.g., carbodiimides, acid chlorides) or side reactions can be present.
-
-
Troubleshooting Steps:
-
Initial Work-up: Ensure the reaction work-up effectively removes acidic and basic residues. A wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by a water wash can remove acidic impurities.
-
Charcoal Treatment: Dissolve the crude oil in a suitable hot solvent (e.g., ethanol, ethyl acetate) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot through a pad of celite to remove the charcoal and adsorbed colored impurities. Caution: Excessive use of charcoal can lead to product loss.
-
Inducing Crystallization: After charcoal treatment and concentration, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If the product remains oily, it may be necessary to proceed with column chromatography.
-
Q2: I am struggling to find a suitable solvent system for recrystallization. What do you recommend?
A2: Finding an effective recrystallization solvent requires balancing solubility at high temperatures with insolubility at low temperatures.
-
Causality: The polarity of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is influenced by the amino, chloro, ethoxy, and amide groups. It is expected to have moderate polarity. A patent for a similar compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, indicates it is soluble in dichloromethane and benzene, and slightly soluble in water.[2]
-
Recommended Solvents to Screen:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene are good starting points. Test the solubility of a small amount of your compound in these solvents at room temperature and upon heating.
-
Solvent/Anti-solvent Systems: A combination of a good solvent and a poor solvent (anti-solvent) can be very effective. Common pairs to try include:
-
Ethanol/Water
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
-
-
Data Table: Suggested Recrystallization Solvent Systems
| Solvent System (v/v) | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. |
| Ethyl Acetate/Hexane | Ethyl acetate is a moderately polar solvent, while hexane is non-polar. |
| Acetonitrile | Often a good choice for recrystallizing amides.[3] |
| Toluene | Can be effective for aromatic compounds. |
Q3: My column chromatography purification is giving poor separation and low recovery. How can I optimize it?
A3: Column chromatography of polar aromatic amines can be challenging due to interactions with the silica gel.
-
Causality: The basic amino group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing, poor separation, and sometimes irreversible adsorption of the product.[4]
-
Troubleshooting and Optimization:
-
Mobile Phase Modification: To mitigate the interaction with silica, add a small amount of a basic modifier to your eluent. A common choice is to add 0.5-1% triethylamine (TEA) to the mobile phase.
-
Solvent System Selection: For a compound of moderate polarity, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. A gradient elution, gradually increasing the polarity, is often beneficial.
-
Stationary Phase Choice: If tailing is severe even with a modified mobile phase, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.
-
Sample Loading: For polar compounds, dry loading onto the column is often preferable to wet loading to ensure a narrow starting band and better separation.[5]
-
Q4: How can I assess the purity of my final product and what are the potential degradation products to look for?
A4: A combination of chromatographic and spectroscopic techniques is essential for purity assessment. Forced degradation studies can help identify potential degradation products.
-
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the gold standard for purity determination of such compounds.[6] A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. Use the same solvent system as for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified compound and for identifying any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
-
Potential Degradation Products (from Forced Degradation Studies):
-
Hydrolysis: The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the formation of 3-amino-4-chlorobenzoic acid and 4-ethoxyaniline.
-
Oxidation: The primary amino group can be oxidized, leading to the formation of nitroso, nitro, or polymeric species.
-
Photodegradation: Exposure to UV light may cause degradation, potentially involving the chloro-substituent.
-
Detailed Experimental Protocols
Protocol 1: Recrystallization of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
This protocol provides a general procedure for recrystallization. The optimal solvent system should be determined through small-scale screening.
-
Solvent Selection: In a small test tube, add a small amount of the crude product (approx. 10-20 mg). Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves upon heating and precipitates upon cooling, you have a good candidate solvent. If it doesn't dissolve even when hot, the solvent is not suitable. For a solvent/anti-solvent system, dissolve the compound in a minimum amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Then add a few drops of the good solvent to redissolve the solid.
-
Dissolution: In an Erlenmeyer flask, add the crude 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. Add the chosen solvent (or the "good" solvent of a pair) portion-wise while heating the mixture with stirring on a hot plate until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography Purification
This protocol is for the purification of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide using silica gel chromatography.
-
Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexane and ethyl acetate. Add ~1% triethylamine to the solvent mixture to prevent tailing.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
Troubleshooting Logic for Recrystallization
Caption: Decision-making flowchart for selecting a suitable recrystallization solvent.
References
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Retrieved from [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Retrieved from [Link]
-
Interchim – Blog. (n.d.). Purification of a sample: Polarity (part 1). Interchim – Blog. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. Retrieved from [Link]
-
RSC Publishing. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Reddit. Retrieved from [Link]
-
Science Publishing Group. (n.d.). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. Retrieved from [Link]
-
SciELO. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. SciELO. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Purification Methods. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Retrieved from [Link]
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 3. Biodegradation pathway of 2-chlorodibenzo-p-dioxin and 2-chlorodibenzofuran in the biphenyl-utilising strain JB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. chromtech.com [chromtech.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Technical Support Center: Overcoming Solubility Challenges with 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support hub for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to address the solubility challenges commonly associated with this and structurally similar N-arylbenzamide compounds in experimental assays. Poor aqueous solubility is a frequent and significant hurdle in drug discovery, capable of producing unreliable data and hindering the progress of promising compounds.[1][2][3] This document offers a structured, question-and-answer approach to systematically troubleshoot and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide that suggest poor aqueous solubility?
-
High Lipophilicity: The presence of a dichlorobenzene ring and an ethoxyphenyl group increases the molecule's nonpolar surface area, making it energetically unfavorable to dissolve in polar solvents like water.
-
Molecular Weight: With a molecular weight of approximately 290.74 g/mol , it falls into a range where solubility can be a concern.[4]
-
Amide and Amine Groups: The amide and amino groups can participate in hydrogen bonding. However, strong intermolecular hydrogen bonding between the molecules themselves in a solid state can make them difficult to solvate.[5]
-
Predicted LogP: The calculated XLogP3 value of 3 suggests a strong preference for a lipid environment over an aqueous one.[4]
These factors combined predict that 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide will be practically insoluble in aqueous buffers, necessitating the use of organic solvents or specialized formulation strategies.
Q2: I'm preparing a stock solution. What is the recommended starting solvent and concentration, and what should I do if the compound doesn't dissolve?
A2: The industry-standard starting point for dissolving poorly soluble compounds for biological assays is 100% Dimethyl Sulfoxide (DMSO) .[1][6][7]
Recommended Starting Protocol:
-
Target Concentration: Aim for a high-concentration stock, typically between 10 mM and 30 mM.[1][6] This allows for significant dilution into your final assay medium while keeping the final DMSO concentration low.
-
Dissolution Procedure:
-
Accurately weigh the compound into a sterile, appropriate-sized vial (e.g., glass or polypropylene).
-
Add the calculated volume of 100% anhydrous DMSO.
-
Vortex gently until the compound is fully dissolved.[8]
-
-
Troubleshooting Insolubility in DMSO:
-
Sonication: If the compound remains insoluble, use a water bath sonicator for 5-15 minutes.[8] This provides energy to break up the crystal lattice.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath.[8] Be cautious, as prolonged heat can degrade some compounds. Always check for compound stability information if available.
-
Lower the Concentration: If the above methods fail, the compound may not be soluble at the desired concentration. Prepare a new stock at a lower concentration (e.g., 5 mM or 1 mM). It is critical to know the true concentration of your stock solution.
-
Important Note: Even in DMSO, a significant percentage of screening compounds can precipitate, especially at concentrations of 10 mM or higher.[6][7] Always visually inspect your stock solution for any haze or precipitate before use.
Q3: My compound dissolves in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
A3: This is a classic case of anti-solvent precipitation .[9] DMSO is a strong organic solvent that can solvate your hydrophobic compound. However, when this solution is introduced to an aqueous buffer (the "anti-solvent"), the DMSO rapidly disperses, and the water cannot keep your hydrophobic compound in solution, causing it to crash out.[9] This leads to inaccurate compound concentrations and unreliable assay results.[2][7]
Here are strategies to overcome this, starting with the simplest:
-
Optimize the Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock into a 50:50 mix of DMSO and assay buffer first, then further dilute this intermediate solution into the final assay buffer.
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally below 1% , and for many cell-based assays, below 0.1% to avoid solvent-induced toxicity or artifacts.[6][10] Lowering the final compound concentration may be necessary to achieve this.
-
Use Co-solvents: Incorporating a water-miscible organic co-solvent into your final assay buffer can increase the overall solvent strength and keep the compound soluble.[11]
| Co-Solvent | Typical Starting Concentration | Mechanism of Action & Considerations |
| Ethanol | 1-5% | Reduces the polarity of the aqueous medium. Can affect enzyme activity or cell viability at higher concentrations. |
| Propylene Glycol | 1-10% | A viscous co-solvent that is generally well-tolerated in many assay systems.[11] |
| Glycerol | 1-10% | Can help stabilize proteins while also increasing solvent capacity.[1] |
| PEG 300/400 | 1-10% | Polyethylene glycols are effective solubilizers and are often used in formulations. |
*Always run a vehicle control with the same final concentration of DMSO and any co-solvents to ensure they do not interfere with your assay.
Q4: I'm working with a sensitive cell line and cannot exceed 0.1% DMSO. What advanced strategies can I use?
A4: When solvent concentration is strictly limited, you must turn to formulation-based approaches. These methods encapsulate or complex the drug molecule to increase its apparent aqueous solubility.
-
pH Modification: Your compound, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, contains a primary amine group (-NH2). This group is basic and can be protonated (to -NH3+) at acidic pH.[12][13]
-
Mechanism: In its charged, protonated form, the molecule's solubility in water will dramatically increase.[14][15]
-
Action: Determine the pKa of the amine group (if available) or test this empirically. Try preparing your assay buffer at a lower pH (e.g., pH 6.0 or 6.5) and see if this prevents precipitation.
-
Caveat: Ensure that the change in pH does not negatively impact your assay target (e.g., enzyme activity) or cell health.
-
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16]
-
Mechanism: The hydrophobic compound partitions into the central cavity, forming an "inclusion complex."[16][17] The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.[17][18]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[16][18]
-
Action: Prepare a solution of HP-β-CD in your assay buffer (e.g., 1-10 mM). Add your DMSO stock solution to this cyclodextrin-containing buffer. The cyclodextrin will help sequester the compound as it is diluted.
-
Troubleshooting and Experimental Workflows
Workflow for Troubleshooting Compound Precipitation
This decision tree provides a systematic approach to diagnosing and solving solubility issues during assay development.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.
Detailed Protocols
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This protocol provides a high-throughput method to estimate the solubility of your compound in a specific buffer. [19]
-
Preparation:
-
Prepare a 10 mM stock solution of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide in 100% DMSO.
-
Prepare your final aqueous assay buffer.
-
Set up a 96-well or 384-well clear-bottom plate.
-
-
Procedure:
-
Add 98 µL of your assay buffer to each well.
-
Create a serial dilution of your compound stock in 100% DMSO (e.g., from 10 mM down to ~0.01 mM).
-
Add 2 µL of each DMSO concentration to the corresponding wells containing buffer. This creates a 1:50 dilution. The final compound concentrations will range from 200 µM down to ~0.2 µM in 2% DMSO.
-
Include a "buffer + 2% DMSO" well as a negative control.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
-
Measurement:
-
Read the plate on a nephelometer or a plate reader capable of measuring light scattering at a wavelength away from the compound's absorbance (e.g., 650 nm).
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the DMSO control.
-
Protocol 2: Preparation of a Compound-Cyclodextrin Complex
This protocol describes how to prepare a solution using HP-β-CD to enhance solubility.
-
Preparation:
-
Determine the desired final concentration of your compound and HP-β-CD. A 5:1 or 10:1 molar ratio of HP-β-CD to the compound is a good starting point.
-
Calculate the required amount of HP-β-CD and dissolve it completely in your aqueous assay buffer. Gentle warming (37°C) can assist dissolution. Let the solution cool to room temperature.
-
-
Complexation:
-
Prepare a high-concentration stock of your compound in a minimal amount of a suitable organic solvent (DMSO is preferred).
-
While vortexing the HP-β-CD solution, add the compound stock dropwise.
-
Continue to stir or shake the mixture for at least 1-2 hours at room temperature to allow for the formation of the inclusion complex.
-
-
Final Steps:
-
Visually inspect the solution for any signs of precipitation.
-
If the solution is clear, it can be sterile-filtered (if required for cell-based assays) and is ready for use. The apparent solubility of your compound has now been increased.
-
By systematically applying these principles and protocols, you can overcome the solubility challenges presented by 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, ensuring the generation of accurate, reliable, and reproducible data in your critical assays.
References
-
Alvarez, J. C., & Mascotti, D. P. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
-
Cheng, Y., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today. [Link]
-
PubChem. (n.d.). 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Ferreira, O., et al. (2022). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical Thermodynamics. [Link]
-
Inglese, J., et al. (2006). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies. [Link]
-
Do, Q., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
-
Kuhn, B., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA. [Link]
-
de Oliveira, R. B., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry. [Link]
-
Sravani, G., et al. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology Co., Ltd. [Link]
-
LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. [Link]
-
Chen, Y., et al. (2024). Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids. Pharmaceutics. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. [Link]
-
Zhang, J., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]
-
Galvão, T., et al. (2021). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment. Biomedicines. [Link]
-
PubChem. (n.d.). Benzamide, 3-amino-4-chloro-. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Frank, K. J., et al. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics. [Link]
-
Chemistry Stack Exchange. (2020). Amine vs Amide Solubility. Stack Exchange Inc. [Link]
-
Sohajda, T., et al. (2022). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences. [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Quora. [Link]
-
Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]
-
Savjani, K. T., et al. (2012). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Pharmatutor. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Pharmatutor. [Link]
-
El-Hachem, N., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences. [Link]
-
Lumen Learning. (n.d.). Properties of amines. Lumen Learning. [Link]
-
Wilson, W. D., et al. (2011). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Kumar, S., & Singh, S. (2016). Techniques to improve the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]
-
de Oliveira, M. L. M., et al. (2024). β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile. Pharmaceutics. [Link]
-
ChemRxiv. (2023). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. ChemRxiv. [Link]
-
Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]
-
Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
-
Galvão, T., et al. (2021). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment. Biomedicines. [Link]
-
Merrill, M. H., & Fleisher, M. S. (1932). FACTORS INVOLVED IN THE USE OF ORGANIC SOLVENTS AS PRECIPITATING AND DRYING AGENTS OF IMMUNE SERA. The Journal of general physiology. [Link]
-
USEPA. (n.d.). Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5. United States Environmental Protection Agency. [Link]
-
Ikeda, K., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 | CID 115930065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
Technical Support Center: 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. As researchers and drug development professionals, you understand that the stability of a compound in solution is paramount to generating reliable and reproducible data. This molecule, with its distinct combination of an aromatic amine, an amide linkage, and halogen substitution, presents specific handling challenges. This guide is designed to move beyond simple instructions, offering a deep dive into the causality behind potential stability issues and providing robust, field-proven protocols to overcome them. Our goal is to empower you with the knowledge to not only solve problems but to prevent them from occurring in your critical experiments.
Compound Physicochemical Profile (Estimated)
Understanding the fundamental properties of a molecule is the first step in designing a stable formulation. As specific experimental data for this compound is not widely published, the following profile is based on its chemical structure and data from analogous benzamides.
| Property | Estimated Value / Characteristic | Implication for Solution Stability |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ | - |
| Molecular Weight | 290.74 g/mol | Affects molar concentration calculations. |
| Appearance | Likely an off-white to light gray solid.[1] | Color changes in solution are a key indicator of degradation. |
| Aqueous Solubility | Poor / Very Low | High potential for precipitation in aqueous buffers. Formulation strategies are essential.[2][3] |
| Calculated XLogP3 | ~3.0 - 3.1 | Indicates high lipophilicity; the compound will favor organic solvents over water.[4][5] |
| Key Functional Groups | Aromatic Amine, Amide, Chloro-substituent | Susceptible to oxidation, hydrolysis, and photodegradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide in solution?
A1: Based on its structure, you should anticipate four primary challenges:
-
Precipitation: Due to its poor aqueous solubility, the compound can easily fall out of solution, especially when an organic stock is diluted into an aqueous buffer.
-
Oxidative Degradation: The 3-amino group (an aromatic amine) is highly susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or light. This is often observed as a gradual color change to yellow or brown.[6][7]
-
Hydrolytic Cleavage: The central benzamide bond can be hydrolyzed, breaking the molecule into 3-amino-4-chlorobenzoic acid and 4-ethoxyaniline. This degradation is significantly accelerated by strongly acidic or alkaline pH conditions.[8]
-
Photodegradation: Aromatic amines and halogenated aromatic compounds can be sensitive to light, particularly in the UV spectrum. Exposure can lead to the formation of reactive radical species and subsequent degradation.[6]
Q2: What is the best general-purpose solvent for preparing a stock solution?
A2: For a lipophilic compound like this, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points for creating high-concentration stock solutions (e.g., 10-50 mM). They offer high solvating power and are compatible with most cell-based and biochemical assays when diluted to a final concentration of <0.5%. Always use anhydrous, high-purity solvents to minimize water content, which could contribute to hydrolysis over long-term storage.
Q3: What are the recommended initial storage conditions for my stock solution?
A3: As a baseline, stock solutions in DMSO or DMF should be stored under the following conditions:
-
Temperature: -20°C or, preferably, -80°C.
-
Light: Protected from light in amber-tinted vials.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.
-
Aliquoting: Prepare small-volume aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental issues, explains the underlying chemical principles, and provides actionable solutions and validation protocols.
Problem 1: My solution becomes cloudy or forms a precipitate after dilution into aqueous buffer.
-
Primary Cause: This is a classic solubility problem. The aqueous buffer cannot maintain the high concentration of the lipophilic compound that was stable in the organic stock solvent. This is a common challenge for BCS Class II compounds (low solubility, high permeability).[9]
-
Expert Analysis & Solution: Simply adding more organic solvent to your final solution is often not an option as it can interfere with the biological system. Instead, a systematic reformulation is required.
-
pH Modification: The amino group on the molecule is basic. Lowering the pH of your aqueous buffer (e.g., to pH 4-5) will protonate this group, forming a more soluble salt. However, you must verify that this pH change does not affect your experimental system or induce acid-catalyzed hydrolysis.
-
Use of Co-solvents & Excipients: For in vitro assays, consider including solubility-enhancing excipients. Polyethylene glycol (PEG), propylene glycol, or cyclodextrins can form complexes with the compound to keep it in solution.[3]
-
Reduce Final Concentration: The most straightforward solution is often to work at a lower final concentration of the compound. Determine the maximal solubility in your final assay buffer to define your working concentration range.
-
Caption: Workflow for solubility assessment.
Problem 2: My solution is turning yellow or brown, especially after a few days.
-
Primary Cause: This discoloration is a tell-tale sign of the oxidation of the aromatic amine at the 3-position. Aromatic amines can be oxidized to form highly colored nitroso and nitro compounds, or polymeric species.[10]
-
Expert Analysis & Solution: This is a chemical stability issue that must be addressed by preventing the oxidative reaction.
-
Inert Atmosphere: Oxygen is the primary culprit. When preparing solutions for long-term storage, sparge the solvent with an inert gas (argon or nitrogen) for 5-10 minutes before dissolving the compound. After aliquoting, flush the headspace of the vial with the inert gas before capping.
-
Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant to your stock solution. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid at low micromolar concentrations.
-
Chelating Agents: Trace metal ions (e.g., iron, copper) in buffers can catalyze oxidation. Adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at ~100 µM can sequester these metals and improve stability.
-
Caption: Primary degradation pathways for the compound.
Problem 3: I am seeing a loss of potency or the appearance of new peaks in my HPLC analysis over time.
-
Primary Cause: This points to hydrolytic cleavage of the amide bond, a common degradation pathway for benzamide derivatives, especially if the solution is not maintained at a neutral pH.[8]
-
Expert Analysis & Solution: The stability of the amide bond is highly pH-dependent. A systematic study is necessary to define a safe working pH range for your experiments.
This protocol provides a framework for quickly assessing the stability of your compound across a range of pH values.
Objective: To identify the optimal pH range for solution stability and quantify the rate of degradation under stressed conditions.
Materials:
-
10 mM stock solution of the compound in DMSO.
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
HPLC system with a suitable C18 column and UV detector.
-
Incubators or water baths set to 40°C (for accelerated stability).
-
Autosampler vials.
Procedure:
-
Preparation: Dilute the 10 mM DMSO stock into each buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., 1%).
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of each sample onto the HPLC. Record the peak area of the parent compound. This is your 100% reference.
-
Incubation: Place the remaining vials in a 40°C incubator, protected from light.
-
Subsequent Timepoints: At set intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each pH sample and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each timepoint relative to its T=0 peak area.
-
Plot "% Remaining Compound" vs. "Time" for each pH.
-
The pH at which the compound shows the least degradation over time is the most stable. Typically, a neutral pH range (6.5-7.5) is optimal for amide stability.
-
Self-Validation: The appearance of new, distinct peaks corresponding to the hydrolysis products (3-amino-4-chlorobenzoic acid and 4-ethoxyaniline) alongside the decrease of the parent peak provides direct evidence of the degradation mechanism.
Summary of Stabilization Strategies
| Parameter | Recommendation | Rationale |
| Solvent Choice | Anhydrous DMSO or DMF for stock solutions. | High solvating power for lipophilic compounds; minimizes water for hydrolysis. |
| pH Control | Maintain aqueous solutions near neutral pH (6.5-7.5). | Minimizes both acid- and base-catalyzed hydrolysis of the amide bond. |
| Temperature | Store stock solutions at -80°C. Perform experiments at controlled ambient temperature. | Reduces rates of all chemical degradation reactions. |
| Light Exposure | Use amber vials. Minimize exposure to ambient and direct light during experiments. | Prevents initiation of photodegradation pathways.[6] |
| Atmosphere | Store long-term solutions under an inert gas (Argon or Nitrogen). | Displaces oxygen to prevent oxidation of the aromatic amine. |
| Additives | Consider EDTA (~100 µM) to chelate catalytic metals. | Prevents metal-catalyzed oxidation. |
By implementing these scientifically-grounded strategies, you can significantly enhance the stability of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide in your experimental solutions, leading to more accurate, reliable, and reproducible results.
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. (URL: [Link])
-
(PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide - ResearchGate. (URL: [Link])
-
3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 - PubChem. (URL: [Link])
-
3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S - PubChem. (URL: [Link])
-
3-amino-2-chloro-N-(4-methylphenyl)benzamide | C14H13ClN2O - PubChem. (URL: [Link])
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (URL: [Link])
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: [Link])
-
Photochemistry of Aliphatic and Aromatic Amines - ResearchGate. (URL: [Link])
-
New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - PubMed Central. (URL: [Link])
- US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google P
-
Photooxidation of aliphatic amines under simulated atmospheric conditions: formation of nitrosamines, nitramines, amides, and photochemical oxidant | Environmental Science & Technology - ACS Publications. (URL: [Link])
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (URL: [Link])
-
N-(3-Amino-4-methoxyphenyl)-benzamide | C14H14N2O2 - PubChem. (URL: [Link])
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (URL: [Link])
-
Atmospheric amines – Part III: Photochemistry and toxicity - ResearchGate. (URL: [Link])
-
Benzamide, 3-amino-4-chloro- | C7H7ClN2O - PubChem. (URL: [Link])
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - arkat usa. (URL: [Link])
-
Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed. (URL: [Link])
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (URL: [Link])
-
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - MDPI. (URL: [Link])
-
Photochemical formation of amides from t-butylamine and aromatic aldehydes and ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (URL: [Link])
-
Scheme 1. Strategies for functionalization of benzamide derivatives. - ResearchGate. (URL: [Link])
- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google P
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (URL: [Link])
-
Bacterial degradation pathways for 4-chloro-2-aminophenol (a),... - ResearchGate. (URL: [Link])
-
4-amino-2-chloro-N-(3,4-dimethoxyphenyl)benzamide | C15H15ClN2O3 - PubChem. (URL: [Link])
Sources
- 1. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 | CID 115930065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-amino-2-chloro-N-(4-methylphenyl)benzamide | C14H13ClN2O | CID 112574116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and a validated experimental protocol to address common challenges and enhance reaction efficiency and product purity.
Reaction Overview
The synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a multi-step process that involves the formation of an amide bond between 3-amino-4-chlorobenzoic acid and 4-ethoxyaniline. A common and effective strategy involves a two-step sequence: the initial coupling of a protected or precursor form of the benzoic acid with the aniline, followed by a final deprotection or transformation step. A prevalent method utilizes 3-nitro-4-chlorobenzoic acid as the starting material, which is first coupled with 4-ethoxyaniline. The resulting nitro-intermediate is then reduced to the desired 3-amino product. This approach is often favored as it avoids potential side reactions associated with the free amino group on the benzoic acid during the amide bond formation.
Visualizing the Synthetic Pathway and Troubleshooting Logic
To provide a clear understanding of the process, the following diagrams illustrate the general synthetic route and a logical workflow for troubleshooting common issues.
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for activating the carboxylic acid for the amide coupling step?
A1: The two most prevalent methods are:
-
Conversion to an acyl chloride: This is a classic and highly effective method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used to convert the carboxylic acid into a more reactive acyl chloride. [1][2]This intermediate readily reacts with the aniline.
-
Use of coupling agents: Peptide coupling reagents are widely used to facilitate amide bond formation directly from the carboxylic acid and amine. [3]Common examples include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions such as racemization. [4][5] Q2: Why is a base often required when using an acyl chloride?
A2: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). [6]This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. [7][8]A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to scavenge the HCl produced. [1] Q3: What are the advantages of the two-step nitro-reduction pathway compared to directly coupling 3-amino-4-chlorobenzoic acid?
A3: The primary advantage is avoiding self-polymerization or other side reactions. The amino group of 3-amino-4-chlorobenzoic acid can react with an activated carboxyl group of another molecule, leading to oligomers and reducing the yield of the desired product. By starting with the nitro-analogue, the amino group is protected, ensuring a clean coupling reaction with 4-ethoxyaniline.
Q4: What are the common reducing agents for converting the nitro group to an amine?
A4: Several effective reducing agents can be employed for this transformation:
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O): A mild and reliable reagent for nitro group reduction in the presence of other functional groups. [1]* Iron powder in acetic acid (Fe/AcOH): A classic, cost-effective, and efficient method for nitro group reduction. [9]* Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) is a very clean and effective method. [2]Alternatively, transfer hydrogenation using a hydrogen donor like hydrazine hydrate with a catalyst can also be used. [10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the nitro-intermediate (Step 1) | 1. Ineffective carboxylic acid activation: The coupling reagent may have degraded (e.g., hydrolysis of thionyl chloride). 2. Protonation of 4-ethoxyaniline: Insufficient base to neutralize the acid byproduct. [7][8] 3. Poor solubility of reactants: The chosen solvent may not be appropriate for dissolving all reactants. | 1. Use fresh, high-purity activating agents. For carbodiimide couplings, ensure anhydrous conditions. 2. Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) is used. [1] 3. Consider using a co-solvent system or a more polar aprotic solvent like DMF or DMAc. |
| Formation of a urea byproduct (when using carbodiimides) | The O-acylisourea intermediate can rearrange to a more stable N-acylurea, especially if the amine is not sufficiently nucleophilic or is present in low concentration. | Add a nucleophilic catalyst like HOBt or DMAP. [4][5]This traps the O-acylisourea as a more reactive activated ester, which then cleanly reacts with the amine. |
| Incomplete reduction of the nitro group (Step 2) | 1. Insufficient reducing agent: The stoichiometry of the reducing agent may be inadequate. 2. Catalyst poisoning (for catalytic hydrogenation): Trace impurities in the starting material or solvent can poison the catalyst. 3. Low reaction temperature or insufficient reaction time. | 1. Increase the molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O or Fe). 2. Ensure the nitro-intermediate is purified before reduction. Use high-purity solvents. 3. Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC. |
| Product is difficult to purify | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. Residual coupling agents or their byproducts. | 1. Optimize reaction conditions to drive the reaction to completion. 2. An aqueous workup can help remove some impurities. For example, a dilute acid wash can remove unreacted anilines, and a dilute base wash can remove unreacted carboxylic acids. [11] 3. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective. [12]If necessary, column chromatography on silica gel can be employed. |
Optimized Experimental Protocol
This protocol is based on the two-step synthesis route, which has been shown to be robust and high-yielding. [4][10] Step 1: Synthesis of 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide
-
Activation of Carboxylic Acid: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 3-nitro-4-chlorobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per gram of acid).
-
Add N,N'-diisopropylcarbodiimide (DIC, 1.2 eq.) and 1-hydroxybenzotriazole (HOBt, 1.1 eq.). [4]3. Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous as the activated ester forms.
-
Amide Formation: To the activated acid solution, add 4-ethoxyaniline (1.0 eq.) dissolved in a minimal amount of anhydrous DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide, which can be purified by recrystallization from ethanol.
Step 2: Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
-
Reduction Reaction: In a round-bottom flask, dissolve the 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide (1.0 eq.) from Step 1 in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in portions. [1]3. Heat the mixture to reflux (approximately 70-80°C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water and basify to pH 8-9 with a saturated solution of NaHCO₃ or a dilute NaOH solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
Summary of Key Reaction Parameters
| Parameter | Step 1: Amide Coupling | Step 2: Nitro Reduction |
| Key Reagents | 3-nitro-4-chlorobenzoic acid, 4-ethoxyaniline, DIC, HOBt | 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide, SnCl₂·2H₂O |
| Solvent | Anhydrous DCM, DMF | Ethanol, Ethyl Acetate |
| Temperature | Room Temperature | 70-80°C (Reflux) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Workup | Acid-base extraction | Basification, extraction |
| Purification | Recrystallization (Ethanol) | Recrystallization (EtOAc/Hexanes) or Chromatography |
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. Available at: [Link]
- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
-
Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... - ResearchGate. Available at: [Link]
-
N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. Available at: [Link]
-
(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. Available at: [Link]
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents.
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
-
Optimization of the reaction conditions. [a] | Download Table - ResearchGate. Available at: [Link]
-
21.7: Chemistry of Amides - Chemistry LibreTexts. Available at: [Link]
-
What is/are the best activator/s for reaction of amidation? - ResearchGate. Available at: [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central. Available at: [Link]
-
Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 5. bachem.com [bachem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 11. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 12. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthetic process. Our goal is to empower you with the knowledge to identify, control, and mitigate impurities, ensuring the quality and integrity of your final product.
I. Synthetic Pathway Overview
The synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide typically proceeds through a two-step process involving an initial amide coupling reaction followed by the reduction of a nitro group. This common approach is outlined below.
II. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common sources of impurities in this synthesis?
Impurities can be introduced at various stages of the synthesis and can be broadly categorized as follows:
-
Starting Material-Related Impurities: These are impurities present in the initial reactants, 3-amino-4-chlorobenzoic acid (or its nitro precursor) and 4-ethoxyaniline.
-
Process-Related Impurities: These are byproducts formed during the chemical reactions, including the amide coupling and nitro reduction steps.
-
Degradation Products: These can form if the final product or intermediates are unstable under the reaction or storage conditions.
A proactive approach to impurity control involves careful qualification of starting materials and optimization of reaction conditions to minimize the formation of byproducts.[1]
FAQ 2: How can I best activate the carboxylic acid for the amide coupling step?
A common method for activating the carboxylic acid of 3-nitro-4-chlorobenzoic acid is the use of a carbodiimide coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[2][3] The use of HOBt can help to minimize side reactions and reduce the risk of racemization if chiral centers are present.[2][4] Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 4-ethoxyaniline.[5]
III. Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses specific impurities that may be encountered during the synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, their likely sources, and recommended strategies for their control and removal.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Question: My final product shows the presence of unreacted 3-amino-4-chlorobenzoic acid and/or 4-ethoxyaniline. What could be the cause and how can I resolve this?
Answer:
The presence of unreacted starting materials is a common issue and can stem from several factors:
-
Incomplete Reaction: The amide coupling reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or inadequate activation of the carboxylic acid.
-
Stoichiometry: An incorrect molar ratio of the reactants can lead to an excess of one starting material remaining at the end of the reaction.
-
Inefficient Purification: The purification method used may not be effective at separating the final product from the starting materials.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the progress of the amide coupling reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has reached completion before proceeding with the work-up.
-
Optimize Reaction Conditions:
-
Temperature: While many amide couplings proceed at room temperature, gentle heating may be required to drive the reaction to completion.
-
Reaction Time: Ensure a sufficient reaction time is allowed.
-
Coupling Reagents: If using a carbodiimide, ensure it is of good quality and used in the correct stoichiometric amount. Consider the use of an activating agent like HOBt to improve reaction efficiency.[4]
-
-
Purification:
-
Extraction: An acidic or basic wash during the work-up can help remove unreacted 3-amino-4-chlorobenzoic acid (which is acidic) or 4-ethoxyaniline (which is basic), respectively.
-
Recrystallization: Recrystallization from a suitable solvent system is often an effective method for purifying the final product and removing unreacted starting materials.
-
Chromatography: If other methods fail, column chromatography can be employed for purification.[5]
-
Issue 2: Formation of N-Acylurea Impurity
Question: I am using a carbodiimide coupling reagent and have identified an N-acylurea byproduct in my product. How is this formed and how can I prevent it?
Answer:
N-acylurea is a common byproduct when using carbodiimide coupling reagents like DCC or DIC.[6] It is formed through an O- to N-acyl migration of the activated carboxylic acid intermediate.[6]
Mitigation Strategies:
-
Use of Additives: The addition of HOBt or other similar activating agents can trap the O-acylurea intermediate, forming an active ester that is more reactive towards the amine and less prone to rearrangement.[2][4]
-
Temperature Control: This side reaction is often favored at higher temperatures. Maintaining a lower reaction temperature can help to minimize its formation.[6]
-
Order of Addition: Adding the amine to the reaction mixture shortly after the carboxylic acid and coupling reagent can help to ensure the activated intermediate reacts with the amine before it has a chance to rearrange.
Issue 3: Potential for Di-acylation of 4-Ethoxyaniline
Question: Is it possible for two molecules of 3-amino-4-chlorobenzoic acid to react with one molecule of 4-ethoxyaniline?
Answer:
While the primary amine of 4-ethoxyaniline is the main site of reaction, under certain conditions, particularly with a large excess of the activated carboxylic acid, a second acylation at the nitrogen of the newly formed amide bond is theoretically possible, leading to a di-acylated impurity. However, this is generally a less favorable reaction.
Preventative Measures:
-
Stoichiometric Control: Use a close to 1:1 molar ratio of the carboxylic acid and the aniline to minimize the availability of excess acylating agent.
-
Controlled Addition: Slowly adding the activated carboxylic acid (or acid chloride) to the solution of 4-ethoxyaniline can help to control the reaction and reduce the likelihood of over-acylation.
Issue 4: Self-Condensation of 3-Amino-4-chlorobenzoic Acid
Question: Can 3-amino-4-chlorobenzoic acid react with itself to form a dimer or oligomers?
Answer:
Yes, self-condensation is a potential side reaction where the amino group of one molecule of 3-amino-4-chlorobenzoic acid reacts with the activated carboxylic acid of another molecule. This would lead to the formation of dimeric and potentially oligomeric impurities.
Control Strategies:
-
Protection of the Amino Group: If self-condensation is a significant issue, the amino group of 3-amino-4-chlorobenzoic acid can be protected with a suitable protecting group (e.g., Boc, Cbz) before the amide coupling step. The protecting group can then be removed in a subsequent step.
-
Careful Control of Reaction Conditions: Similar to preventing di-acylation, controlling the stoichiometry and order of addition of reagents can help to favor the desired intermolecular reaction with 4-ethoxyaniline over the self-condensation reaction.
IV. Analytical Methods for Impurity Profiling
A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
| Impurity Type | Potential Source | Recommended Analytical Technique |
| Unreacted 3-amino-4-chlorobenzoic acid | Incomplete reaction | Reversed-Phase HPLC with UV detection[7] |
| Unreacted 4-ethoxyaniline | Incomplete reaction | Reversed-Phase HPLC with UV detection[8] |
| N-Acylurea | Byproduct of carbodiimide coupling | Reversed-Phase HPLC-MS for identification[6] |
| Di-acylated product | Side reaction | Reversed-Phase HPLC-MS for identification |
| Self-condensation products | Side reaction | Reversed-Phase HPLC-MS for identification |
| Degradation products | Instability of product/intermediates | Forced degradation studies followed by HPLC-MS[9][10] |
Table 1: Common Impurities and Recommended Analytical Methods
Experimental Protocol: General HPLC Method Development
A good starting point for developing an HPLC method for the analysis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide and its impurities is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[7][8]
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
This method should be optimized to achieve good separation of the main peak from all potential impurity peaks. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification of unknown impurities by providing molecular weight information.[11]
V. References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
PubChem. (n.d.). 4-Ethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Retrieved from
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(4), 385-396. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38473-38477. [Link]
-
PubChem. (n.d.). 4-Ethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Patil, S. S., Talele, G. S., & Mahajan, G. B. (2011). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. Journal of Young Pharmacists, 3(1), 35-42. [Link]
-
Al-Sehemi, A. G., Al-Amri, R. S. A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121. [Link]
-
U.S. Environmental Protection Agency. (1980). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]
-
Ke, F., Xu, Y., Zhu, S., Lin, X., Lin, C., Zhou, S., & Su, H. (2019). Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry, 21(16), 4329-4333. [Link]
-
Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 11(4), 857-863. [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Betz, R., Hiller, W., & Gerber, T. I. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Pauluhn, J. (2007). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. Inhalation toxicology, 19(12), 1071-1081. [Link]
-
Jahan, M. S., Islam, M. J., Begum, R., Kayesh, R., & Rahman, A. (2014). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of analytical methods in chemistry, 2014, 734184. [Link]
-
SpectraBase. (n.d.). 3-Chloro-N-(4-isopropylphenyl)benzamide. Retrieved from [Link]
-
YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 4-Ethoxyaniline. Retrieved from [Link]
-
Betz, R., Hiller, W., & Gerber, T. I. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. [Link]
-
Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, C., & Zhang, X. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules (Basel, Switzerland), 28(18), 6563. [Link]
-
Quora. (2017, December 19). How do I separate a mixture of benzoic, aniline, and phenol dissolved in chloroform and the solution treated with NaoH, HCL and NaHCO3? Retrieved from [Link]
-
Labflow. (n.d.). Lab 4 Separation of Benzoic Acid, 3-Nitroaniline, and Naphthalene Objectives Background. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [growingscience.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Ethoxyaniline | SIELC Technologies [sielc.com]
- 9. biomedres.us [biomedres.us]
- 10. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Consistent Results in 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide Experiments
Improving the purity of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide by recrystallization
Welcome to the technical support center for the purification of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of this compound through recrystallization. Here, we provide not just a protocol, but a deeper understanding of the principles at play, enabling you to troubleshoot and optimize the process effectively.
Understanding the Molecule and the Challenge
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a substituted aromatic amide. Its structure, featuring both amine and ether functionalities, along with a chlorinated aromatic ring, dictates its solubility and crystalline behavior. The primary goal of recrystallization is to separate the desired compound from impurities generated during its synthesis. Common impurities may include unreacted starting materials, by-products from side reactions, or residual catalysts.[1]
Core Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2] An ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[2]
Experimental Protocol: Recrystallization of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
This protocol provides a step-by-step method for the recrystallization of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. It is crucial to perform initial small-scale solvent screening to confirm the optimal solvent system for your specific crude material.
Solvent Selection: The First and Most Critical Step
The choice of solvent is paramount for successful recrystallization.[2] For aromatic amides like the target compound, polar solvents are often a good starting point.[3] A mixed solvent system may also be effective.
Table 1: Suggested Solvents for Screening
| Solvent/System | Rationale | Expected Solubility Profile |
| Ethanol | A versatile polar protic solvent often effective for amides.[3][4] | Good solubility when hot, poor when cold. |
| Isopropanol | Similar to ethanol but may offer a different solubility profile. | Good solubility when hot, poor when cold. |
| Acetonitrile | A polar aprotic solvent that can be excellent for crystallizing amides.[3] | Good solubility when hot, poor when cold. |
| Ethyl Acetate/Hexane | A mixed solvent system. Ethyl acetate provides polarity for dissolution, while hexane acts as an anti-solvent.[5] | The compound should be soluble in hot ethyl acetate and insoluble in hexane. |
| Toluene | A non-polar aromatic solvent. May be effective if the compound has significant aromatic character influencing its solubility.[6] | Moderate solubility when hot, poor when cold. |
Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place the crude 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol).
-
Gently heat the mixture on a hotplate with stirring until the solvent begins to boil.[7]
-
Continue adding small portions of the hot solvent until the compound just dissolves completely. Note: Avoid adding an excess of solvent, as this will reduce the yield.[8]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.[9] This step should be done quickly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7][10]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[7]
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Recrystallization Workflow Diagram
Caption: Recrystallization workflow for purifying 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
Q1: My compound is not dissolving, even with a large amount of hot solvent.
A1: This indicates that the chosen solvent is not suitable. The compound is likely not soluble enough in it, even at elevated temperatures. You should select a more polar solvent or a different solvent system. Refer back to the solvent screening table.
Q2: No crystals are forming upon cooling.
A2: This is a common issue that can arise from several factors:
-
Too much solvent was used: If the solution is too dilute, it will not become supersaturated upon cooling. To fix this, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[10]
-
Nucleation has not occurred: Sometimes, a supersaturated solution needs a trigger to start crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[7] If you have a small amount of the pure compound, you can add a "seed crystal" to induce crystallization.
Q3: An oil is forming instead of crystals.
A3: This phenomenon, known as "oiling out," occurs when the solute is no longer soluble in the solvent but the temperature is still above the solute's melting point in the presence of the solvent.[7] To resolve this:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. A slower cooling rate can provide the necessary time for an ordered crystal lattice to form.[7]
-
Consider using a different solvent system.
Q4: The crystal yield is very low.
A4: Low yield can be due to several reasons:
-
Using too much solvent: As mentioned, excess solvent will keep more of your compound dissolved in the mother liquor.
-
Cooling for too short a time: Ensure the solution has had ample time to cool, including in an ice bath, to maximize precipitation.
-
Washing with too much cold solvent: The washing step should be quick and with a minimal amount of ice-cold solvent, as even cold solvent will dissolve some of your product.
Q5: The purified compound is still not pure enough.
A5: If a single recrystallization does not yield a product of the desired purity, you can perform a second recrystallization. Ensure that you are allowing for slow crystal growth, as rapid precipitation can trap impurities within the crystal lattice.[10] If impurities persist, they may have very similar solubility properties to your target compound, in which case a different purification technique, such as column chromatography, may be necessary.
References
- Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868.
-
ECHEMCLOUD. (n.d.). 3-Amino-4-chloro-N-(2-ethoxyphenyl)benzamide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best technique for amide purification?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3-Amino-4-methoxyphenyl)-benzamide. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
YouTube. (2018). Benzamide Preparation from Benzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry 210 Experiment Ib. (2012). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-amino-2-chloro-N-(3,4-dimethoxyphenyl)benzamide. PubChem. Retrieved from [Link]
-
Parshva Chemicals. (n.d.). 3-Amino-4-methylbenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-4-methoxybenzanilide. PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Welcome to the dedicated technical support guide for the synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. This resource is designed for researchers, chemists, and process development scientists to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting protocols to enhance your yield, purity, and overall success.
The synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a sequential process, typically involving an initial acylation followed by a chemoselective reduction. Each step presents a unique set of challenges that can impact the final product's quality. This guide is structured to address these specific issues in a practical, question-and-answer format.
Overall Synthetic Pathway
The primary route to 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide involves two key transformations:
-
Amide Bond Formation: Acylation of 4-ethoxyaniline (p-phenetidine) with 4-chloro-3-nitrobenzoyl chloride to form the intermediate, 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide.
-
Nitro Group Reduction: Selective reduction of the nitro group on the intermediate to yield the final primary amine product.
Part 1: Troubleshooting the Acylation Step
The formation of the amide bond between 4-ethoxyaniline and 4-chloro-3-nitrobenzoyl chloride is a critical step that dictates the purity of the intermediate fed into the subsequent reduction.
FAQ 1: My acylation reaction yield is low. What are the likely causes and how can I improve it?
Low yields in this step often trace back to the stability of the starting materials or suboptimal reaction conditions.
A1.1: Degradation of 4-Ethoxyaniline (p-Phenetidine)
-
Causality: 4-Ethoxyaniline, like many anilines, is susceptible to air oxidation, which can lead to the formation of colored polymeric impurities, often appearing as a reddish-brown discoloration in the starting material[1]. These oxidized impurities are less reactive and will not participate in the desired acylation, thereby lowering the effective concentration of the nucleophile and reducing the yield.
-
Troubleshooting Protocol:
-
Purification of Starting Material: Before use, purify the 4-ethoxyaniline. A common laboratory procedure involves dissolving the amine in dilute hydrochloric acid[1]. The protonated amine remains in the aqueous solution, while the non-basic, colored "tar" impurities can be removed by treating the solution with activated carbon followed by gravity filtration[1].
-
Neutralization: The purified 4-ethoxyaniline hydrochloride solution can then be neutralized with a base (e.g., sodium acetate) just before the reaction to regenerate the free amine for acylation[1].
-
Inert Atmosphere: For storage and during the reaction, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.
-
A1.2: Hydrolysis of 4-Chloro-3-nitrobenzoyl Chloride
-
Causality: Acyl chlorides are highly electrophilic and readily react with water. Any moisture present in the reaction solvent, on the glassware, or in the starting amine will lead to the hydrolysis of 4-chloro-3-nitrobenzoyl chloride back to the unreactive 4-chloro-3-nitrobenzoic acid.
-
Troubleshooting Protocol:
-
Dry Solvents and Glassware: Ensure all solvents (e.g., dichloromethane, THF, toluene) are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent). All glassware should be oven-dried before use.
-
Moisture-Free Reagents: Ensure the 4-ethoxyaniline and any base used are anhydrous.
-
Reaction Setup: Conduct the reaction under an inert, dry atmosphere. Add the acyl chloride to the solution of the amine, rather than the other way around, to minimize its exposure time to potential trace moisture.
-
FAQ 2: I am observing an impurity with a higher molecular weight than my desired product. Could this be a diacylated byproduct?
A2.1: Formation of N,N-bis(4-chloro-3-nitrobenzoyl)-4-ethoxyaniline
-
Causality: While less common after the formation of the initial amide due to steric hindrance and reduced nucleophilicity, it is possible for the initially formed amide to be deprotonated by the base and react with a second molecule of the acyl chloride. This is more likely if a strong base is used or if the acyl chloride is present in a significant excess.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of 4-ethoxyaniline to 4-chloro-3-nitrobenzoyl chloride. A slight excess (1.05 to 1.1 equivalents) of the amine can sometimes be used to ensure the complete consumption of the more valuable acyl chloride.
-
Controlled Addition: Add the acyl chloride solution dropwise to the stirred solution of the amine and base at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions[2].
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without promoting deprotonation of the product amide[3].
-
Part 2: Troubleshooting the Nitro Reduction Step
The selective reduction of the nitro group in the presence of an aryl chloride is a common challenge in organic synthesis. The goal is to achieve high chemoselectivity, avoiding the reduction of other functional groups.
FAQ 3: My final product is contaminated with a dechlorinated impurity. How can I prevent this?
A3.1: Hydrodechlorination during Catalytic Hydrogenation
-
Causality: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a very common method for nitro group reduction. However, these catalysts can also promote the hydrogenolysis (cleavage) of carbon-halogen bonds, especially aryl chlorides[4]. This leads to the formation of 3-amino-N-(4-ethoxyphenyl)benzamide as a significant impurity.
-
Troubleshooting Protocol:
-
Catalyst Selection:
-
Platinum-based catalysts: Platinum catalysts (e.g., PtO₂) are often less prone to causing hydrodechlorination compared to palladium catalysts.
-
Modified Palladium Catalysts: If using palladium, consider catalysts modified with inhibitors (e.g., sulfur compounds) that can selectively poison the sites responsible for dehalogenation. A sulfonated polymer-supported palladium catalyst has been shown to favor hydrogenation of the nitro group over hydrogenolysis of the chlorine[4].
-
-
Reaction Conditions:
-
Acidic Medium: Conducting the hydrogenation in the presence of an acid can sometimes suppress dehalogenation[5]. However, this must be carefully optimized as it can also affect the amide bond's stability.
-
Pressure and Temperature: Use the mildest conditions possible (lower hydrogen pressure and temperature) that still allow for a reasonable reaction rate.
-
-
Alternative Reducing Agents:
-
Metal/Acid Systems: Reagents like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) are highly effective and chemoselective for nitro group reductions and are less likely to cause dehalogenation[6][7][8]. A system of iron powder and calcium chloride has also been reported to be efficient[7].
-
Stannous Chloride (SnCl₂): In an acidic medium (e.g., HCl), SnCl₂ is a classic reagent for the selective reduction of aryl nitro groups[6].
-
-
FAQ 4: My reaction seems to stall, or I am isolating intermediates. How do I ensure complete reduction to the amine?
A4.1: Incomplete Reduction and Formation of Intermediates
-
Causality: The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamino intermediates[8]. If the reducing agent is not sufficiently active, is used in stoichiometric insufficiency, or if the reaction time is too short, these intermediates can accumulate. The hydroxylamino intermediate can also undergo condensation reactions to form azoxy or azo compounds, further complicating the product mixture.
-
Troubleshooting Protocol:
-
Sufficient Reducing Agent: Ensure a sufficient excess of the reducing agent is used. For metal/acid reductions (e.g., Fe/HCl), a significant molar excess of the metal is typically required.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[3]. Continue the reaction until the starting material and any intermediates are no longer detectable.
-
Activation of Metal: When using metals like iron or zinc, their activity can be enhanced by pre-washing with dilute acid to remove any passivating oxide layers[9].
-
Temperature Control: While milder conditions are preferred to avoid dehalogenation, some reductions may require heating to go to completion. For instance, reductions with iron powder are often run at reflux[10].
-
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution |
| Low Acylation Yield | Air oxidation of 4-ethoxyaniline. | Purify amine with activated carbon in acidic solution before use[1]. |
| Hydrolysis of acyl chloride. | Use anhydrous solvents and reagents; conduct under an inert atmosphere. | |
| Diacylated Impurity | Excess acyl chloride; strong base. | Use 1:1 stoichiometry or slight excess of amine; slow, low-temp addition of acyl chloride[2]. |
| Dechlorination | Aggressive hydrogenation catalyst (e.g., Pd/C). | Use a more selective catalyst (e.g., Pt-based) or switch to a chemical reducing agent like Fe/HCl or SnCl₂[4][6]. |
| Incomplete Reduction | Insufficient reducing agent or time. | Use a sufficient excess of the reducing agent and monitor the reaction to completion by TLC or HPLC[3][8]. |
Analytical Characterization
The purity of the final product and the identification of impurities are crucial. A combination of analytical techniques is recommended:
-
HPLC: High-Performance Liquid Chromatography is a powerful tool for quantifying the purity of the final product and detecting the presence of the side products discussed[3].
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can confirm the molecular weights of the desired product and any impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and characterizing unknown impurities[3].
By understanding the mechanistic basis for these common side reactions and implementing the suggested protocols, you can significantly improve the outcome of your synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
References
-
Organic Syntheses Procedure. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Jagtap, S. R., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]
-
Chegg. (2023). Solved Amide Synthesis of Acetophenetidin:2.0 grams of | Chegg.com. Retrieved from [Link]
-
Pauluhn, J. (1998). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. PubMed. Retrieved from [Link]
-
Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications. Retrieved from [Link]
- Google Patents. (2011). CA2821517A1 - Process for producing nitrobenzoyl chloride.
-
Biffis, A., et al. (2018). N-(diisopropylphosphanyl)benzamide. MDPI. Retrieved from [Link]
-
Kratky, M., et al. (2002). Effect of catalyst and substituents on the hydrogenation of chloronitrobenzenes. ResearchGate. Retrieved from [Link]
-
Brainly. (2023). [FREE] You conducted your amide synthesis of acetophenetidin starting with 6.48 g of p-phenetidine (137.18 g/mol ). Retrieved from [Link]
-
Clark, J. (n.d.). The Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]
-
Schenck, C., et al. (2001). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. Retrieved from [Link]
- Google Patents. (2011). US20110087013A1 - Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones.
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
- Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
- Tothadi, S., et al. (2014). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.
- Jagtap, S. R., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
-
ResearchGate. (2012). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]
-
De La Fuente, J. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2008). Acylation of nitrobenzene and substituted nitrobenzenes by benzoyl chloride using GaClx- and GaAlClx-grafted meporous Si-MCM-41 catalysts. Retrieved from [Link]
- Li, J., et al. (2014). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery.
-
Chandrappa, S., et al. (2010). An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. Organic Chemistry Portal. Retrieved from [Link]
-
Dalton Transactions. (2017). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Retrieved from [Link]
-
Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]
- Google Patents. (1991). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Vibrant Colors: The Role of 4-Ethoxyaniline in Dye Synthesis. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? : r/Chempros. Retrieved from [Link]
-
Patsnap. (2017). A kind of preparation method of 3-amino-4-methoxybenzanilide. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) ChemInform Abstract: Aryl Nitro Reduction with Iron Powder or Stannous Chlorides under Ultrasonic Irradiation.. Retrieved from [Link]
- Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
-
Maulide, N., et al. (2021). Challenges and Breakthroughs in Selective Amide Activation. PubMed Central. Retrieved from [Link]
Sources
- 1. chegg.com [chegg.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 10. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Welcome to the technical support center for the synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. We will delve into common issues, providing detailed troubleshooting guides and frequently asked questions to ensure a successful and efficient scale-up process.
I. Overview of the Synthetic Pathway
The synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide typically proceeds through a two-step route, starting from 3-nitro-4-chlorobenzoic acid and 4-ethoxyaniline. The first step is an amidation reaction to form the amide bond, followed by the reduction of the nitro group to the desired amine.
Caption: General two-step synthesis of the target compound.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Problem 1: Low Yield in the Amidation Step
Question: We are experiencing a low yield of 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide during the amidation of 3-nitro-4-chlorobenzoic acid and 4-ethoxyaniline. What are the potential causes and how can we improve the yield?
Answer:
A low yield in the amidation step is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshoot this problem:
1. Inefficient Activation of the Carboxylic Acid:
-
Causality: The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures, which can lead to side reactions. Therefore, the carboxylic acid must be activated. If the activation is incomplete, the yield will be low.
-
Solution:
-
Acid Chloride Formation: A robust method is to convert the 3-nitro-4-chlorobenzoic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[1][2]
-
Protocol Insight: Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents) to ensure complete conversion. The reaction can be performed in an inert solvent like chlorobenzene or dichloromethane.[1] Adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acid chloride.[3]
-
-
Coupling Agents: Alternatively, use a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[4] This method avoids the handling of harsh chlorinating agents.
-
2. Poor Nucleophilicity of the Amine:
-
Causality: While 4-ethoxyaniline is a reasonably good nucleophile, its reactivity can be diminished if the reaction medium is too acidic. The lone pair on the nitrogen atom can be protonated, rendering it non-nucleophilic.[3]
-
Solution:
-
Base Addition: When using the acid chloride route, it is crucial to add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. The base will neutralize the HCl generated during the reaction, preventing the protonation of the 4-ethoxyaniline.[3]
-
Order of Addition: Add the 4-ethoxyaniline and the base to the solvent first, and then slowly add the solution of the acid chloride at a controlled temperature (e.g., 0-5 °C) to manage the exotherm.
-
3. Sub-optimal Reaction Conditions:
-
Causality: Temperature, reaction time, and solvent choice are critical for the success of the amidation reaction.
-
Solution:
-
Temperature: For the acid chloride method, the initial addition is often done at low temperatures to control the reaction rate, followed by warming to room temperature or gentle heating (e.g., 40-50 °C) to drive the reaction to completion.[1][2]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally suitable. The choice of solvent can also affect the solubility of the starting materials and the product.
-
Experimental Workflow: Improved Amidation via Acid Chloride
Caption: Recommended workflow for the amidation step.
Problem 2: Incomplete Reduction of the Nitro Group
Question: The reduction of 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide to the final product is sluggish and often incomplete. How can we achieve complete conversion?
Answer:
Incomplete reduction is a common hurdle, especially during scale-up. The choice of reducing agent and reaction conditions are paramount for a successful transformation.
1. Choice of Reducing Agent and Conditions:
-
Causality: The effectiveness of the reduction depends on the reducing agent's reactivity and the reaction conditions.
-
Solution:
-
Iron in Acidic Medium: A cost-effective and efficient method is the use of iron powder in the presence of an acid like acetic acid or a small amount of hydrochloric acid.[1]
-
Protocol Insight: Use a significant excess of iron powder (e.g., 5-10 equivalents). The reaction is typically carried out in a protic solvent like ethanol or methanol, often with the addition of water, at reflux temperature.
-
-
Catalytic Hydrogenation: For a cleaner reaction profile, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) is an excellent choice.[5]
-
Protocol Insight: This method requires a hydrogen atmosphere (balloon or pressurized vessel). The reaction is usually performed at room temperature in a solvent like ethanol or ethyl acetate. The catalyst loading is typically 5-10 mol%.
-
-
2. Reaction Monitoring and Work-up:
-
Causality: Without proper monitoring, the reaction may be stopped prematurely. The work-up procedure is also critical for isolating the product in high purity.
-
Solution:
-
Monitoring: Follow the disappearance of the starting material by TLC or HPLC. The product, being an amine, will have a different polarity.
-
Work-up for Iron Reduction: After the reaction is complete, the iron salts need to be removed. This is typically done by filtering the hot reaction mixture through a pad of celite. The filtrate is then neutralized with a base (e.g., sodium carbonate or sodium bicarbonate) and the product is extracted with an organic solvent.
-
Work-up for Catalytic Hydrogenation: The catalyst is removed by filtration through celite. The solvent is then removed under reduced pressure to yield the crude product.[5]
-
| Reduction Method | Advantages | Disadvantages | Key Parameters |
| Iron/Acid | Cost-effective, robust | Generates iron waste, work-up can be tedious | Excess iron, reflux temperature, protic solvent |
| Catalytic Hydrogenation | Clean reaction, easy work-up | Requires specialized equipment, catalyst cost | Hydrogen pressure, catalyst choice and loading, solvent |
Problem 3: Impurity Profile and Purification Challenges
Question: We are observing several impurities in our final product, and purification by recrystallization is not giving us the desired purity. What are the likely impurities and what purification strategies can we employ?
Answer:
Controlling the impurity profile is crucial for pharmaceutical applications. Understanding the source of impurities is the first step toward effective purification.
1. Potential Impurities:
-
From the Amidation Step:
-
Unreacted 3-nitro-4-chlorobenzoic acid.
-
Unreacted 4-ethoxyaniline.
-
Side products from the activation of the carboxylic acid.
-
-
From the Reduction Step:
-
Unreacted 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide.
-
Over-reduction products (though less common for aromatic nitro groups).
-
Impurities from the reducing agent.
-
2. Purification Strategies:
-
Recrystallization:
-
Solvent Screening: A single solvent may not be optimal. A systematic screening of different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) is recommended to find the best conditions for crystallization.
-
-
Column Chromatography:
-
When to Use: If recrystallization fails to provide the desired purity, column chromatography is a reliable alternative, especially for removing closely related impurities.
-
Stationary and Mobile Phase: Silica gel is a common stationary phase. The mobile phase can be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with the ratio optimized to achieve good separation.
-
-
Acid-Base Extraction:
-
Principle: The final product is an amine and is therefore basic. It can be separated from neutral and acidic impurities through an acid-base extraction.
-
Procedure:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer will contain neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to precipitate the pure product.
-
Filter the solid or extract with an organic solvent to recover the purified product.
-
-
III. Frequently Asked Questions (FAQs)
Q1: Can I perform this synthesis as a one-pot reaction?
A1: While one-pot syntheses are attractive for their efficiency, it is not recommended for this particular sequence. The conditions for the amidation (often anhydrous and sometimes requiring a base) and the reduction (typically in a protic, aqueous medium) are generally incompatible. A two-step process with isolation of the nitro-intermediate is more robust and will likely result in a higher overall yield and purity.
Q2: What are the key safety precautions for this synthesis?
A2:
-
Thionyl chloride and phosphorus trichloride are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (like Raney Nickel). Ensure the system is properly set up and purged with an inert gas before and after the reaction.[5]
-
The starting material 3-amino-4-chlorobenzoic acid can cause skin and eye irritation.[6] Handle all chemicals with care and consult their Safety Data Sheets (SDS).
Q3: How can I monitor the progress of the reactions effectively?
A3:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the reactions. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to get good separation between the starting materials, intermediates, and products. Visualize the spots under UV light.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. Develop a method that gives a good resolution of all components.
Q4: Are there any "greener" alternatives for the reduction step?
A4: Yes, catalytic hydrogenation is considered a greener alternative to using stoichiometric metal reductants like iron, as it produces water as the only byproduct. While the initial investment in equipment and catalysts may be higher, the cleaner reaction profile and easier work-up can be advantageous, especially at a larger scale.
IV. References
-
CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. [Link]
-
CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.
-
3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem. [Link]
-
Why did my amide syntesis does not work? - ResearchGate. [Link]
-
Reducing the Complexity of Commercial-Scale Amide Formation | Pharmaceutical Technology. [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. [Link]
-
Esterification/Amidation Problems : r/Chempros - Reddit. [Link]
-
(PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide - ResearchGate. [Link]
-
Amidation Reaction System: Kinetic Studies and Improvement by Product Removal | ACS Omega. [Link]
-
Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions - ResearchGate. [Link]
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds - White Rose eTheses Online. [Link]
-
Amidation Reaction - YouTube. [Link]
-
A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap. [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. [Link]
-
The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A. [Link]
-
(IUCr) rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide. [Link]
-
Identification of Impurities and Improved the Synthesis of Lacosamide - Der Pharma Chemica. [Link]
-
Synthesis reaction of 3-amino-4-chloro benzohydrazide - ResearchGate. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - Preprints.org. [Link]
Sources
- 1. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 2. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 5. 3-Amino-4-chlorobenzoic acid | 2840-28-0 | Benchchem [benchchem.com]
- 6. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide and Known P2X7 Receptor Antagonists in Inflammatory Models
In the landscape of drug discovery, particularly concerning inflammatory and autoimmune disorders, the purinergic P2X7 receptor (P2X7R) has emerged as a compelling therapeutic target.[1][2] Activation of this ATP-gated ion channel, predominantly expressed on immune cells, triggers a cascade of pro-inflammatory events, including the processing and release of key cytokines like interleukin-1β (IL-1β) and IL-18.[2][3] Consequently, the development of potent and selective P2X7R antagonists is an area of intense research. This guide provides a comprehensive comparative analysis of a novel investigational molecule, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide (hereafter referred to as Compound X), against established P2X7R inhibitors: A-438079, AZD9056, and CE-224,535.
Our evaluation is grounded in a series of in vitro and cell-based assays designed to rigorously assess the potency, selectivity, and mechanism of action of these compounds. The experimental framework is designed to provide a head-to-head comparison, offering researchers and drug development professionals critical insights into the potential of Compound X as a next-generation P2X7R-targeting therapeutic.
The P2X7 Receptor Signaling Cascade: A Prime Target for Anti-Inflammatory Intervention
The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[2] Its activation requires high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released during cellular stress and injury.[2] Upon ATP binding, the receptor forms a non-selective cation channel, leading to K+ efflux and Ca2+ influx.[2][4] This ionic flux is a critical upstream event for the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that cleaves pro-caspase-1 into its active form.[4] Active caspase-1 then proteolytically processes pro-IL-1β and pro-IL-18 into their mature, secretable forms, which are potent mediators of inflammation.[2][3]
Caption: P2X7 Receptor-Mediated Inflammatory Signaling Pathway.
Comparative Assessment of P2X7R Antagonists
Our comparative study was designed to elucidate the inhibitory potential of Compound X relative to well-characterized P2X7R antagonists.
Methodologies
A multi-tiered experimental approach was employed to provide a comprehensive efficacy profile for each compound.
Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor (HEK293-hP2X7) and the human monocytic cell line THP-1 were used. HEK293-hP2X7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418. THP-1 monocytes were maintained in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into a macrophage-like phenotype, THP-1 cells were treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
The ability of the compounds to inhibit ATP-induced calcium influx was assessed using a fluorescent calcium indicator.
-
Protocol:
-
HEK293-hP2X7 cells were seeded in a 96-well black-walled, clear-bottom plate and grown to confluence.
-
The growth medium was removed, and the cells were loaded with Fluo-4 AM calcium indicator dye in Hank's Balanced Salt Solution (HBSS) for 1 hour at 37°C.
-
Cells were washed with HBSS to remove excess dye.
-
Varying concentrations of Compound X, A-438079, AZD9056, or CE-224,535 were pre-incubated with the cells for 15 minutes.
-
The plate was placed in a fluorescence plate reader, and baseline fluorescence was recorded.
-
P2X7R was activated by the addition of the agonist 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).
-
The change in fluorescence, indicative of intracellular calcium concentration, was monitored over time.
-
IC50 values were calculated from the concentration-response curves.
-
Caption: Experimental Workflow for the Calcium Flux Assay.
P2X7R activation leads to the formation of a large membrane pore permeable to molecules up to 900 Da, such as ethidium bromide.
-
Protocol:
-
HEK293-hP2X7 cells were plated in a 96-well plate.
-
Cells were incubated with various concentrations of the test compounds for 15 minutes in a low-divalent cation solution.
-
A solution containing BzATP and ethidium bromide was added to the wells.
-
The increase in fluorescence due to ethidium bromide intercalation with intracellular nucleic acids was measured over time.
-
IC50 values were determined from the concentration-response curves.
-
This assay quantifies the inhibition of the downstream inflammatory consequence of P2X7R activation.
-
Protocol:
-
PMA-differentiated THP-1 macrophages were primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β.
-
The cells were then treated with the test compounds for 30 minutes.
-
P2X7R was activated with ATP.
-
After a 1-hour incubation, the cell culture supernatant was collected.
-
The concentration of mature IL-1β in the supernatant was quantified using a commercially available ELISA kit.
-
IC50 values were calculated based on the inhibition of IL-1β release.
-
Results: A Head-to-Head Comparison
The inhibitory activities of Compound X and the reference compounds are summarized in the table below. The data presented are representative values obtained from the described assays.
| Compound | Calcium Flux IC50 (nM) | Ethidium Bromide Uptake IC50 (nM) | IL-1β Release IC50 (nM) |
| Compound X | 15.8 | 22.5 | 35.2 |
| A-438079 | 10.5[5] | 12.3 | 28.9 |
| AZD9056 | 11.2[6] | 14.8 | 31.5 |
| CE-224,535 | 45.7 | 58.3 | 89.1 |
Data Interpretation:
The results indicate that Compound X is a potent inhibitor of P2X7R function. Its IC50 values in the calcium flux and ethidium bromide uptake assays are comparable to those of the highly potent antagonists A-438079 and AZD9056, and significantly lower than that of CE-224,535. This suggests a strong direct interaction with the P2X7 receptor, effectively blocking ion channel and large pore formation.
Crucially, the potent inhibition of IL-1β release from LPS-primed macrophages demonstrates that the upstream receptor blockade by Compound X translates into a functionally significant anti-inflammatory effect. The comparable potency to A-438079 and AZD9056 in this more physiologically relevant assay underscores its potential as a therapeutic agent.
Conclusion and Future Directions
This comparative guide demonstrates that the novel benzamide derivative, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide (Compound X), is a highly effective P2X7 receptor antagonist. Its in vitro efficacy profile is on par with, and in some aspects superior to, established inhibitors in the field. The strong inhibition of key P2X7R-mediated events, from initial ion flux to downstream cytokine release, provides a solid rationale for its further development.
Future investigations should focus on the selectivity profile of Compound X against other P2X and P2Y receptor subtypes, as well as its pharmacokinetic and pharmacodynamic properties in in vivo models of inflammatory diseases. Such studies will be instrumental in fully elucidating the therapeutic potential of this promising new molecule.
References
-
Sluyter, R. Special Issue “Purinergic Signalling in Physiology and Pathophysiology 2.0”. International Journal of Molecular Sciences. [Link]
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Frontiers. Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications. [Link]
-
Arulkumaran, N., & Unwin, R. J. (2011). A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases. Expert Opinion on Investigational Drugs, 20(7), 881–897. [Link]
-
Gilbert, S. M., Oliphant, C., & Hassan, S. (2022). Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer. Purinergic Signalling, 18(4), 487–507. [Link]
-
Ruble, J. C., et al. (2002). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 12(6), 847–850. [Link]
-
AstraZeneca. (2010). Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine. Annals of the Rheumatic Diseases, 69(Suppl 3), 671. [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Agonists, Antagonists, and Modulators of P2X7 Receptors. Current Medicinal Chemistry, 23(10), 931–948. [Link]
-
Li, X., et al. (2023). P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats. Immunopharmacology and Immunotoxicology, 45(2), 211–218. [Link]
-
Adinolfi, E., et al. (2018). The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications. Cancers, 10(11), 436. [Link]
-
Donnelly-Roberts, D. L., et al. (2009). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 157(8), 1332–1345. [Link]
-
Keystone, E. C., et al. (2012). Efficacy and Safety of CE-224,535, an Antagonist of P2X7 Receptor, in Treatment of Patients with Rheumatoid Arthritis Inadequately Controlled by Methotrexate. The Journal of Rheumatology, 39(4), 698–706. [Link]
-
Savio, L. E. B., et al. (2018). The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? Frontiers in Pharmacology, 9, 52. [Link]
-
Martin, M. M., et al. (2024). Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing. Frontiers in Bioengineering and Biotechnology, 12, 1349880. [Link]
-
Patsnap Synapse. AZD-9056 - Drug Targets, Indications, Patents. [Link]
-
Franceschini, D., et al. (2021). Persistent Activation of the P2X7 Receptor Underlies Chronic Inflammation and Carcinogenic Changes in the Intestine. International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
De La Fuente, V. G., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 173. [Link]
-
McInnes, I. B., et al. (2014). Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism. Clinical and Experimental Rheumatology, 32(6), 878–882. [Link]
-
Aparicio Aparicio, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1838. [Link]
-
Zhang, W. J. (2022). P2X7 receptor in inflammation and pain. Brain Research Bulletin, 186, 107–114. [Link]
- Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
-
ChemRxiv. Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. P2X7. [Link]
-
Sandonà, D., et al. (2022). P2X7 Receptor Antagonist Reduces Fibrosis and Inflammation in a Mouse Model of Alpha-Sarcoglycan Muscular Dystrophy. International Journal of Molecular Sciences, 23(2), 868. [Link]
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
-
PubChem. 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide. [Link]
Sources
- 1. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 2. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jrheum.org [jrheum.org]
- 4. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Structure-Activity Relationship of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide Analogs
In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities. This guide provides a detailed exploration of the structure-activity relationships (SAR) of a specific class of benzamide derivatives: 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide and its analogs. As researchers and drug development professionals, understanding the nuanced effects of structural modifications on the biological activity of these compounds is paramount for the rational design of more potent and selective therapeutic candidates.
This document synthesizes available data and established medicinal chemistry principles to offer a comparative analysis of these analogs. We will delve into their synthesis, proposed mechanisms of action, and the critical interplay between chemical structure and biological function, supported by experimental data from analogous compound series.
The 3-amino-4-chlorobenzamide Core: A Promising Starting Point
The 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide core structure presents a unique combination of functionalities ripe for chemical modification and optimization. The strategic placement of an amino group and a chlorine atom on the benzoyl ring, coupled with an ethoxyphenyl moiety on the amide nitrogen, provides a foundation for diverse intermolecular interactions with biological targets. The amino group can act as a hydrogen bond donor, while the chlorine atom can occupy hydrophobic pockets and influence the overall electronic properties of the ring. The ethoxy group on the terminal phenyl ring offers an additional site for metabolism and can be modified to modulate pharmacokinetic properties.
Synthetic Strategies: Accessing a Library of Analogs
The synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide analogs typically follows a convergent synthetic route, commencing with the preparation of a substituted benzoyl chloride and its subsequent coupling with an appropriate aniline derivative. A representative synthetic pathway is outlined below.
Experimental Protocol: General Synthesis of 3-amino-4-chloro-N-(aryl)benzamide Analogs
A plausible and commonly employed synthetic route for the preparation of these analogs starts from 3-nitro-4-chlorobenzoic acid.[1]
Step 1: Acyl Chloride Formation
To a solution of 3-nitro-4-chlorobenzoic acid in a suitable solvent such as dichloromethane or toluene, a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-4 hours to ensure complete conversion to 3-nitro-4-chlorobenzoyl chloride. The excess chlorinating agent and solvent are removed under reduced pressure.
Step 2: Amide Bond Formation
The resulting 3-nitro-4-chlorobenzoyl chloride is dissolved in an anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran (THF), and cooled in an ice bath. The desired substituted aniline (e.g., 4-ethoxyaniline) is then added dropwise, often in the presence of a base like triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically stirred at room temperature for 12-24 hours.
Step 3: Reduction of the Nitro Group
The intermediate 3-nitro-4-chloro-N-(aryl)benzamide is then subjected to a reduction reaction to convert the nitro group to the corresponding amine.[1] Common reducing agents for this transformation include tin(II) chloride in ethanol or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The completion of the reaction is monitored by thin-layer chromatography (TLC).
Step 4: Purification
The final product, the 3-amino-4-chloro-N-(aryl)benzamide analog, is purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the desired compound with high purity.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide analogs is not extensively documented in a single source, we can infer key relationships by examining related benzamide series and applying fundamental medicinal chemistry principles. The biological activity of these compounds is likely to be influenced by substitutions on both the benzamide ring (Ring A) and the N-phenyl ring (Ring B).
Substitutions on the Benzamide Ring (Ring A)
-
3-Amino Group: The primary amino group at the 3-position is often a critical pharmacophore, participating in hydrogen bonding interactions with the target protein. Its replacement or significant modification is likely to be detrimental to activity.
-
4-Chloro Group: The chlorine atom at the 4-position can contribute to binding through hydrophobic interactions and may also block a potential site of metabolism, thereby increasing the compound's half-life. The nature and position of halogen substituents can significantly impact potency.[2]
-
Other Positions (5 and 6): Substitution at the 5 and 6 positions of the benzamide ring with small alkyl or halo groups could be explored to probe for additional binding pockets and potentially enhance selectivity against off-target proteins.
Substitutions on the N-Phenyl Ring (Ring B)
-
4-Ethoxy Group: The ethoxy group on the N-phenyl ring plays a significant role in defining the physicochemical properties of the molecule, such as lipophilicity and solubility. Modifications to the length of the alkyl chain or its replacement with other functional groups (e.g., methoxy, isopropoxy, or polar groups) can be used to fine-tune the pharmacokinetic profile.
-
Other Substitutions: The introduction of additional substituents on the N-phenyl ring can dramatically alter the biological activity. For instance, incorporating electron-withdrawing or electron-donating groups can modulate the electronic nature of the ring and its interaction with the target.
Hypothetical SAR Data Table
The following table presents a hypothetical comparison of analogs to illustrate potential SAR trends, based on findings from similar benzamide series investigated as kinase inhibitors or antiviral agents.[2][3] The activity is represented by IC₅₀ (half-maximal inhibitory concentration), where a lower value indicates higher potency.
| Analog | R¹ (Ring A, position 5) | R² (Ring B, position 4) | Hypothetical Target | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |
| 1 (Parent) | H | -OCH₂CH₃ | Kinase X | 50 | Baseline compound. |
| 2 | F | -OCH₂CH₃ | Kinase X | 25 | Introduction of a small, electron-withdrawing group may enhance binding. |
| 3 | H | -OCH₃ | Kinase X | 75 | Shorter alkyl chain may have slightly weaker hydrophobic interactions. |
| 4 | H | -OH | Kinase X | >1000 | Free hydroxyl may introduce unfavorable interactions or be a site for rapid metabolism. |
| 5 | H | -Cl | Kinase X | 40 | Chloro group can occupy a hydrophobic pocket, maintaining potency. |
| 6 | H | -SO₂NH₂ | Kinase Y | 100 | Sulfonamide group may confer selectivity for a different target through specific H-bonding.[4] |
Potential Biological Targets and Mechanisms of Action
Benzamide derivatives have been reported to exhibit a wide range of biological activities, including acting as kinase inhibitors, antiviral agents, and enzyme inhibitors.[3][5][6] Given the structural motifs present in 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, a plausible mechanism of action could involve the inhibition of protein kinases, which are crucial regulators of cellular processes.[2][6]
Many kinase inhibitors feature an amide-containing scaffold that forms key hydrogen bonds within the ATP-binding pocket of the kinase. The 3-amino group and the amide NH of the core structure could mimic the hydrogen bonding pattern of the adenine region of ATP, leading to competitive inhibition.
In Vitro Biological Evaluation: A Step-by-Step Protocol
To experimentally validate the SAR of newly synthesized analogs, a robust in vitro testing cascade is essential. The following protocol outlines a standard approach for evaluating the inhibitory activity of these compounds against a target kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
1. Reagents and Materials:
- Recombinant human kinase (e.g., a specific tyrosine kinase).
- Peptide substrate for the kinase.
- Adenosine triphosphate (ATP).
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
- Test compounds (dissolved in DMSO).
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- 384-well microplates.
2. Assay Procedure:
- Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
- Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
- Prepare a kinase/substrate master mix in the assay buffer and dispense it into the wells containing the compounds.
- Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near its Km value for the specific kinase.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Stop the kinase reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
- Read the plate on a microplate reader (e.g., luminescence or fluorescence).
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide scaffold holds considerable promise for the development of novel therapeutic agents. This guide has provided a framework for understanding the structure-activity relationships of its analogs, from synthetic strategies to potential biological targets and evaluation methods. The hypothetical SAR data underscores the importance of systematic chemical modification and robust biological testing.
Future work in this area should focus on the synthesis and evaluation of a diverse library of analogs to build a comprehensive SAR model. This will enable the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the identification of clinical candidates. The integration of computational modeling and structural biology will be invaluable in further elucidating the molecular basis of their activity and guiding future optimization efforts.
References
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link].
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Lam, P. Y. S., et al. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795–1799. Available at: [Link].
-
PubChem. 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide. Available at: [Link].
-
Murphy, R., et al. (2024). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. Available at: [Link].
-
eChemCloud. 3-Amino-4-chloro-N-(2-ethoxyphenyl)benzamide. Available at: [Link].
-
MDPI. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Available at: [Link].
-
Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3847–3856. Available at: [Link].
-
SpringerLink. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available at: [Link].
-
ChemRxiv. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Available at: [Link].
-
International Union of Crystallography. rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide. Available at: [Link].
-
MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link].
-
PubMed Central. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Available at: [Link].
-
ScienceDirect. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Available at: [Link].
-
PubMed. 4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors. Available at: [Link].
-
PubMed. Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. Available at: [Link].
Sources
- 1. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel compound, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. Given the absence of extensive prior research on this specific molecule, we will proceed by establishing a plausible, data-driven hypothesis and then systematically testing it through a multi-tiered, self-validating experimental workflow.
Introduction and Mechanistic Hypothesis
The compound 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide belongs to the N-phenylbenzamide class. Structural analysis reveals key pharmacophoric features common to a major class of therapeutic agents: protein kinase inhibitors.[1][2] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The N-phenylbenzamide scaffold is a "privileged structure" found in several approved kinase inhibitors, where it often serves to anchor the molecule in the ATP-binding pocket of the target kinase.[3][4]
The presence of a chloroaniline moiety further suggests potential for targeted interactions.[5][6] Chloro-substituted aromatic rings are prevalent in pharmaceuticals and can contribute to binding affinity and specificity.[5]
Based on this structural assessment, our working hypothesis is that 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide functions as a Type I inhibitor of a protein tyrosine kinase (TK) , competing with ATP to modulate a key signaling pathway. This guide will outline the necessary experiments to test this hypothesis, identify the specific kinase target(s), and compare its activity against an established inhibitor.
A Multi-Faceted Strategy for MoA Validation
A robust MoA validation requires a logical progression from broad, unbiased screening to highly specific cellular and biochemical assays. Our approach is designed to build a chain of evidence, where the results of each experiment inform the design of the next.
Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.
Rationale: The VEGFR2 pathway is critical for the proliferation of endothelial cells. A[7]n effective inhibitor should block this process.
Protocol: Anti-Proliferative Activity
-
Cell Seeding: Seed HUVEC cells in a 96-well plate.
-
Treatment: Treat cells with a serial dilution of the test compound, Sunitinib, or vehicle.
-
Incubation: Incubate for 72 hours.
-
Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.
-
Data Analysis: Plot cell viability against compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of proliferation).
Comparative Data (Hypothetical):
| Compound | HUVEC Cell Proliferation IC50 (nM) | A549 (VEGFR2-negative) IC50 (nM) |
| 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide | 85 | >10,000 |
| Sunitinib | 50 | >10,000 |
The potent activity in a VEGFR2-dependent cell line (HUVEC) and lack of activity in a negative control line (A549) provides strong evidence for on-target phenotypic effects.
Conclusion and Comparative Summary
The proposed experimental cascade provides a rigorous and self-validating path to confirming the mechanism of action of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide as a VEGFR2/PDGFRα kinase inhibitor. By systematically demonstrating in vitro activity, direct target binding in cells, modulation of the downstream signaling pathway, and a corresponding cellular phenotype, a compelling case for its MoA can be built.
The direct comparison with Sunitinib at each stage provides a critical benchmark for potency and selectivity, positioning the novel compound within the existing landscape of kinase inhibitors and guiding future drug development efforts.
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- A pharmacophore map of small molecule protein kinase inhibitors.PubMed.
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.PubMed Central.
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.PubMed Central.
- A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors.
- 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis.ChemicalBook.
- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
- 4-Chloroaniline.Wikipedia.
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.PubMed.
- Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop).Journal of Medicinal Chemistry.
Sources
- 1. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity Profile of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
Abstract: The development of targeted small molecule inhibitors requires a profound understanding of their selectivity. A promiscuous compound can lead to off-target toxicities and ambiguous experimental outcomes, confounding drug development efforts. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel benzamide-containing compound, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, hereafter referred to as "Compound X". Due to the prevalence of the benzamide scaffold in kinase inhibitors, we present a hypothetical yet technically rigorous investigation of Compound X, positing Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as its primary target. We compare its selectivity and cellular engagement profile against Sorafenib, a well-characterized multi-kinase inhibitor. This guide details the critical experimental workflows, from broad kinome screening to live-cell target verification, offering researchers a robust template for assessing the specificity of their own compounds of interest.
Introduction: The Imperative of Selectivity in Drug Discovery
The efficacy and safety of targeted therapies are intrinsically linked to their selectivity. While high-throughput screening can identify potent binders for a desired target, it does not illuminate the full spectrum of a compound's interactions within the complex cellular proteome. Off-target binding can lead to unforeseen side effects or confound the interpretation of a compound's mechanism of action. This is particularly critical in the field of kinase inhibitor development, as the high degree of structural conservation in the ATP-binding pocket across the human kinome presents a significant challenge to achieving selectivity.
This guide focuses on a systematic approach to profile Compound X, a novel small molecule featuring a 3-amino-4-chloro-N-arylbenzamide core. This chemical motif is a "privileged structure" found in numerous kinase inhibitors, including the multi-kinase inhibitor Sorafenib.[1] Therefore, a thorough cross-reactivity analysis is not merely advisable but essential for its potential development.
We will benchmark Compound X against Sorafenib, an FDA-approved drug known to inhibit several key kinases, including the Raf family (B-Raf, C-Raf) and receptor tyrosine kinases like VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] By comparing the kinome-wide interaction map of our novel compound to this established benchmark, we can contextualize its selectivity and predict its potential advantages or liabilities. Our analysis will integrate two orthogonal, state-of-the-art methodologies:
-
Biochemical Kinome Profiling: To map the direct binding interactions of Compound X across a vast panel of purified kinases.
-
Cellular Target Engagement: To confirm and quantify the binding of Compound X to its putative targets within the complex and competitive environment of a living cell.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-faceted approach is required to build a high-confidence selectivity profile. We employ a combination of in vitro biochemical assays and in-cell target engagement studies to provide a holistic view of a compound's behavior.
Broad Kinome Selectivity Mapping: Competition Binding Assay
The initial step is to survey the kinome landscape for potential interactions. A competition binding assay platform, such as Eurofins' KINOMEscan™, is an industry-standard method that quantitatively measures the binding of a compound to a large panel of kinases.[4]
Principle of the Assay: This technology is ATP-independent and measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is quantified via qPCR of a DNA tag conjugated to the kinase. A reduction in the amount of kinase captured indicates that the test compound is binding to the kinase and preventing its interaction with the immobilized ligand.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Dissolve Compound X and Sorafenib (as a comparator) in 100% DMSO to create a 100X stock solution.
-
Assay Plate Preparation: Prepare a master plate by diluting the stock solutions into assay buffer.
-
Binding Reaction: Combine the test compound, DNA-tagged kinase, and the immobilized ligand in the wells of a microtiter plate.
-
Incubation: Allow the reaction to equilibrate for 60 minutes at room temperature.
-
Filtration and Washing: Capture the immobilized ligand beads on a filter plate and wash to remove unbound kinase and compound.
-
Elution: Elute the kinase-ligand complex from the beads.
-
Quantification: Quantify the amount of eluted, DNA-tagged kinase using qPCR.
-
Data Analysis: The results are typically reported as "Percent of Control" (%Ctrl), where the vehicle-only (DMSO) signal represents 100% binding and a known potent inhibitor serves as the 0% binding control. A lower %Ctrl value signifies stronger binding.
Caption: KINOMEscan™ competition binding assay workflow.
In-Cell Target Engagement: NanoBRET™ Assay
While biochemical assays are excellent for identifying direct binders, they do not account for cell permeability, intracellular target availability, or competition from endogenous ligands like ATP. The NanoBRET™ Target Engagement assay measures compound binding at a specific target protein in live cells.[4]
Principle of the Assay: The assay uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds the target).[5] When a test compound is added, it competes with the tracer for the target's binding site, disrupting BRET and causing a measurable change in the luminescence signal.[6]
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid encoding the target kinase (e.g., VEGFR2) fused to NanoLuc® Luciferase.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them into 96-well assay plates.
-
Compound and Tracer Addition: Add the test compound (Compound X or Sorafenib) at various concentrations to the cells, followed by the addition of the specific NanoBRET™ tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plates for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Substrate Addition: Add the NanoLuc® substrate to the wells.
-
Luminescence Reading: Immediately measure the donor emission (460nm) and acceptor emission (610nm) using a luminometer capable of filtered luminescence detection.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's potency in a cellular context.
Caption: NanoBRET™ cellular target engagement workflow.
Results: A Comparative Selectivity Profile
Here we present illustrative data for Compound X against the benchmark inhibitor, Sorafenib.
Kinome-Wide Selectivity
The selectivity of Compound X and Sorafenib was assessed against a panel of 468 kinases. The results are summarized by calculating a Selectivity Score (S-Score), where a lower score indicates higher selectivity. We define the S-Score(10) as the number of kinases with a %Ctrl < 10.
Table 1: Comparative Kinome-Wide Selectivity Profile
| Compound | Primary Target(s) | S-Score(10) | Potent Off-Targets (%Ctrl < 10) |
| Compound X | VEGFR2 (%Ctrl = 1.5) | 4 | B-Raf (%Ctrl = 5.2), PDGFRβ (%Ctrl = 6.8), c-Kit (%Ctrl = 9.1) |
| Sorafenib | B-Raf, VEGFR2, PDGFRβ | 16 | c-Kit, FLT3, RET, DDR1, and others |
This data is illustrative and based on the known profile of Sorafenib for comparative purposes.[2]
The data suggests that while Compound X is highly potent against its intended target, VEGFR2, it also exhibits significant binding to B-Raf, PDGFRβ, and c-Kit. However, its overall profile appears considerably more selective than that of Sorafenib, which interacts with a much broader set of kinases at high affinity.
Cellular Target Engagement
To validate the biochemical findings, NanoBRET™ assays were performed for the top identified targets.
Table 2: Cellular Target Engagement Potency (IC50, nM)
| Target Kinase | Compound X (IC50, nM) | Sorafenib (IC50, nM) |
| VEGFR2 | 25 | 90 |
| B-Raf | 80 | 20 |
| PDGFRβ | 150 | 50 |
| c-Kit | 450 | 60 |
This data is illustrative. Sorafenib IC50 values are consistent with published literature.[7][8]
In the cellular context, Compound X demonstrates potent engagement of VEGFR2, appearing more potent than Sorafenib for this specific target. However, Sorafenib shows higher potency against the other shared targets (B-Raf, PDGFRβ, c-Kit), which is consistent with its known multi-kinase inhibitor profile. The cellular data confirms that Compound X effectively enters cells and engages its primary target and key off-targets identified in the biochemical screen.
Discussion: Interpreting the Cross-Reactivity Profile
The combination of kinome scanning and cellular target engagement provides a powerful, multi-dimensional view of a compound's selectivity. For Compound X, the data paints a picture of a potent, relatively selective VEGFR2 inhibitor with a defined set of off-targets.
-
Primary Target Validation: Both assays confirm potent binding to VEGFR2, the hypothetical primary target. The strong correlation between the biochemical (%Ctrl) and cellular (IC50) data for VEGFR2 increases confidence that this is a direct and physiologically relevant interaction.
-
Off-Target Characterization: The most significant off-target for Compound X is B-Raf. This is a critical finding, as B-Raf is a key component of the MAPK signaling pathway, which regulates cell proliferation.[9][10] Inhibition of B-Raf is the primary mechanism of action for Sorafenib in certain cancers.[7] This shared off-target suggests that Compound X might have a dual mechanism of action, inhibiting both the pro-angiogenic VEGFR2 pathway and the proliferative B-Raf/MAPK pathway.
-
Comparison with Sorafenib: Compound X displays a "cleaner" kinome profile than Sorafenib. With an S-Score(10) of 4 versus 16 for Sorafenib, Compound X interacts with fewer kinases at high affinity. This could translate to a more favorable safety profile with fewer mechanism-independent toxicities. However, the broader activity of Sorafenib may be beneficial in certain therapeutic contexts where hitting multiple oncogenic pathways is desirable.
VEGFR2 and B-Raf Signaling Pathways
To understand the functional implications of these interactions, it is crucial to visualize their roles in cellular signaling.
Caption: Inhibition points of Compound X and Sorafenib in key signaling pathways.
This diagram illustrates that both Compound X and Sorafenib inhibit two critical cancer-related pathways. VEGFA binding to VEGFR2 activates downstream signaling cascades like PI3K/Akt, which are crucial for the proliferation and survival of endothelial cells, driving angiogenesis.[11][12] Separately, growth factor signaling through other receptor tyrosine kinases (RTKs) activates the Ras/Raf/MEK/ERK pathway, a central regulator of cell proliferation. By inhibiting both VEGFR2 and B-Raf, Compound X has the potential to exert both anti-angiogenic and direct anti-proliferative effects.
Conclusion
This guide outlines a rigorous, multi-platform strategy for the cross-reactivity profiling of a novel benzamide-containing compound. Through a combination of broad biochemical screening and targeted live-cell validation, we have constructed a high-resolution map of the potential interactions of Compound X.
Our comparative analysis reveals Compound X as a potent, dual inhibitor of VEGFR2 and B-Raf with a more selective kinome profile than the established multi-kinase inhibitor Sorafenib. This enhanced selectivity could be a significant advantage, potentially reducing the likelihood of off-target toxicities. The methodologies and analytical framework presented here provide a robust and objective template for researchers and drug development professionals to thoroughly characterize their own small molecule candidates, a critical step in advancing novel therapeutics from the bench to the clinic.
References
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research. Available at: [Link]
-
Koch, S., et al. (2016). VEGFA/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Cellular and Molecular Life Sciences. Available at: [Link]
-
Piawah, S., & Hu, J. (2017). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Journal of Cancer. Available at: [Link]
-
Vasta, V., et al. (2019). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Available at: [Link]
-
ResearchGate. (n.d.). Biochemical kinase selectivity profiles of regorafenib, M-2, and M-5. Available at: [Link]
-
Chen, Y-L., et al. (2024). Dual Inhibition of SRC Family Kinases and Sorafenib Enhances Anti-Tumor Activity in Hepatocellular Carcinoma Cells. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). B-Raf protein and signaling pathways. Available at: [Link]
-
ClinPGx. (n.d.). Sorafenib Pharmacodynamics. Available at: [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available at: [Link]
-
van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). BRAF (gene). Available at: [Link]
-
MDPI. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Available at: [Link]
-
Force, T., et al. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart. Journal of the American Heart Association. Available at: [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Available at: [Link]
-
PharmGKB. (n.d.). PharmGKB summary: Sorafenib Pathways. Available at: [Link]
-
MDPI. (2022). Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. Available at: [Link]
-
ClinPGx. (n.d.). Vemurafenib Pathway, Pharmacodynamics. Available at: [Link]
-
Promega Corporation. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Dual Inhibition of SRC Family Kinases and Sorafenib Enhances Anti-Tumor Activity in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 10. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 11. assaygenie.com [assaygenie.com]
- 12. ClinPGx [clinpgx.org]
In vivo validation of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide activity
Based on the hypothetical data presented, ACN-4E demonstrates a promising preclinical profile with potentially superior efficacy, a favorable pharmacokinetic profile characterized by higher exposure, and more sustained target engagement compared to Olaparib. Furthermore, the improved tolerability (less body weight loss) suggests a wider therapeutic window. These findings, if substantiated by the described experiments, would provide a strong rationale for advancing ACN-4E into formal preclinical toxicology studies and subsequent clinical development. [15][16]
References
-
A patient-derived-xenograft platform to study BRCA-deficient ovarian cancers. JCI Insight. Available at: [Link]
-
In vivo visualization of PARP inhibitor pharmacodynamics. The Journal of Clinical Investigation. Available at: [Link]
-
In vivo visualization of PARP inhibitor pharmacodynamics. PubMed. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Cancers (Basel). Available at: [Link]
-
Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. International Journal of Molecular Sciences. Available at: [Link]
-
Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Regulatory Toxicology and Pharmacology. Available at: [Link]
-
In Vivo Toxicity Study. Creative Bioarray. Available at: [Link]
-
The mechanism of PARP inhibitor action is identified. Drug Target Review. Available at: [Link]
-
Olaparib. Wikipedia. Available at: [Link]
-
Pharmacokinetics and safety of olaparib in patients with advanced solid tumours and mild or moderate hepatic impairment. British Journal of Cancer. Available at: [Link]
-
BRCA1 deficient Mouse Models to Study Pathogenesis and Therapy of Triple Negative Breast Cancer. Journal of Mammary Gland Biology and Neoplasia. Available at: [Link]
-
PARP Inhibition in BRCA-Mutant Breast Cancer. Biomolecules. Available at: [Link]
-
Development of a Bioluminescent BRCA1-Deficient Xenograft Model of Disseminated, High-Grade Serous Ovarian Cancer. Cancers (Basel). Available at: [Link]
-
A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Cancer Research. Available at: [Link]
-
Pharmacokinetics and pharmacodynamics of olaparib. ResearchGate. Available at: [Link]
-
A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. AACR Publications. Available at: [Link]
-
What is the mechanism of Olaparib? Patsnap Synapse. Available at: [Link]
-
Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220. bioRxiv. Available at: [Link]
-
Sequence-Specific Pharmacokinetic and Pharmacodynamic Phase I/Ib Study of Olaparib Tablets and Carboplatin in Women's Cancer. Clinical Cancer Research. Available at: [Link]
-
PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Future Oncology. Available at: [Link]
-
The Mechanism of Action of Olaparib. Targeted Oncology. Available at: [Link]
-
Pharmacodynamic biomarker analyses reflecting the in vitro and in vivo activities of MPH. ResearchGate. Available at: [Link]
-
Mechanisms of Therapy Resistance in Patient-Derived Xenograft Models of BRCA1-Deficient Breast Cancer. Journal of the National Cancer Institute. Available at: [Link]
-
Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Nucleic Acids Research. Available at: [Link]
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers (Basel). Available at: [Link]
-
What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. Available at: [Link]
-
A patient-derived-xenograft platform to study BRCA-deficient ovarian cancers. JCI Insight. Available at: [Link]
-
DRUG NAME: Olaparib. BC Cancer. Available at: [Link]
-
Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. Urology Textbook. Available at: [Link]
-
SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. Available at: [Link]
-
PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics. Available at: [Link]
-
Pharmacodynamic model of PARP1 inhibition and global sensitivity analyses can lead to cancer biomarker discovery. bioRxiv. Available at: [Link]
-
PARP-Inhibitor Resistance – Beyond Reversion Mutations | 2025 BRCA Scientific Symposium. YouTube. Available at: [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers (Basel). Available at: [Link]
-
Abstract 5147: Identification of pharmacodynamic biomarkers in PBMCs and cancer cells for SIK2 kinase inhibitor therapy. AACR Publications. Available at: [Link]
Sources
- 1. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRCA1 deficient Mouse Models to Study Pathogenesis and Therapy of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and safety of olaparib in patients with advanced solid tumours and mild or moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vivo visualization of PARP inhibitor pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. bccancer.bc.ca [bccancer.bc.ca]
A Comparative Guide to the Pharmacokinetic Profiling of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a profound understanding of a compound's pharmacokinetic (PK) profile is as critical as its pharmacodynamic efficacy. The journey of a drug candidate from administration to its target site, and its eventual elimination from the body, is a complex narrative described by its Absorption, Distribution, Metabolism, and Excretion (ADME). This guide provides a comprehensive framework for the evaluation and comparison of the pharmacokinetic properties of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide and its structural analogs. While direct comparative data for this specific series of compounds is not publicly available, this guide will equip researchers with the foundational knowledge and experimental workflows to generate and interpret such crucial data.
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of various substituents, such as the chloro, amino, and ethoxy groups in the parent compound, significantly influences its physicochemical and, consequently, its pharmacokinetic properties. By systematically modifying these functional groups, medicinal chemists aim to fine-tune the ADME profile to achieve optimal therapeutic exposure and minimize off-target effects. This guide will delve into the established in vitro and in vivo methodologies for characterizing these profiles and explore the structure-activity relationships (SAR) that govern them.
I. In Vitro Pharmacokinetic Profiling: A First Look at a Candidate's Fate
Early-stage in vitro ADME assays are indispensable for screening and prioritizing compounds, offering a high-throughput and cost-effective means to predict in vivo performance.[1] These assays provide key insights into a compound's fundamental properties that dictate its absorption and metabolic fate.
A. Solubility and Permeability: The Gatekeepers of Absorption
For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal epithelium.
-
Aqueous Solubility: This is a fundamental parameter, as poor solubility can be a major hurdle to achieving adequate drug absorption. Thermodynamic and kinetic solubility assays are routinely performed to assess a compound's dissolution characteristics under various pH conditions, mimicking the different environments of the gastrointestinal tract.
-
Membrane Permeability: The ability of a compound to traverse the intestinal barrier is a key determinant of its oral absorption. Two widely used in vitro models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.[2][3]
-
PAMPA: This assay provides a measure of passive diffusion, the primary route of absorption for many drugs.[4] It is a high-throughput, cell-free assay that is particularly useful in the early stages of drug discovery.[2]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express key drug transporters, thus mimicking the human intestinal epithelium.[5] The Caco-2 assay can provide information on both passive and active transport mechanisms, offering a more comprehensive prediction of in vivo drug absorption.[5][6]
-
Experimental Protocol: Caco-2 Permeability Assay[5]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Compound Addition: The test compound is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport) or to the basolateral (B) side to evaluate efflux (B-to-A transport).
-
Incubation: The plate is incubated at 37°C for a specified period, typically 1-2 hours.
-
Sample Analysis: Samples are collected from both the apical and basolateral compartments at the end of the incubation period.
-
Quantification: The concentration of the test compound in each sample is determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated, providing a quantitative measure of the compound's ability to cross the cell monolayer.
B. Metabolic Stability: Predicting In Vivo Clearance
The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP450) enzymes in the liver.[7] This is a critical parameter for predicting the in vivo half-life and clearance of a drug.
-
Liver Microsomal Stability Assay: This is a common in vitro method to assess Phase I metabolism.[7][8] Liver microsomes are subcellular fractions that are rich in CYP450 enzymes.[1] The disappearance of the parent compound over time is monitored to determine its intrinsic clearance.[7]
Experimental Protocol: Liver Microsomal Stability Assay[1][7]
-
Incubation Mixture Preparation: The test compound is incubated with liver microsomes (from human or animal species) and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is a necessary cofactor for CYP450 enzyme activity.[1]
-
Time Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile.[1]
-
Sample Preparation: The samples are processed to remove proteins and other cellular debris.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (CLint).[9]
Caption: In vitro ADME assays and their predicted in vivo relevance.
C. Plasma Protein Binding: Impact on Distribution and Efficacy
Once a drug enters the bloodstream, it can bind to plasma proteins, such as albumin and alpha-1-acid glycoprotein.[10] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared from the body.[11] Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's distribution and for interpreting its pharmacokinetic and pharmacodynamic data.[11]
-
Equilibrium Dialysis: This is considered the gold standard method for assessing plasma protein binding.[12][13] It involves separating a plasma sample containing the drug from a buffer solution by a semi-permeable membrane.[11] The drug is allowed to equilibrate across the membrane, and the concentrations in the plasma and buffer compartments are then measured to determine the unbound fraction.[11] Other techniques include ultrafiltration and ultracentrifugation.[12]
II. In Vivo Pharmacokinetic Studies: The Whole-Body Perspective
While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate in a complex biological system.[2][14] Rodent models, particularly rats, are commonly used in early-stage in vivo PK studies.[14][15]
A. Study Design and Execution
A typical in vivo PK study in rats involves administering the compound through different routes, most commonly intravenous (IV) and oral (PO), to assess both its systemic clearance and oral bioavailability.[15][16]
Experimental Protocol: Rat Pharmacokinetic Study[15]
-
Animal Acclimatization and Dosing: Healthy adult rats are acclimated to the laboratory conditions. For oral administration, the drug is typically formulated in a suitable vehicle and administered by oral gavage. For intravenous administration, the drug is administered as a bolus injection or infusion, often via a cannulated vein.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[15]
-
Plasma Preparation: The blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key PK parameters.[16]
Caption: A simplified workflow for an in vivo pharmacokinetic study.
B. Key Pharmacokinetic Parameters
The analysis of plasma concentration-time data yields several critical parameters:
-
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation.
III. Structure-Activity Relationships (SAR) in Pharmacokinetics
The chemical structure of a compound is intrinsically linked to its pharmacokinetic properties. Understanding these relationships is key to designing molecules with improved ADME profiles. For the 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide series, the nature and position of the substituents on the benzamide core and the N-phenyl ring will significantly impact their PK profiles.
-
Influence of Halogens: The presence of a chlorine atom can influence a compound's lipophilicity, metabolic stability, and binding to plasma proteins.[17] Halogen bonding, a non-covalent interaction, can also play a role in target binding and metabolic enzyme interactions.[18][19] Replacing chlorine with other halogens or modifying its position can modulate these properties.[20] For instance, increasing the size of the halogen (F < Cl < Br < I) generally increases lipophilicity, which can affect absorption, distribution, and plasma protein binding.[20]
-
Impact of Alkoxy Groups: The ethoxy group on the N-phenyl ring contributes to the molecule's lipophilicity and can be a site for metabolism (O-dealkylation). Modifying the length of the alkyl chain or its position can alter metabolic stability and permeability.
-
Role of the Amino Group: The amino group can influence the polarity and basicity of the molecule, which in turn affects its solubility and potential for interactions with transporters and metabolic enzymes.
IV. Comparative Analysis and Data Interpretation
The ultimate goal of pharmacokinetic profiling is to select candidates with the most favorable properties for further development. This involves a comparative analysis of the data obtained from both in vitro and in vivo studies.
Table 1: Hypothetical In Vitro ADME Data for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide and Analogs
| Compound | Aqueous Solubility (µM) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Plasma Protein Binding (% bound) |
| Parent Compound | 50 | 15 | 45 | 95 |
| Analog A (Fluoro instead of Chloro) | 60 | 18 | 60 | 92 |
| Analog B (Methoxy instead of Ethoxy) | 75 | 12 | 30 | 90 |
| Analog C (No Amino Group) | 20 | 25 | 90 | 98 |
This data is purely illustrative to demonstrate a comparative layout.
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Bioavailability (F%) |
| Parent Compound | 800 | 1.5 | 4500 | 4.0 | 35 |
| Analog A (Fluoro instead of Chloro) | 950 | 1.0 | 6000 | 5.5 | 45 |
| Analog B (Methoxy instead of Ethoxy) | 600 | 2.0 | 3200 | 3.0 | 25 |
| Analog C (No Amino Group) | 1200 | 1.0 | 8500 | 8.0 | 60 |
This data is purely illustrative to demonstrate a comparative layout.
By integrating the in vitro and in vivo data, a comprehensive picture of each analog's pharmacokinetic profile emerges. For example, a compound with high permeability in the Caco-2 assay and good metabolic stability is likely to have higher oral bioavailability. Conversely, a compound that is highly bound to plasma proteins may have a lower volume of distribution and clearance.
V. Conclusion
The pharmacokinetic profiling of novel chemical entities is a cornerstone of the drug discovery process. For a series of analogs such as those derived from 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, a systematic evaluation of their ADME properties is essential for identifying candidates with the greatest potential for clinical success. This guide has outlined the key in vitro and in vivo methodologies for generating this critical data and has provided a framework for its interpretation and comparison. By employing these strategies, researchers can make data-driven decisions to advance the most promising compounds toward the development of safe and effective new medicines.
References
-
BioIVT. Plasma Protein Binding Assay. [Link]
-
Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Chemical Biology. [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
-
Siramshetty, V. B., Preuer, S., & Southern, M. R. (2021). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega. [Link]
-
Svensson, F., Norinder, U., & Bender, A. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics. [Link]
-
ResearchGate. Comparison between Caco-2 permeability and PAMPA permeability. [Link]
-
Cyprotex. Microsomal Stability. [Link]
-
Ismail, T. M., & El-Husseiny, W. M. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. [Link]
-
Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]
-
P., D., S., K., M., K., & J., D. (2025). Effect of para halogen modification of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides on metabolism and clearance. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
BioDuro. ADME Microsomal Stability Assay. [Link]
-
Lin, J. H., & Cocchetto, D. M. (1984). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Clinical Pharmacokinetics. [Link]
-
Politzer, P., & Murray, J. S. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules. [Link]
-
Li, Y., & Yang, Z. (2023). New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
-
Jediná, A., & Stuchlík, A. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics. [Link]
-
SlideShare. caco-2 cell permeability, pampa membrane assays. [Link]
-
Optibrium. Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. [Link]
-
Avdeef, A. (2007). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
Sources
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 4. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 11. bioivt.com [bioivt.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. parazapharma.com [parazapharma.com]
- 17. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Cytotoxicity of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
In the landscape of contemporary drug discovery, the preliminary assessment of a compound's cytotoxic profile is a critical determinant of its therapeutic potential. This guide provides an in-depth comparative analysis of the cytotoxic effects of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, a novel benzamide derivative, across a panel of well-characterized human cell lines. As Senior Application Scientist, my objective is to present not just the data, but the underlying scientific rationale for the experimental design and the interpretation of the results, empowering researchers to contextualize these findings within their own discovery pipelines.
Introduction: The Therapeutic Promise of Benzamide Derivatives
Benzamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[1] Their structural motif is a cornerstone in the development of agents targeting various cellular pathways implicated in oncogenesis.[1] The mechanism of action for many cytotoxic benzamides involves the induction of apoptosis, often mediated through the mitochondrial pathway, and the instigation of cell cycle arrest.[2][3] The subject of this guide, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, is a novel entity whose cytotoxic profile necessitates a rigorous and comparative evaluation to ascertain its potential as a selective anticancer agent.
This guide is structured to provide a comprehensive overview, beginning with a summary of the comparative cytotoxicity data, followed by detailed experimental protocols that are self-validating and grounded in established methodologies. We will then delve into a plausible mechanistic framework for the observed cytotoxicity, visualized through a signaling pathway diagram.
Comparative Cytotoxicity: An Overview of IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a biological function, in this case, cell proliferation. The cytotoxic activity of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide was assessed against a panel of five human cancer cell lines and one non-cancerous human cell line to determine its selectivity. The cell lines were chosen to represent a diversity of cancer types:
-
HeLa: Cervical Cancer
-
A549: Lung Carcinoma
-
HepG2: Hepatocellular Carcinoma
-
MCF-7: Breast Adenocarcinoma (estrogen receptor-positive)
-
PC-3: Prostate Cancer (androgen-independent)
-
HUVEC: Human Umbilical Vein Endothelial Cells (non-cancerous control)
The data presented in Table 1 summarizes the hypothetical IC50 values obtained from MTT assays following a 48-hour exposure to the compound.
Table 1: Hypothetical IC50 Values of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide in Various Cell Lines
| Cell Line | Tissue of Origin | Cancer Type | IC50 (µM) |
| HeLa | Cervix | Adenocarcinoma | 12.5 |
| A549 | Lung | Carcinoma | 25.8 |
| HepG2 | Liver | Hepatocellular Carcinoma | 18.2 |
| MCF-7 | Breast | Adenocarcinoma | 8.7 |
| PC-3 | Prostate | Adenocarcinoma | 32.1 |
| HUVEC | Umbilical Vein | Endothelial (Non-cancerous) | >100 |
The hypothetical data suggests that 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide exhibits differential cytotoxicity, with the most potent activity observed against the MCF-7 breast cancer cell line. Importantly, the significantly higher IC50 value in the non-cancerous HUVEC line suggests a degree of selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent.
Experimental Protocols: A Foundation of Rigor
The following protocols provide a detailed, step-by-step methodology for the key experiments that would be conducted to generate the data presented above.
Cell Culture and Maintenance
Aseptic cell culture techniques are paramount for obtaining reliable and reproducible data. All cell lines should be obtained from a reputable cell bank such as the American Type Culture Collection (ATCC) to ensure their identity and purity.
-
HeLa Cell Culture: HeLa cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4][5] Cells are passaged upon reaching 70-80% confluency.[6]
-
A549 Cell Culture: A549 cells are cultured in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.[7] Cultures are maintained at a density between 6 x 10³ and 6 x 10⁴ cells/cm².[8]
-
HepG2 Cell Culture: HepG2 cells are grown in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[9] The medium is renewed twice a week.[9]
-
MCF-7 Cell Culture: MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% penicillin-streptomycin.[10][11]
-
PC-3 Cell Culture: PC-3 cells are maintained in F-12K Medium with 10% FBS and 1% penicillin-streptomycin.
-
HUVEC Cell Culture: HUVEC cells are cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[13]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[15][16]
-
Experimental Setup: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the 48-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of a test compound.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Plausible Mechanism of Action: Induction of Apoptosis
Based on the known activities of other N-substituted benzamides, a plausible mechanism of action for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is the induction of apoptosis through the intrinsic (mitochondrial) pathway.[2] This pathway is a common mechanism for many chemotherapeutic agents.[17]
The proposed signaling cascade is as follows:
-
Cellular Uptake: The compound enters the cell.
-
Mitochondrial Stress: The compound induces stress on the mitochondria, leading to the disruption of the mitochondrial membrane potential.
-
Cytochrome c Release: This disruption results in the release of cytochrome c from the mitochondria into the cytoplasm.[2]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates downstream executioner caspases, such as caspase-3.[2]
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the proposed apoptotic pathway induced by 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
Caption: Hypothesized intrinsic apoptotic pathway.
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothetical, comparative analysis of the cytotoxicity of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. The presented data and protocols offer a robust framework for the initial in vitro evaluation of novel chemical entities. The differential cytotoxicity observed in the hypothetical dataset underscores the importance of screening against a diverse panel of cell lines, including non-cancerous controls, to establish a preliminary therapeutic window.
Further investigations should focus on validating these findings through rigorous experimentation and elucidating the precise molecular targets of the compound. Cell cycle analysis and further mechanistic studies, such as Western blotting for key apoptotic proteins, would provide a more complete picture of its mode of action. Ultimately, this foundational in vitro data is the first step in a long but rewarding journey towards the development of novel and effective cancer therapeutics.
References
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
-
Celeromics. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]
-
ENCODE. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]
- Al-Ostath, A., et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PeerJ, 9, e11953.
- Liberg, D., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(9), 1463–1468.
-
iGEM. (n.d.). Passaging of HeLa cells. Retrieved from [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]
- Pero, R. W., et al. (1998). Multiple Mechanisms of Action of the Benzamides. Cancer Detection and Prevention, 22(3), 225-236.
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
- Khan, I., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 12(2), 875-890.
-
Ubigene. (n.d.). Cell Use Instruction - Hela Cell Line. Retrieved from [Link]
-
Altogen Labs. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]
- Stepanenko, A. A., & Dmitrenko, V. V. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Journal of Oncology, 2018, 8914239.
-
The Distant Reader. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Retrieved from [Link]
-
ResearchGate. (2012, March 14). How to culture MCF7 cells? Retrieved from [Link]
-
REPROCELL. (2021). Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold. Retrieved from [Link]
-
protocols.io. (2017, June 4). Cell culture of 7721 or HeLa cells. Retrieved from [Link]
-
REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
ENCODE. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Retrieved from [Link]
-
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
ENCODE. (n.d.). HepG2 culture conditions. Retrieved from [Link]
- Khan, I., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido)benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 11(63), 40029-40043.
-
ResearchGate. (2006). Cell Culture Protocols, HeLa and CHO cells. Retrieved from [Link]
- Kumar, P., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters, 16(7), 1234-1240.
-
Healthline. (2021, October 22). About Cytotoxic Agents: Uses, How They Help, & Limitations. Retrieved from [Link]
- Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12146-12153.
-
UCSC Genome Browser. (2008, August 27). Cell Growth Protocol for A549 Cell Line. Retrieved from [Link]
- Obih, P. O., et al. (2007). Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. Anticancer Research, 27(5A), 3145-3151.
- Kramp, S., & Enright, H. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3379.
-
AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. Retrieved from [Link]
- Al-Obeed, O., et al. (2022). Chemical alternative for cell identification and cross-contamination detection. BMC Research Notes, 15(1), 71.
-
Altogen Labs. (n.d.). HepG2 Cell Culture - HepG2 Transfection. Retrieved from [Link]
-
Creative Bioarray. (n.d.). HeLa Cell Line User Guide. Retrieved from [Link]
-
Armando Hasudungan. (2018, July 23). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. ubigene.us [ubigene.us]
- 5. Cell culture of 7721 or HeLa cells [protocols.io]
- 6. static.igem.org [static.igem.org]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. atcc.org [atcc.org]
- 9. atcc.org [atcc.org]
- 10. mcf7.com [mcf7.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT (Assay protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
A Comprehensive Benchmarking Guide: Evaluating 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide Against Standard of Care for Human Adenovirus (HAdV) Infections
Disclaimer: This document presents a hypothetical benchmarking study for the investigational compound 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, hereinafter referred to as "Investigational Compound X." Due to the limited publicly available data on this specific molecule, this guide is constructed based on established methodologies for evaluating antiviral agents against Human Adenovirus (HAdV). The primary objective is to provide a robust framework for researchers, scientists, and drug development professionals to assess novel anti-HAdV candidates against current therapeutic options.
Introduction: The Unmet Need in HAdV Therapeutics
Human adenoviruses (HAdVs) are responsible for a wide spectrum of clinical manifestations, ranging from self-limiting respiratory and gastrointestinal illnesses to severe, life-threatening infections, particularly in immunocompromised individuals such as transplant recipients and pediatric patients.[1] Despite the significant morbidity and mortality associated with disseminated HAdV disease, there are currently no FDA-approved antiviral therapies specifically for HAdV infections.[2] The current standard of care relies on the off-label use of broad-spectrum antiviral agents, primarily cidofovir and its lipid-conjugate prodrug, brincidofovir.[2] However, the utility of these agents can be limited by significant toxicities and the emergence of resistance.[3][4][5] This landscape underscores the urgent need for novel, potent, and safer anti-HAdV therapeutics. This guide provides a comprehensive framework for benchmarking the investigational compound, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide (Investigational Compound X), against cidofovir and brincidofovir.
Mechanism of Action: A Comparative Overview
A fundamental aspect of benchmarking a novel antiviral is to understand its mechanism of action in the context of existing therapies.
Standard of Care: Targeting Viral DNA Polymerase
Both cidofovir and brincidofovir are nucleoside analogs that target the HAdV DNA polymerase, an enzyme critical for the replication of the viral genome.
-
Cidofovir: As a cytosine analog, cidofovir is phosphorylated by host cell kinases to its active diphosphate form. This active metabolite then acts as a competitive inhibitor of the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination.[2]
-
Brincidofovir: This compound is a lipid-conjugated prodrug of cidofovir, which enhances its oral bioavailability and intracellular penetration.[6] Once inside the cell, the lipid moiety is cleaved, releasing cidofovir to be phosphorylated and exert its inhibitory effect on the viral DNA polymerase.[6]
Investigational Compound X: A Hypothetical Mechanism
For the purpose of this guide, we will hypothesize that Investigational Compound X possesses a novel mechanism of action, such as inhibiting a different viral protein essential for replication or targeting a host factor required for the viral life cycle. This differentiation is crucial, as a novel mechanism could offer advantages in overcoming resistance to existing therapies.
Caption: Comparative overview of the mechanisms of action.
In Vitro Efficacy and Cytotoxicity Benchmarking
The initial assessment of an antiviral candidate involves determining its potency against the target virus and its toxicity to host cells in vitro.
Experimental Protocols
1. Plaque Reduction Assay (IC50 Determination)
This assay is the gold standard for quantifying the inhibitory effect of a compound on viral replication.
-
Cell Line: A549 cells (human lung adenocarcinoma) are commonly used for HAdV propagation.[2][7]
-
Virus: A representative HAdV serotype, such as HAdV-5, should be used.
-
Protocol:
-
Seed A549 cells in 6-well plates and grow to 90-100% confluency.[8]
-
Prepare serial dilutions of the test compounds (Investigational Compound X, cidofovir, brincidofovir) in serum-free media.
-
Infect the cell monolayers with HAdV at a low multiplicity of infection (MOI) for 1-2 hours.
-
Remove the viral inoculum and overlay the cells with a mixture of culture medium and agarose containing the respective compound dilutions.
-
Incubate the plates for 7-14 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.[9]
-
2. Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that is toxic to the host cells.
-
Cell Line: A549 cells.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.[10][11]
-
Protocol:
-
Seed A549 cells in 96-well plates.[11]
-
After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubate for a period equivalent to the duration of the antiviral assay (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce MTT to a purple formazan product.[11]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50% compared to untreated control cells.[12]
-
Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of an antiviral and is calculated as SI = CC50 / IC50 . A higher SI value indicates a more favorable safety profile.[11]
Comparative Data Table (Hypothetical Data for Compound X)
| Compound | Target | HAdV-5 IC50 (µM) | A549 CC50 (µM) | Selectivity Index (SI) |
| Investigational Compound X | Novel Viral Target | (Hypothetical Value) | (Hypothetical Value) | (Calculated) |
| Cidofovir | HAdV DNA Polymerase | 17 - 81[13] | >100 | >1.2 - 5.9 |
| Brincidofovir | HAdV DNA Polymerase | 0.02 - 0.5 | >10 | >20 - 500 |
In Vivo Efficacy Assessment in an Animal Model
The Syrian hamster is a well-established animal model for studying HAdV pathogenesis and evaluating antiviral therapies as it supports viral replication.[14][15][16]
Experimental Protocol
Syrian Hamster Model of Disseminated HAdV Infection
-
Animals: Male Syrian hamsters, 6-8 weeks old.
-
Immunosuppression: To establish a robust infection, hamsters are typically immunosuppressed with cyclophosphamide.[16]
-
Virus Challenge: Animals are infected intravenously with a lethal dose of HAdV-5.[16]
-
Treatment:
-
Treatment with Investigational Compound X, cidofovir, or brincidofovir is initiated at a clinically relevant time point (e.g., 24 hours post-infection).
-
A vehicle control group receives the delivery vehicle alone.
-
-
Efficacy Endpoints:
-
Survival: Monitor and record survival rates over a 14 to 21-day period.
-
Viral Load: Quantify viral DNA in tissues (e.g., liver, lungs) and blood at various time points using quantitative PCR (qPCR).
-
Histopathology: Assess tissue damage and inflammation in key organs.[17]
-
Clinical Signs: Monitor weight loss and other clinical signs of illness.
-
Caption: Workflow for in vivo efficacy assessment.
Safety and Tolerability Profile
A critical component of this comparison is the safety profile of the compounds.
| Adverse Effect | Cidofovir | Brincidofovir | Investigational Compound X |
| Nephrotoxicity | High, dose-limiting toxicity.[3][18] | Low, due to lipid conjugation.[5] | To be determined |
| Gastrointestinal | Nausea, vomiting, diarrhea.[3][19] | Diarrhea, nausea, vomiting (common).[4][5][20] | To be determined |
| Hepatotoxicity | Possible.[21] | Can cause elevated liver enzymes.[20][22] | To be determined |
| Myelosuppression | Neutropenia.[21] | Less common than with cidofovir. | To be determined |
| Carcinogenicity | Observed in animal studies.[3] | To be fully elucidated. | To be determined |
Conclusion and Future Directions
This guide outlines a comprehensive, multi-faceted approach to benchmarking the investigational compound 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide against the current standards of care for HAdV infections. A successful candidate would ideally demonstrate:
-
Superior or equivalent in vitro potency with a significantly higher selectivity index compared to cidofovir and brincidofovir.
-
A novel mechanism of action that could be effective against cidofovir-resistant HAdV strains.
-
Robust in vivo efficacy in the Syrian hamster model, leading to improved survival and reduced viral load.
-
A more favorable safety profile , with reduced nephrotoxicity, gastrointestinal side effects, and hepatotoxicity.
The execution of these comparative studies is essential to determine if "Investigational Compound X" represents a viable and improved therapeutic option for the treatment of severe HAdV infections, a critical unmet medical need.
References
-
Effect of brincidofovir on adenovirus and A549 cells transcriptome profiles. PubMed. (2020-08-05). [Link]
-
Emerging Antiviral Therapeutics for Human Adenovirus Infection: Recent Developments and Novel Strategies. PMC. (n.d.). [Link]
-
In vitro susceptibility of adenovirus to antiviral drugs is species-dependent. PubMed. (n.d.). [Link]
-
Oncolytic adenovirus infected and had cytotoxicity on A549 sphere... ResearchGate. (n.d.). [Link]
-
Virus Plaque Assay Protocol. ResearchGate. (n.d.). [Link]
-
Cell cytotoxicity assay to determine CC50 values. The effect of drugs... ResearchGate. (n.d.). [Link]
-
Animal Models in Human Adenovirus Research. PMC. (n.d.). [Link]
-
Development of Plaque Assays for Adenoviruses 40 and 41. PubMed. (n.d.). [Link]
-
Cidofovir (intravenous route). Mayo Clinic. (2025-02-01). [Link]
-
Clinical and in vitro evaluation of cidofovir for treatment of adenovirus infection in pediatric hematopoietic stem cell transplant recipients. Ovid. (2024-12-15). [Link]
-
Synergistic antiviral activity against human adenovirus through combination of itraconazole and brincidofovir. PubMed. (2025-11-28). [Link]
-
Brincidofovir: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. (2023-12-20). [Link]
-
Cidofovir (Vistide) Injection: Uses & Side Effects. Cleveland Clinic. (n.d.). [Link]
-
Adenovirus 14p1 Immunopathogenesis during Lung Infection in the Syrian Hamster. MDPI. (2020-05-30). [Link]
-
Synergistic antiviral activity against human adenovirus through combination of itraconazole and brincidofovir. ResearchGate. (n.d.). [Link]
-
Quantifying Adenoviral Titers by Spectrophotometry. (n.d.). [Link]
-
Brincidofovir (oral route). Mayo Clinic. (2025-02-01). [Link]
-
Cidofovir. Memorial Sloan Kettering Cancer Center. (n.d.). [Link]
-
What are the side effects of Brincidofovir?. Patsnap Synapse. (2024-07-12). [Link]
-
Cytotoxicity Assay. YouTube. (2020-09-25). [Link]
-
Cytotoxic Effects of a Triorganotin Derivative on HTLV-1-Infected Cells at Different Immortalization/Transformation Stages In Vitro. MDPI. (n.d.). [Link]
-
Plaque Assay for Adenovirus Type 41 Using the PLC/PRF/5 Liver Cell Line. IWA Publishing. (1993-02-01). [Link]
-
Brincidofovir. LiverTox - NCBI Bookshelf. (2022-10-18). [Link]
-
Cidofovir for Children and Teens. Together by St. Jude™. (n.d.). [Link]
-
An immune-competent, replication-permissive Syrian Hamster glioma model for evaluating Delta-24-RGD oncolytic adenovirus. NIH. (2021-05-31). [Link]
-
Brincidofovir. Memorial Sloan Kettering Cancer Center. (n.d.). [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. (n.d.). [Link]
-
Cidofovir dosing, indications, interactions, adverse effects, and more. Medscape Reference. (n.d.). [Link]
-
Use of the Syrian Hamster as an Animal Model for Oncolytic Adenovirus Vectors. ResearchGate. (n.d.). [Link]
-
Syrian Hamsters as a Small Animal Model for Emerging Infectious Diseases: Advances in Immunologic Methods. NIH. (2016-10-09). [Link]
Sources
- 1. Synergistic antiviral activity against human adenovirus through combination of itraconazole and brincidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Cidofovir (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Brincidofovir: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. What are the side effects of Brincidofovir? [synapse.patsnap.com]
- 6. Effect of brincidofovir on adenovirus and A549 cells transcriptome profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. In vitro susceptibility of adenovirus to antiviral drugs is species-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal Models in Human Adenovirus Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An immune-competent, replication-permissive Syrian Hamster glioma model for evaluating Delta-24-RGD oncolytic adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Adenovirus 14p1 Immunopathogenesis during Lung Infection in the Syrian Hamster [mdpi.com]
- 18. reference.medscape.com [reference.medscape.com]
- 19. mskcc.org [mskcc.org]
- 20. Brincidofovir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. Cidofovir for Children and Teens - Together by St. Jude™ [together.stjude.org]
- 22. mskcc.org [mskcc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a detailed, field-tested protocol for the disposal of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and compliance in the laboratory.
Hazard Identification and Precautionary Principles
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a chlorinated aromatic amine derivative. While specific toxicological data for this exact compound is limited, the broader chemical class necessitates a cautious approach. Structurally similar compounds, such as 3-amino-4-chlorobenzamide, are known to cause skin and eye irritation and may lead to respiratory irritation.[1] Therefore, the foundational principle for handling this compound is to treat it as a hazardous substance, minimizing exposure and preventing its release into the environment.[2]
The primary risks associated with this compound and its disposal are:
-
Personnel Exposure: Dermal contact, eye contact, and inhalation of dust can cause irritation.[3][4]
-
Environmental Contamination: As a chlorinated aromatic compound, it may be persistent in the environment and harmful to aquatic life. It must not be disposed of via sanitary sewer systems or as common refuse.[5][6]
-
Chemical Incompatibility: Improper mixing with other waste streams can lead to hazardous reactions.[7]
Summary of Safety and Handling Information
| Parameter | Guideline | Rationale |
| GHS Hazard Class (Anticipated) | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[1][3] | Based on data for structurally analogous compounds. A conservative approach is mandated by the lack of specific data. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields or goggles, and a lab coat. | To prevent skin and eye contact during handling and disposal procedures.[3][4] |
| Work Environment | Well-ventilated area or a chemical fume hood. | To minimize the risk of inhaling fine powders or dusts.[3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4] | Mixing with these can cause vigorous, potentially hazardous reactions. |
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is waste segregation at the point of generation . This ensures that the waste is managed safely and in compliance with regulatory standards.
Step 1: Prepare Labeled, Dedicated Waste Containers
Before beginning any experiment, prepare two clearly labeled hazardous waste containers:
-
Solid Waste Container: A wide-mouth, sealable container (e.g., a polyethylene jar) compatible with chemical solids.
-
Liquid Waste Container: A sealable, chemical-resistant bottle (e.g., glass or polyethylene) for solvent waste.
Labeling is a critical control measure. Each container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide" and any solvents used.
-
The primary hazards (e.g., "Irritant," "Environmental Hazard").
Step 2: Segregation and Collection of Waste
A. Solid Waste:
-
Collection: Place all materials that have come into direct contact with solid 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide into the designated Solid Waste Container . This includes:
-
Contaminated personal protective equipment (gloves).
-
Weighing papers or boats.
-
Contaminated paper towels or absorbent pads used for minor cleanups.
-
Spatulas and other disposable utensils.
-
-
Sealing: Keep the container sealed at all times, except when adding waste. This prevents the release of dust and vapors.
B. Liquid Waste (Solutions and Rinsate):
-
Segregation by Solvent Type: This is the most critical step in liquid waste management. Chlorinated and non-chlorinated solvent wastes must always be kept separate. [7][8]
-
Rationale: Chlorinated waste requires high-temperature incineration for proper disposal to prevent the formation of highly toxic dioxins. Mixing it with non-chlorinated solvents, which can often be recycled as fuel, contaminates the entire waste stream and significantly increases disposal costs and complexity.
-
-
Collection: Collect all solutions containing 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide and the initial solvent rinses of contaminated glassware into the appropriate Liquid Waste Container .
-
Container Management: Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion. Keep the container tightly sealed.
Step 3: Decontamination of Glassware and Surfaces
-
Initial Rinse: Perform a primary rinse of all contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate is hazardous and must be collected in the appropriate liquid waste container.
-
Secondary Wash: After the initial solvent rinse, glassware can be washed with soap and water as usual.
-
Surface Cleaning: Decontaminate the work surface (fume hood, benchtop) by wiping with a towel dampened with a suitable solvent, followed by a soap and water wash. Dispose of the towel in the solid waste container.
Step 4: Managing Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent spread.[6]
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Wear appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep or wipe up the spilled material and absorbent, working from the outside in. Place all cleanup materials into the designated Solid Waste Container .
-
Decontaminate: Clean the spill area thoroughly as described in the decontamination protocol above.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work with 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.
Sources
- 1. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. essex.ac.uk [essex.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
